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  • Product: 1H-Imidazo[1,2-b]pyrazole
  • CAS: 251-80-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Properties of 1H-Imidazo[1,2-b]pyrazole

For Researchers, Scientists, and Drug Development Professionals Abstract The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique structural and electronic properties have led to the discovery of a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the synthesis, functionalization, and key properties of the 1H-imidazo[1,2-b]pyrazole core. Detailed experimental protocols for prominent synthetic methodologies are presented, alongside a summary of quantitative biological data. Furthermore, this guide visualizes key synthetic strategies and relevant biological signaling pathways to facilitate a deeper understanding of this important heterocyclic system.

Introduction

N-heterocyclic scaffolds are fundamental building blocks in the design of pharmaceuticals and functional materials. Among these, fused five-membered nitrogen-containing heterocycles have garnered considerable attention due to their diverse biological activities.[1] The 1H-imidazo[1,2-b]pyrazole system, a bicyclic aromatic structure, has emerged as a versatile pharmacophore. Derivatives of this scaffold have been reported to exhibit a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[1][2][3] Notably, the 1H-imidazo[1,2-b]pyrazole core is also being explored as a non-classical isostere of indole, offering the potential for improved physicochemical properties such as aqueous solubility.[1][4] This guide aims to provide a detailed technical resource for researchers engaged in the synthesis and development of novel 1H-imidazo[1,2-b]pyrazole-based compounds.

Synthesis of the 1H-Imidazo[1,2-b]pyrazole Core

Several synthetic strategies have been developed for the construction of the 1H-imidazo[1,2-b]pyrazole scaffold. Two prominent and versatile methods are the Groebke–Blackburn–Bienaymé (GBB) three-component reaction and the functionalization of a pre-formed scaffold via organometallic intermediates.

Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction

The GBB reaction is a powerful one-pot, three-component method for the synthesis of fused imidazoles.[3] A facile, chemo- and regioselective multicomponent assembly of 1H-imidazo[1,2-b]pyrazoles has been developed utilizing 5-aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate as key building blocks.[5] This approach allows for the rapid construction of diverse libraries of imidazo[1,2-b]pyrazole derivatives.

Experimental Protocol: Sequential One-Pot GBB Synthesis of 1H-Imidazo[1,2-b]pyrazoles [2][5]

  • Step 1: Formation of 5-aminopyrazole-4-carbonitrile. A mixture of the starting materials (0.50 mmol of the appropriate precursor and 0.55 mmol of a suitable partner) in ethanol (0.5 mL) is subjected to microwave irradiation for 10 minutes at 80°C (150 W).

  • Step 2: Groebke–Blackburn–Bienaymé Reaction. To the reaction mixture from Step 1, water (0.5 mL), the desired aldehyde (0.55 mmol), trifluoroacetic acid (TFA, 0.10 mmol), and the isocyanide (0.55 mmol) are added. The reaction is stirred at room temperature for 10–60 minutes.

  • Work-up and Purification. The resulting product is typically isolated by simple filtration or purified by flash chromatography to yield the desired 1H-imidazo[1,2-b]pyrazole derivative.

Selective Functionalization of the 1H-Imidazo[1,2-b]pyrazole Scaffold

A complementary approach to accessing diverse derivatives involves the selective functionalization of a pre-synthesized 1H-imidazo[1,2-b]pyrazole core. This can be achieved through a series of regioselective metalations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) followed by trapping with various electrophiles.[1][6] This method provides a high degree of control over the substitution pattern on the heterocyclic ring.

Experimental Protocol: Selective Magnesiation at the 3-position using TMPMgCl·LiCl [1][6]

  • Reaction Setup. To a solution of a 7-substituted-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole (1.0 equivalent) in anhydrous THF (0.5 M), a solution of TMPMgCl·LiCl (typically 0.95-1.05 M in THF, 1.5 equivalents) is added dropwise at -20°C.

  • Metalation. The reaction mixture is stirred at -20°C for 2 hours to facilitate the selective magnesiation at the 3-position.

  • Electrophilic Quench. The desired electrophile is then added to the reaction mixture, and stirring is continued for the appropriate time.

  • Work-up and Purification. The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over MgSO4, and concentrated in vacuo. The crude product is purified by silica gel column chromatography to afford the 3-substituted 1H-imidazo[1,2-b]pyrazole derivative.

Properties of 1H-Imidazo[1,2-b]pyrazole Derivatives

Physicochemical Properties

Derivatives of 1H-imidazo[1,2-b]pyrazole are typically crystalline solids with varying melting points depending on their substitution pattern. As a potential isostere for indole, this scaffold has been shown to significantly improve solubility in aqueous media.[1][4]

Spectroscopic Properties

The structural characterization of 1H-imidazo[1,2-b]pyrazole derivatives is routinely performed using standard spectroscopic techniques.

Table 1: Representative Spectroscopic Data for 1H-Imidazo[1,2-b]pyrazole Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spectrometry (m/z)Reference
7-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole7.64 (s, 1H), 7.55 (s, 1H), 7.33 (s, 1H), 5.54 (s, 2H), 3.56 (t, J = 8.2 Hz, 2H), 0.92 (t, J = 8.2 Hz, 2H), -0.05 (s, 9H)145.4, 137.9, 129.0, 114.2, 107.9, 72.9, 66.5, 17.9, -1.5HRMS (EI) calcd for C11H18BrN3OSi: 315.0397, found 315.0397[1]
(2R,3S,6R)-2-(hydroxymethyl)-6-(1H-imidazo[1,2-b]pyrazol-2-yl)-3,6-dihydro-2H-pyran-3-ol (5a)7.61 (s, 1H), 7.42 (s, 1H), 7.30 (s, 1H), 6.13 (d, J = 10.0 Hz, 1H), 5.91 (d, J = 10.0 Hz, 1H), 4.41-4.38 (m, 1H), 4.13-4.10 (m, 1H), 3.91-3.87 (m, 1H), 3.73-3.69 (m, 1H), 3.61-3.57 (m, 1H)148.2, 139.1, 129.8, 128.9, 128.5, 110.1, 78.1, 68.2, 62.5, 30.9Not specified[7]
Biological Properties

The 1H-imidazo[1,2-b]pyrazole scaffold is a versatile pharmacophore, with its derivatives exhibiting a wide array of biological activities.

Numerous studies have reported the potent anticancer activity of 1H-imidazo[1,2-b]pyrazole derivatives against various cancer cell lines.[8][9][10]

Table 2: Anticancer Activity of Selected 1H-Imidazo[1,2-b]pyrazole Derivatives (IC50 values in µM)

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)WM266.5 (Melanoma)Other Cell LinesReference
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone1.31-0.45-[9]
1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone0.97-0.72-[9]
Imidazo[1,2-a]pyrimidine derivative 3d43.435.9--[8]
Imidazo[1,2-a]pyrimidine derivative 4d39.035.1--[8]
A specific imidazo[1,2-b]pyrazole derivative---< 5 µM against 5 human and 1 murine cancer cell lines[10]

The antimicrobial potential of this scaffold has also been explored, with derivatives showing activity against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of Selected Imidazo[1,2-b]pyrazole and Related Derivatives (MIC values in µg/mL)

Compound/Derivative ClassS. aureusE. faecalisB. cereusOther Strains/NotesReference
Indazole 564-128--Active against S. epidermidis[11]
Pyrazoline 94--Bacteriostatic against MDR strains[11]
Imidazo[4,5-b]pyridine derivative 2--0.07-[4]
Pyrazole derivative 21c---MIC = 0.25 µg/mL against multi-drug resistant strains[12][13]
Pyrazole derivative 23h---MIC = 0.25 µg/mL against multi-drug resistant strains; no cytotoxicity[12][13]

Signaling Pathway Involvement

The biological activities of 1H-imidazo[1,2-b]pyrazole derivatives are often attributed to their interaction with specific cellular signaling pathways. Inhibition of key kinases in inflammatory and cancer-related pathways has been reported.

Inhibition of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[14][15] Small molecule inhibitors targeting this pathway are of significant interest in cancer therapy.

p38_MAPK_Pathway Stress Cellular Stress (UV, Oxidative Stress) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, p53) p38->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) MK2->Cellular_Response Transcription_Factors->Cellular_Response Inhibitor 1H-Imidazo[1,2-b]pyrazole Derivative Inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway by a 1H-Imidazo[1,2-b]pyrazole derivative.

Attenuation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[16][17] Its dysregulation is implicated in numerous diseases, making it a key therapeutic target.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_complex IKK Complex Stimuli->IKK_complex IkB IκBα IKK_complex->IkB P Proteasome Proteasomal Degradation IkB->Proteasome NFkB_cytoplasm NF-κB (p50/p65) (Inactive) NFkB_cytoplasm->IkB NFkB_nucleus NF-κB (p50/p65) (Active) NFkB_cytoplasm->NFkB_nucleus Translocation Gene_Expression Target Gene Expression (Inflammatory Cytokines, etc.) NFkB_nucleus->Gene_Expression Inhibitor 1H-Imidazo[1,2-b]pyrazole Derivative Inhibitor->IKK_complex Experimental_Workflow Start Starting Materials (e.g., Aminopyrazole, Aldehyde, Isocyanide) Synthesis Synthesis (e.g., GBB Reaction or Functionalization) Start->Synthesis Workup Reaction Work-up (Quenching, Extraction) Synthesis->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Evaluation (e.g., Anticancer, Antimicrobial Assays) Characterization->Bioassay Data Data Analysis Bioassay->Data

References

Exploratory

The Rising Profile of 1H-Imidazo[1,2-b]pyrazoles in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore a diverse range of heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore a diverse range of heterocyclic scaffolds. Among these, the 1H-imidazo[1,2-b]pyrazole core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the medicinal chemistry applications of 1H-imidazo[1,2-b]pyrazole derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of new pharmaceuticals.

A Versatile Scaffold with Diverse Biological Activities

The 1H-imidazo[1,2-b]pyrazole nucleus is a fused heterocyclic system that has attracted significant attention due to its diverse pharmacological properties.[1] These derivatives have shown promise in several therapeutic areas, including oncology, inflammation, and infectious diseases.[2] The compact and rigid structure of the imidazopyrazole core provides a unique three-dimensional arrangement for substituent groups, allowing for fine-tuning of biological activity and pharmacokinetic properties.

One notable application of the 1H-imidazo[1,2-b]pyrazole scaffold is as a non-classical isostere of the indole ring.[2] This substitution has been shown to significantly improve the aqueous solubility of drug candidates, a critical parameter in drug development.[2]

Key Therapeutic Applications

Anticancer Activity

A significant body of research has focused on the development of 1H-imidazo[1,2-b]pyrazole derivatives as anticancer agents.[3][4] These compounds have demonstrated potent cytotoxic activity against a range of human and murine cancer cell lines.[5] The primary mechanism of their anticancer action often involves the inhibition of key enzymes in cellular signaling pathways, particularly protein kinases.

Kinase Inhibition:

Several classes of 1H-imidazo[1,2-b]pyrazole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include:

  • BCR-ABL Kinase: Derivatives of 4-((imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-)phenyl-3-benzamide have been synthesized as inhibitors of the BCR-ABL tyrosine kinase, a key driver in chronic myeloid leukemia (CML).[6] One of the most potent compounds in this series exhibited an IC50 value of 8.5 nM against the BCR-ABL1 kinase and strong inhibitory activity against the K562 CML cell line with an IC50 value of less than 2 nM.[6]

  • Aurora Kinases: These serine/threonine kinases play a critical role in mitosis, and their overexpression is common in many cancers. Imidazo[4,5-b]pyridine-based derivatives bearing a pyrazole moiety have been investigated as Aurora kinase inhibitors.[7][8]

  • Mps1 (TTK) Kinase: Monopolar spindle 1 (Mps1) is a key regulator of the spindle assembly checkpoint and is a promising target in oncology. Imidazo[1,2-b]pyridazine-based derivatives have been developed as potent and selective Mps1 inhibitors with remarkable antiproliferative activity in the nanomolar range against various cancer cell lines.[9]

The following table summarizes the anticancer activity of selected 1H-imidazo[1,2-b]pyrazole derivatives.

Compound ClassTargetCancer Cell LineIC50Reference
4-((Imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl)phenylbenzamidesBCR-ABL1 KinaseK562< 2 nM[6]
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridinesAurora-A, Aurora-B-0.212 µM, 0.461 µM[8]
Imidazo[1,2-b]pyridazine derivativesMps1A5496.0 nM[9]
Imidazo[1,2-b]pyrazole-7-carboxamides-HL-600.183 µM[10]
Triazole-imidazo[1,2-b]pyrazoles-MelanomaLow µM range[4]
Anti-inflammatory and Other Activities

Beyond oncology, 1H-imidazo[1,2-b]pyrazole derivatives have demonstrated potential in other therapeutic areas. For instance, they have been investigated as anti-inflammatory agents.[11] Additionally, some derivatives have shown antimicrobial and antitubercular activities, highlighting the broad therapeutic potential of this scaffold.[2][12]

Synthesis and Experimental Protocols

The synthesis of the 1H-imidazo[1,2-b]pyrazole core is often achieved through multicomponent reactions, with the Groebke–Blackburn–Bienaymé (GBB) reaction being a particularly efficient method.[1][2][13] This one-pot, three-component reaction typically involves the condensation of a 5-aminopyrazole, an aldehyde, and an isocyanide.[2]

General Experimental Protocol for the Groebke–Blackburn–Bienaymé (GBB) Reaction

This protocol is a representative example for the synthesis of 1H-imidazo[1,2-b]pyrazole derivatives.

Materials:

  • 5-Aminopyrazole derivative (1.0 eq)

  • Aldehyde (1.1 eq)

  • Isocyanide (1.1 eq)

  • Solvent (e.g., methanol, ethanol, or a mixture like THF:EtOH)

  • Catalyst (optional, e.g., Sc(OTf)3, Yb(OTf)3, or an acid catalyst like TFA)

Procedure:

  • To a solution of the 5-aminopyrazole derivative in the chosen solvent, add the aldehyde and the isocyanide.

  • If a catalyst is used, add it to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 90 °C) for a period ranging from a few hours to overnight.[14]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1H-imidazo[1,2-b]pyrazole derivative.

  • Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., MCF-7, K562, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • 1H-Imidazo[1,2-b]pyrazole derivatives (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the 1H-imidazo[1,2-b]pyrazole derivatives in the cell culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer effects of many 1H-imidazo[1,2-b]pyrazole derivatives are attributed to their ability to inhibit protein kinases involved in crucial cellular signaling pathways.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of chronic myeloid leukemia (CML) cells. It activates several downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways.

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS Ras Ras SOS->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibitor 1H-Imidazo[1,2-b]pyrazole Derivative Inhibitor->BCR_ABL

Caption: The BCR-ABL signaling pathway and its inhibition.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for proper cell division. Their dysregulation can lead to genomic instability and tumorigenesis. They are involved in centrosome maturation, spindle assembly, and cytokinesis.

Aurora_Kinase_Signaling_Pathway Aurora_A Aurora A Centrosome Centrosome Maturation & Separation Aurora_A->Centrosome Spindle Spindle Assembly Aurora_A->Spindle Aurora_B Aurora B Cytokinesis Cytokinesis Aurora_B->Cytokinesis Aneuploidy Aneuploidy & Genomic Instability Centrosome->Aneuploidy Spindle->Aneuploidy Cytokinesis->Aneuploidy Cell_Cycle Cell Cycle Progression (G2/M) Cell_Cycle->Aurora_A Cell_Cycle->Aurora_B Inhibitor 1H-Imidazo[1,2-b]pyrazole Derivative Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: The role of Aurora kinases in cell division and their inhibition.

Conclusion

The 1H-imidazo[1,2-b]pyrazole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated significant potential in various medicinal chemistry applications, particularly in the field of oncology through the inhibition of key protein kinases. The synthetic accessibility of this scaffold, coupled with the ability to readily introduce diverse substituents, allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational understanding of the current state of research on 1H-imidazo[1,2-b]pyrazole derivatives and is intended to inspire further investigation into the full therapeutic potential of this remarkable heterocyclic system.

References

Foundational

The Diverse Biological Activities of 1H-Imidazo[1,2-b]pyrazole Compounds: A Technical Guide

The 1H-imidazo[1,2-b]pyrazole scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile framework for the...

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-imidazo[1,2-b]pyrazole scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile framework for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of 1H-imidazo[1,2-b]pyrazole derivatives, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. Detailed experimental protocols and visual representations of key processes are included to support researchers and professionals in the field of drug development.

Anticancer Activity

A substantial body of research has highlighted the potential of 1H-imidazo[1,2-b]pyrazole derivatives as potent anticancer agents.[1][2][3] These compounds have demonstrated significant growth inhibitory effects against a wide range of human and murine cancer cell lines.[1][2][4]

Several studies have focused on elucidating the structure-activity relationships (SAR) of these compounds. For instance, it has been observed that C-7 aminomethylated derivatives bearing a 6-membered ring, such as N-methylpiperazine or morpholine, exhibit high anticancer potency.[2] In contrast, tetrasubstituted imidazo[1,2-b]pyrazoles did not show an enhanced anticancer effect, with some exceptions.[2] In one study, out of 39 synthesized compounds, four displayed IC50 values below 10 µM across six different cancer cell lines.[1][2] Another study identified a triazole-fused imidazo[1,2-b]pyrazole, compound 1h , as a highly promising agent against melanoma cells, demonstrating cytotoxic and pro-oxidant actions on human metastatic melanoma cell lines without affecting healthy keratinocytes.[5][6][7]

Quantitative Anticancer Activity Data
CompoundCancer Cell Line(s)IC50 (µM)Reference
4d, 4g, 9a, 11a 5 human and 1 murine cancer cell lines≤ 10[1][2]
Compound 56 Human and murine cancer cell lines< 5[2][4]
18a, 18b, 19, 20 5 human and 1 murine cancer cell lines< 10[2]
Compound 1h Melanoma and various other cancer cell linesGrowth inhibition at 10 µM[5][6]

Kinase Inhibition

The anticancer properties of many 1H-imidazo[1,2-b]pyrazole derivatives are linked to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways.[8] Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[9] The imidazo[1,2-b]pyridazine scaffold, structurally related to imidazo[1,2-b]pyrazole, is considered a valuable core for developing protein kinase inhibitors due to its analogy to the ATP molecule.[8]

For example, pyrazole-based compounds have been developed as potent inhibitors of Aurora kinases, which play a key role in mitosis.[10][11] The pyrazol-4-yl urea derivative, AT9283, was identified as a multitargeted kinase inhibitor with potent activity against Aurora A and Aurora B (IC50 ≈ 3 nM), as well as other kinases like JAK2 and Abl (T315I).[11] Furthermore, imidazo[4,5-b]pyridine derivatives containing a pyrazole moiety have been shown to inhibit Aurora-A and Aurora-B kinases with IC50 values in the sub-micromolar range.[10] The imidazo[1,2-b]pyridazine nucleus has also been incorporated into inhibitors of Bcr-Abl kinase, a key target in chronic myeloid leukemia (CML).[12]

Quantitative Kinase Inhibition Data
Compound/ScaffoldTarget Kinase(s)IC50 (nM)Reference
AT9283 (Pyrazol-4-yl urea) Aurora A, Aurora B≈ 3[11]
Compound 7a (Imidazo[4,5-b]pyridine-pyrazole) Aurora-A212[10]
Compound 7a (Imidazo[4,5-b]pyridine-pyrazole) Aurora-B461[10]
Imidazo[1,2-b]pyridazines DYRKs, CLKs< 100[8]

Antimicrobial and Antitubercular Activity

Beyond their anticancer potential, 1H-imidazo[1,2-b]pyrazole compounds have demonstrated a broad spectrum of antimicrobial activities.[2] They have been investigated as antibacterial, antifungal, and antitubercular agents.[13][14][15]

Several studies have synthesized and evaluated pyrazole derivatives containing other heterocyclic moieties, such as imidazothiadiazole, for their antimicrobial properties.[13] Some of these compounds exhibited potent activity against multi-drug resistant bacterial strains, with MIC values as low as 0.25 µg/mL, which is four times more potent than the control drug gatifloxacin.[13]

In the context of tuberculosis, a screen of a large library of imidazo-pyrazole and pyrazole derivatives revealed that many compounds could completely inhibit the growth of Mycobacterium tuberculosis.[14] Further optimization of these initial hits led to the synthesis of new series of compounds that represent a promising starting point for the development of novel anti-TB agents.[14] Another study focused on imidazole and triazole diarylpyrazole derivatives as inhibitors of M. tuberculosis CYP121A1, a crucial enzyme for the bacterium's survival.[16] These compounds displayed MIC90 values in the low micromolar range against M. tuberculosis H37Rv.[16]

Quantitative Antimicrobial and Antitubercular Activity Data
Compound/ScaffoldTarget Organism(s)MIC (µg/mL)Reference
Compound 21c (Pyrazole-imidazothiadiazole) Multi-drug resistant bacteria0.25[13]
Compound 23h (Pyrazole-imidazothiadiazole) Multi-drug resistant bacteria0.25[13]
Imidazole diarylpyrazoles (e.g., 11f) Mycobacterium tuberculosis H37Rv3.95 - 12.03 (MIC90)[16]
Triazole diarylpyrazoles (e.g., 12b) Mycobacterium tuberculosis H37Rv4.35 - 25.63 (MIC90)[16]

Other Biological Activities

The therapeutic potential of the 1H-imidazo[1,2-b]pyrazole scaffold extends to other areas as well. Derivatives have been investigated for their anti-inflammatory and antiviral properties.[2] Additionally, certain compounds have been synthesized and evaluated as potential agents for the central nervous system (CNS), specifically targeting 5-HT3 receptors.[17]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay is a standard method to assess the in vitro cytotoxic activity of compounds.[1][2]

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing: Microdilution Method

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

  • Compound Preparation: Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

General Synthetic Pathway: Groebke-Blackburn-Bienaymé Reaction

GBB_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Aminopyrazole 5-Amino-1H-pyrazole Reaction One-Pot Sequential Condensation Aminopyrazole->Reaction Aldehyde Aldehyde (R1-CHO) Aldehyde->Reaction Isonitrile Isonitrile (R2-NC) Isonitrile->Reaction Imidazopyrazole 1H-Imidazo[1,2-b]pyrazole Derivative Reaction->Imidazopyrazole Groebke-Blackburn-Bienaymé Reaction

Caption: Synthesis of 1H-Imidazo[1,2-b]pyrazoles via the Groebke-Blackburn-Bienaymé reaction.

Experimental Workflow for Anticancer Screening

anticancer_workflow start Compound Synthesis & Characterization stock Prepare Stock Solutions start->stock plate Seed Cancer Cells in 96-well Plates stock->plate treat Treat Cells with Compound Dilutions plate->treat incubate Incubate for 48-72h treat->incubate mtt Perform MTT Assay incubate->mtt read Measure Absorbance mtt->read analyze Calculate % Viability & Determine IC50 read->analyze end Identify Lead Compounds analyze->end

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Mechanism of Kinase Inhibition

kinase_inhibition cluster_active Active Kinase cluster_inhibited Inhibited Kinase Kinase_A Kinase ATP Binding Site Active Site PhosphoSubstrate_A Phosphorylated Substrate Kinase_A->PhosphoSubstrate_A Phosphorylation ATP_A ATP ATP_A->Kinase_A:atp Substrate_A Substrate Substrate_A->Kinase_A Kinase_B Kinase ATP Binding Site Active Site NoReaction No Phosphorylation Kinase_B->NoReaction Inhibitor Imidazo[1,2-b]pyrazole Inhibitor Inhibitor->Kinase_B:atp

Caption: Competitive inhibition of a protein kinase by an imidazo[1,2-b]pyrazole derivative.

Conclusion

The 1H-imidazo[1,2-b]pyrazole scaffold represents a privileged structure in medicinal chemistry, serving as a foundation for the development of compounds with a wide array of biological activities. The extensive research into their anticancer, antimicrobial, and kinase inhibitory properties has yielded several promising lead compounds. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective derivatives. Future research in this area holds significant promise for the discovery of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and beyond.

References

Exploratory

The 1H-Imidazo[1,2-b]pyrazole Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, physicochemical properties, and diverse biological activities of the 1H-Imidazo[1,2-b]pyrazole core, a promising scaffold in modern medicinal chemistry. The 1H-Imidazo[1,2-b]pyra...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, physicochemical properties, and diverse biological activities of the 1H-Imidazo[1,2-b]pyrazole core, a promising scaffold in modern medicinal chemistry.

The 1H-Imidazo[1,2-b]pyrazole nucleus is a fused heterocyclic system that has garnered significant attention from the scientific community for its versatile pharmacological profile. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1][2] Its structural features also make it a potential non-classical isostere of indole, offering opportunities to improve the physicochemical properties of existing drug candidates. This guide provides a detailed characterization of the 1H-Imidazo[1,2-b]pyrazole scaffold, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of 1H-Imidazo[1,2-b]pyrazole derivatives can be modulated through substitution, influencing their solubility, lipophilicity, and pharmacokinetic profiles. A notable example is the comparison of the indolyl drug pruvanserin with its 1H-Imidazo[1,2-b]pyrazole isostere, which demonstrated a significant improvement in aqueous solubility.

PropertyPruvanserin (Indole derivative)1H-Imidazo[1,2-b]pyrazole analogue
log D @ pH = 7.4 3.52.0
Solubility @ pH = 6.8 (mM) 17226
pKa 6.47.3

Synthesis of the 1H-Imidazo[1,2-b]pyrazole Core

The construction of the 1H-Imidazo[1,2-b]pyrazole scaffold can be achieved through various synthetic strategies. A prominent and efficient method is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.[3][4][5] This reaction offers a convergent approach to assemble the core structure from readily available starting materials. Functionalization of the pre-formed scaffold is another key strategy to generate diverse libraries of derivatives.

Experimental Protocol: Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction

This protocol describes a general procedure for the synthesis of 1H-Imidazo[1,2-b]pyrazole derivatives.

Materials:

  • 5-Aminopyrazole derivative (1.0 eq)

  • Aldehyde (1.1 eq)

  • Isocyanide (1.1 eq)

  • Solvent (e.g., Methanol, Ethanol)

  • Acid catalyst (e.g., Sc(OTf)₃, TFA, optional)

Procedure:

  • To a solution of the 5-aminopyrazole derivative in the chosen solvent, add the aldehyde and the isocyanide.

  • If required, add the acid catalyst.

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 1H-Imidazo[1,2-b]pyrazole derivative.

GBB_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Condensation Condensation 5-Aminopyrazole->Condensation Aldehyde Aldehyde Aldehyde->Condensation Isocyanide Isocyanide Isocyanide->Condensation 1H-Imidazo[1,2-b]pyrazole 1H-Imidazo[1,2-b]pyrazole Condensation->1H-Imidazo[1,2-b]pyrazole Cyclization MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well plate Treatment Treat with 1H-Imidazo[1,2-b]pyrazole derivatives Cell_Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis p38_MAPK_Pathway Stress_Cytokines Cellular Stress / Cytokines MAP3K MAP3K (e.g., ASK1, TAK1) Stress_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Downstream_Targets Downstream Targets (e.g., ATF2, MK2) p38_MAPK->Downstream_Targets phosphorylates Cellular_Response Inflammation / Apoptosis Downstream_Targets->Cellular_Response Imidazo_Pyrazole 1H-Imidazo[1,2-b]pyrazole Derivative Imidazo_Pyrazole->p38_MAPK Inhibits ERK12_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf activates MEK1_2 MEK1/2 Raf->MEK1_2 phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates Transcription_Factors Transcription Factors (e.g., Elk-1, c-Myc) ERK1_2->Transcription_Factors phosphorylates Cellular_Response Proliferation / Survival Transcription_Factors->Cellular_Response Imidazo_Pyrazole 1H-Imidazo[1,2-b]pyrazole Derivative Imidazo_Pyrazole->ERK1_2 Inhibits

References

Foundational

The Ascendance of 1H-Imidazo[1,2-b]pyrazole: A Non-Classical Isostere of Indole in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The indole scaffold, a privileged structure in medicinal chemistry, is a cornerstone of numerous therapeutic agents. However, it...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, is a cornerstone of numerous therapeutic agents. However, its inherent liabilities, such as susceptibility to oxidative metabolism and potential for hERG toxicity, have prompted a continuous search for viable isosteric replacements. Among the emerging contenders, the 1H-imidazo[1,2-b]pyrazole core has garnered significant attention as a non-classical isostere of indole, offering a unique combination of physicochemical and biological properties that can overcome the limitations of its predecessor. This technical guide provides a comprehensive overview of the 1H-imidazo[1,2-b]pyrazole scaffold, detailing its synthesis, comparative physicochemical properties, and its burgeoning role in the development of novel therapeutics, particularly in oncology.

Physicochemical Properties: A Comparative Analysis

A key advantage of substituting an indole ring with a 1H-imidazo[1,2-b]pyrazole moiety lies in the significant improvement of aqueous solubility, a critical parameter for drug bioavailability. A direct comparison between the selective 5-HT2A serotonin receptor antagonist pruvanserin and its 1H-imidazo[1,2-b]pyrazole isostere demonstrates this benefit.[1]

Physicochemical PropertyPruvanserin (Indole)1H-Imidazo[1,2-b]pyrazole Isostere
log D @ pH 7.4 3.52.0
Solubility @ pH 6.8 (μM) 17226
pKa 6.47.3
Table 1: Comparative physicochemical properties of pruvanserin and its 1H-imidazo[1,2-b]pyrazole isostere. Data sourced from Schwärzer et al., 2021.[1]

The 1H-imidazo[1,2-b]pyrazole analogue exhibits a lower log D value, indicating reduced lipophilicity, which translates to a more than 13-fold increase in aqueous solubility at physiological pH.[1] This enhanced solubility can lead to improved pharmacokinetic profiles and potentially lower dosages.

Biological Activity: A Hub for Potent Kinase Inhibition

The 1H-imidazo[1,2-b]pyrazole scaffold has proven to be a versatile template for the design of potent inhibitors of various protein kinases implicated in cancer pathogenesis. Notably, derivatives of this core have demonstrated significant activity against Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), both of which are crucial targets in oncology.

Anticancer Activity

A range of 1H-imidazo[1,2-b]pyrazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) for selected compounds.

CompoundCell LineIC50 (μM)Reference
4d A549 (Lung)≤ 10Grosse et al., 2014[1]
U373 (Glioblastoma)≤ 10Grosse et al., 2014[1]
PC3 (Prostate)≤ 10Grosse et al., 2014[1]
HCT116 (Colon)≤ 10Grosse et al., 2014[1]
B16F10 (Melanoma)≤ 10Grosse et al., 2014[1]
4g A549 (Lung)≤ 10Grosse et al., 2014[1]
U373 (Glioblastoma)≤ 10Grosse et al., 2014[1]
PC3 (Prostate)≤ 10Grosse et al., 2014[1]
HCT116 (Colon)≤ 10Grosse et al., 2014[1]
B16F10 (Melanoma)≤ 10Grosse et al., 2014[1]
9a A549 (Lung)≤ 10Grosse et al., 2014[1]
U373 (Glioblastoma)≤ 10Grosse et al., 2014[1]
PC3 (Prostate)≤ 10Grosse et al., 2014[1]
HCT116 (Colon)≤ 10Grosse et al., 2014[1]
B16F10 (Melanoma)≤ 10Grosse et al., 2014[1]
11a A549 (Lung)≤ 10Grosse et al., 2014[1]
U373 (Glioblastoma)≤ 10Grosse et al., 2014[1]
PC3 (Prostate)≤ 10Grosse et al., 2014[1]
HCT116 (Colon)≤ 10Grosse et al., 2014[1]
B16F10 (Melanoma)≤ 10Grosse et al., 2014[1]
Table 2: In vitro anticancer activity of selected 1H-imidazo[1,2-b]pyrazole derivatives.
Kinase Inhibitory Activity

The 1H-imidazo[1,2-b]pyrazole core has been successfully employed in the development of potent inhibitors of Aurora kinases and FLT3, including mutant forms that confer resistance to existing therapies.

CompoundTarget KinaseIC50 (nM)Reference
28b Aurora-A75Fancelli et al., 2013[2]
Aurora-B4120Fancelli et al., 2013[2]
28c Aurora-A67Fancelli et al., 2013[2]
Aurora-B12710Fancelli et al., 2013[2]
FLT3162Fancelli et al., 2013[2]
27e Aurora-A (Kd)7.5Anderson et al., 2012[3]
Aurora-B (Kd)48Anderson et al., 2012[3]
FLT3 (Kd)6.2Anderson et al., 2012[3]
FLT3-ITD (Kd)38Anderson et al., 2012[3]
FLT3(D835Y) (Kd)14Anderson et al., 2012[3]
34f FLT3-ITD4Krutská et al., 2023[4][5][6]
FLT3-D835Y1Krutská et al., 2023[4][7][6]
Table 3: Kinase inhibitory activity of selected 1H-imidazo[1,2-b]pyrazole derivatives.

Experimental Protocols

Synthesis of the 1H-Imidazo[1,2-b]pyrazole Core: The Groebke-Blackburn-Bienaymé (GBB) Reaction

A versatile and efficient method for the synthesis of the 1H-imidazo[1,2-b]pyrazole scaffold is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[8][9][10][11][12]

General Procedure:

  • To a solution of the 3-aminopyrazole (1.0 equiv.) in a suitable solvent (e.g., methanol, ethanol, or a mixture of water/ethanol) is added the aldehyde (1.1 equiv.) and a catalytic amount of an acid catalyst (e.g., trifluoroacetic acid (TFA), 20 mol%).

  • The isocyanide (1.1 equiv.) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for a specified time (typically 15 minutes to 24 hours), and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is typically isolated by filtration, or if necessary, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Synthesis of a Pruvanserin Isostere: Functionalization and Deprotection

The synthesis of analogs, such as the pruvanserin isostere, often requires a functionalization strategy involving protection and deprotection of the 1H-imidazo[1,2-b]pyrazole core. A common protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.

SEM-Protection:

  • To a solution of the 1H-imidazo[1,2-b]pyrazole in an anhydrous solvent (e.g., THF) at 0 °C is added a base (e.g., NaH, 1.2 equiv.).

  • After stirring for 30 minutes, SEM-Cl (1.2 equiv.) is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

SEM-Deprotection: [13][14]

  • To a solution of the SEM-protected 1H-imidazo[1,2-b]pyrazole (1.0 equiv.) in THF is added tetrabutylammonium fluoride (TBAF, 6.0 equiv., 1 M in THF).[14]

  • The reaction mixture is stirred at room temperature for the required time.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the deprotected product.[14]

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of chemical compounds on cancer cell lines.[15][16][17][18][19]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathway Visualization

The following diagrams, generated using the DOT language, illustrate the signaling pathways of FLT3 and Aurora kinases, highlighting the points of inhibition by 1H-imidazo[1,2-b]pyrazole derivatives.

FLT3_signaling_pathway FLT3 Signaling Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 FLT3_Inhibitor 1H-Imidazo[1,2-b]pyrazole Inhibitor FLT3_Inhibitor->Dimerization Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of a 1H-imidazo[1,2-b]pyrazole derivative.

Aurora_Kinase_signaling_pathway Aurora Kinase Signaling Pathway Aurora_A Aurora A Kinase Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Mitotic_Arrest Mitotic Arrest & Apoptosis Aurora_A->Mitotic_Arrest Aurora_B Aurora B Kinase Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Aurora_B->Mitotic_Arrest Aurora_Inhibitor 1H-Imidazo[1,2-b]pyrazole Inhibitor Aurora_Inhibitor->Aurora_A Inhibition Aurora_Inhibitor->Aurora_B Inhibition

Caption: Inhibition of Aurora kinases by a 1H-imidazo[1,2-b]pyrazole derivative leads to mitotic arrest.

Conclusion

The 1H-imidazo[1,2-b]pyrazole scaffold represents a significant advancement in the quest for effective indole isosteres. Its favorable physicochemical properties, particularly the enhanced aqueous solubility, coupled with its demonstrated potential as a versatile core for potent kinase inhibitors, position it as a highly promising platform for the development of next-generation therapeutics. The synthetic accessibility via multicomponent reactions further enhances its appeal for the rapid generation of diverse chemical libraries for drug discovery programs. As research in this area continues to expand, the 1H-imidazo[1,2-b]pyrazole core is poised to make a substantial impact on the landscape of modern medicinal chemistry.

References

Exploratory

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery of 1H-Imidazo[1,2-b]pyrazole-Based Therapeutic Agents

Introduction: In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — is a cornerstone of modern drug discovery. Th...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — is a cornerstone of modern drug discovery. The 1H-imidazo[1,2-b]pyrazole nucleus has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities.[1][2][3] This bicyclic heterocyclic system, an isostere of indole, has garnered significant attention for its therapeutic potential across oncology, inflammation, and infectious diseases.[2] Its versatile nature makes it a fertile ground for the development of novel therapeutic agents.[1][4] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and therapeutic applications of 1H-imidazo[1,2-b]pyrazole derivatives for researchers, scientists, and drug development professionals.

Synthetic Methodologies

The construction of the 1H-imidazo[1,2-b]pyrazole core is a critical step in the exploration of its therapeutic potential. The primary synthetic strategies involve the annulation of an imidazole ring onto a pre-existing pyrazole scaffold or, conversely, the formation of the pyrazole ring from an imidazole precursor.[5] A prevalent and effective method involves the condensation of 3-aminopyrazole derivatives with α-haloketones or equivalent reagents.

General Experimental Protocol: Synthesis of 1H-Imidazo[1,2-b]pyrazole Derivatives

A representative protocol for the synthesis of the 1H-imidazo[1,2-b]pyrazole scaffold is the reaction of an appropriate 3-aminopyrazole with a suitable α-iodoenone derived from carbohydrates, leading to chirally enriched glycohybrids.[5]

  • Reactant Preparation: Dissolve the carbohydrate-derived α-iodoenone (0.22 mmol) and the selected 3-aminopyrazole derivative (0.24 mmol) in a co-solvent system of THF:EtOH (1:1 v/v, 14 mL).[5]

  • Addition of Base: Add potassium carbonate (K2CO3, 1.11 mmol) to the mixture to serve as the base.[5]

  • Reaction Condition: Heat the reaction mixture to 90 °C and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired 1H-imidazo[1,2-b]pyrazole-based glycohybrid.[5]

This methodology allows for the efficient synthesis of diverse libraries of these compounds for biological screening.[5]

G cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Products & Analysis A 3-Aminopyrazole Derivatives C Condensation Reaction (Base, Solvent, Heat) A->C B α-Halo Ketones / Enones B->C D Work-up & Column Chromatography C->D E 1H-Imidazo[1,2-b]pyrazole Library D->E F Structural Characterization (NMR, MS) E->F

Caption: A generalized workflow for the synthesis of 1H-Imidazo[1,2-b]pyrazole derivatives.

Therapeutic Applications and Biological Activities

The 1H-imidazo[1,2-b]pyrazole scaffold has been successfully exploited to develop agents for a variety of diseases, with anticancer and anti-inflammatory applications being the most prominent.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of this scaffold.[1][5] These compounds have demonstrated cytotoxic effects against a range of human cancer cell lines. The mechanism of action is often linked to the inhibition of critical cellular processes like DNA synthesis or the activity of protein kinases.[1][5] For instance, 2,3-dihydro-1H-imidazo[1,2-b]pyrazole was identified early on as an inhibitor of DNA synthesis.[1][6] More recent studies have focused on developing derivatives with improved potency and selectivity.[1][7]

Compound/Series IDTarget Cancer Cell Line(s)IC50 / GI50 (µM)Reference
Compound 56 Human and Murine Cancer Cell Lines< 5[1][7]
Compounds 18a, 18b, 19, 20 5 Human and 1 Murine Cancer Cell Lines< 10[1]
Glycohybrid Derivatives MCF-7 (Breast Cancer)Submicromolar[5]
Imidazo[4,5-b]pyridine-based HCT116 (Colon Carcinoma)0.300[8]
Imidazo[4,5-b]pyridine-based MOLM-13 (AML)0.104[8]

Table 1: Summary of Anticancer Activity of Selected 1H-Imidazo[1,2-b]pyrazole Derivatives.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Kinase Inhibition

Many anticancer agents function by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival. The 1H-imidazo[1,2-b]pyrazole scaffold has proven to be an effective core for designing potent kinase inhibitors. Derivatives have shown inhibitory activity against several important cancer-related kinases, including Aurora kinases, FLT3, and ALK.[9][10]

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) GF->Receptor Binds Kinase Downstream Kinase (e.g., Aurora) Receptor->Kinase Activates TF Transcription Factors Kinase->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Imidazo[1,2-b]pyrazole Inhibitor Inhibitor->Kinase Blocks ATP Binding

Caption: Inhibition of a generic kinase signaling pathway by an Imidazo[1,2-b]pyrazole agent.
Compound/Series IDTarget Kinase(s)IC50 / KdReference
Compound 11 Bcr-AblPotent[9]
Imidazo[1,2-a]pyrazine-based Aurora KinasesPotent[11]
Compound 27e Aurora-A, Aurora-BKd = 7.5 nM, 48 nM[10]
Compound 27e FLT3, FLT3-ITDKd = 6.2 nM, 38 nM[10]
Imidazo[1,2-a]pyrazine-based CDK9IC50 = 5.1-7.9 µM[12]

Table 2: Kinase Inhibitory Activity of Selected 1H-Imidazo[1,2-b]pyrazole and Related Scaffolds.

Kinase activity can be measured using various formats, such as radiometric assays or luminescence-based assays that quantify ATP consumption.

  • Reaction Setup: In a microplate, combine the target kinase, a suitable substrate (e.g., a generic peptide), and ATP in a reaction buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent. For example, in the Kinase-Glo® assay, the reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.

  • Signal Measurement: Measure the luminescence or radioactivity, which is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Derivatives of 2,3-dihydro-imidazo[1,2-b]pyrazole have been identified as potent inhibitors of neutrophil chemotaxis, a key process in the inflammatory response.[13] These compounds can block the migration of neutrophils towards inflammatory stimuli.[4][13]

Compound IDAssay / TargetIC50Reference
N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide fMLP-Ome-induced chemotaxis3.8 nM[4]
N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide IL-8-induced chemotaxis1.2 nM[4]

Table 3: Anti-inflammatory Activity of a Selected 2,3-dihydro-imidazo[1,2-b]pyrazole Derivative.

This assay measures the ability of a compound to inhibit the directed migration of neutrophils.

  • Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

  • Chemotaxis Chamber: Use a Boyden chamber with a micropore filter separating the upper and lower compartments.

  • Loading: Place the chemoattractant N-Formylmethionyl-leucyl-phenylalanine (fMLP) in the lower compartment.

  • Treatment: Pre-incubate the isolated neutrophils with the test compounds or vehicle control, and then place them in the upper compartment.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 atmosphere for 60 minutes to allow cell migration through the filter.

  • Quantification: Fix and stain the filter. Count the number of neutrophils that have migrated to the lower side of the filter using light microscopy.

  • Analysis: Calculate the percentage of inhibition of chemotaxis compared to the vehicle control.

Antitubercular Activity

Tuberculosis remains a global health threat, and new drugs are urgently needed. The 1H-imidazo[1,2-b]pyrazole scaffold has been investigated as a source of new antitubercular agents.[14] Screening of compound libraries has identified derivatives capable of completely inhibiting the growth of Mycobacterium tuberculosis.[14]

Compound SeriesTarget StrainActivity MetricResultReference
Imidazo[1,2-b]pyrazoles M. tuberculosis% Growth Inhibition>90%[14]
Pyrazolo[5,1-b]thiazole M. tuberculosis H37RaMIC0.03 µg/mL[8]

Table 4: Antitubercular Activity of Imidazo[1,2-b]pyrazoles and Related Heterocycles.

The MABA assay is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth.

  • Compound Dilution: Serially dilute the test compounds in a 96-well microplate.

  • Inoculation: Add the bacterial inoculum to each well. Include drug-free controls.

  • Incubation: Incubate the plates for 5-7 days at 37°C.

  • Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Result Reading: Visually inspect the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

Clinical Development and Future Outlook

The therapeutic potential of this scaffold has been tested in a clinical setting. A phase I study of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole, a DNA synthesis inhibitor, was conducted in cancer patients.[6] The drug was administered intravenously, but dose-limiting toxicity in the form of hemolysis was observed at higher doses (≥1000 mg/m²/day), which unfortunately halted further dose escalation and development.[6] No objective tumor regressions were observed in the trial.[6]

Despite this early setback, the vast chemical space and diverse biological activities of the 1H-imidazo[1,2-b]pyrazole core continue to make it an attractive starting point for drug discovery programs. The key to future success lies in medicinal chemistry efforts to optimize the scaffold, enhancing target-specific potency while designing out liabilities such as off-target toxicities. The development of highly selective kinase inhibitors and novel anti-infective agents represents a promising path forward.

G A Target Identification & Validation B High-Throughput Screening (HTS) A->B C Hit Identification (Imidazo[1,2-b]pyrazole Core) B->C D Lead Generation (SAR Studies) C->D E Lead Optimization (ADMET Profiling) D->E F Preclinical Development (In Vivo Models) E->F G Clinical Trials (Phase I, II, III) F->G H Approved Drug G->H

Caption: The drug discovery and development funnel for novel therapeutic agents.

References

Foundational

The Fundamental Chemistry of the Imidazo[1,2-b]pyrazole Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic ring system of significant interest in medicinal chemistry and materials science. Its uniqu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic ring system of significant interest in medicinal chemistry and materials science. Its unique electronic properties and versatile synthetic handles have led to the discovery of numerous derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antitubercular properties.[1][2] This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of the imidazo[1,2-b]pyrazole core, including its synthesis, reactivity, and biological significance, with a focus on practical applications for researchers in drug discovery and development.

I. Synthesis of the Imidazo[1,2-b]pyrazole Core

The construction of the imidazo[1,2-b]pyrazole ring system can be achieved through several synthetic strategies. The most common and versatile methods include the condensation of aminopyrazoles with α-haloketones and the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction.

Condensation of Aminopyrazoles with α-Haloketones

A classical and widely used method for the synthesis of imidazo[1,2-b]pyrazoles involves the cyclocondensation of an appropriately substituted 3-aminopyrazole with an α-haloketone. This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the pyrazole ring, followed by an intramolecular cyclization and dehydration to afford the fused bicyclic system.

Experimental Protocol: General Procedure for the Synthesis of 2,6-disubstituted-imidazo[1,2-b]pyrazoles

To a solution of the desired 3-amino-5-substituted-pyrazole (1.0 eq) in a suitable solvent such as ethanol or DMF, the appropriate α-bromoketone (1.1 eq) is added. The reaction mixture is then heated to reflux for a period of 4 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired imidazo[1,2-b]pyrazole derivative.

Logical Relationship for Condensation Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Aminopyrazole 3-Aminopyrazole Derivative Alkylation N-Alkylation Aminopyrazole->Alkylation Haloketone α-Haloketone Haloketone->Alkylation Cyclization Intramolecular Cyclization Alkylation->Cyclization Dehydration Dehydration Cyclization->Dehydration Imidazopyrazole Imidazo[1,2-b]pyrazole Dehydration->Imidazopyrazole

Caption: Synthetic pathway for imidazo[1,2-b]pyrazoles via condensation.

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that provides rapid access to a diverse range of substituted imidazo[1,2-b]pyrazoles.[3][4] This reaction involves the condensation of an aminopyrazole, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.[3] The GBB reaction is highly valued for its operational simplicity, high atom economy, and the ability to generate molecular complexity in a single step.[3][4]

Experimental Protocol: General Procedure for the GBB Synthesis of Substituted Imidazo[1,2-b]pyrazoles

In a reaction vessel, the 5-aminopyrazole derivative (1.0 eq), the aldehyde (1.1 eq), and the isocyanide (1.1 eq) are dissolved in a suitable solvent, such as methanol or a mixture of water and ethanol. A catalytic amount of an acid, such as trifluoroacetic acid (TFA, 20 mol%), is added to the mixture.[3] The reaction is stirred at room temperature for a period ranging from 15 minutes to several hours, with progress monitored by TLC.[3] For less reactive substrates, microwave irradiation can be employed to accelerate the reaction.[5] Upon completion, the product often precipitates from the reaction mixture and can be isolated by simple filtration.[3][5] If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.[5]

Experimental Workflow for GBB Synthesis

G start Start reagents Combine Aminopyrazole, Aldehyde, and Isocyanide in Solvent start->reagents catalyst Add Acid Catalyst (e.g., TFA) reagents->catalyst reaction Stir at Room Temperature or Microwave Irradiation catalyst->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Product Precipitation or Solvent Evaporation monitor->workup Complete isolation Isolate by Filtration or Column Chromatography workup->isolation product Pure Imidazo[1,2-b]pyrazole isolation->product

Caption: Workflow for the Groebke-Blackburn-Bienaymé synthesis.

II. Reactivity and Functionalization

The imidazo[1,2-b]pyrazole scaffold offers several positions for further functionalization, allowing for the fine-tuning of its physicochemical and biological properties. Directed metalation and cross-coupling reactions are key strategies for the selective modification of this ring system.

A common approach involves the use of a protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, on one of the nitrogen atoms to direct regioselective functionalization. Subsequent Br/Mg-exchange or directed metalation using TMP (2,2,6,6-tetramethylpiperidyl) bases allows for the introduction of a wide variety of electrophiles at specific positions of the heterocyclic core.

III. Spectroscopic Properties

The structural characterization of imidazo[1,2-b]pyrazoles relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Table 1: Representative Spectroscopic Data for Imidazo[1,2-b]pyrazole

Technique Data
¹H NMR The proton NMR spectrum typically shows characteristic signals for the protons on the imidazole and pyrazole rings. The chemical shifts are influenced by the electronic nature of the substituents.
¹³C NMR The carbon NMR spectrum provides information on the carbon framework of the molecule, with distinct signals for the carbon atoms of the fused ring system.
Mass Spec. Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.

IV. Biological Significance and Applications

Imidazo[1,2-b]pyrazole derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. Their ability to interact with various biological targets has made them attractive candidates for drug discovery programs.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of imidazo[1,2-b]pyrazole derivatives against a range of human cancer cell lines.[6][7] The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Table 2: Selected Imidazo[1,2-b]pyrazole Derivatives with Anticancer Activity

Compound Cancer Cell Line IC₅₀ (µM) Reference
Compound 4dMultiple≤ 10[6]
Compound 4gMultiple≤ 10[6]
Compound 9aMultiple≤ 10[6]
Compound 11aMultiple≤ 10[6]
Compound 63HL-600.183[8]
Inhibition of p38 MAP Kinase

A significant area of research has focused on the development of imidazo[1,2-b]pyrazole derivatives as inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] The p38 MAPK signaling pathway plays a crucial role in the inflammatory response and is implicated in various inflammatory diseases and cancers.[9][10][11] Small molecule inhibitors of p38 MAPK can block the production of pro-inflammatory cytokines, making them promising therapeutic agents.[]

The p38 MAPK signaling cascade is initiated by various extracellular stimuli, including stress and inflammatory cytokines.[9][10] This leads to the activation of a kinase cascade, ultimately resulting in the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream substrates, including other kinases and transcription factors, which regulate the expression of genes involved in inflammation and other cellular processes.[9][13]

p38 MAPK Signaling Pathway

G cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->Substrates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor Imidazo[1,2-b]pyrazole Inhibitor Inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway and point of inhibition.

V. Conclusion

The imidazo[1,2-b]pyrazole ring system represents a highly valuable scaffold in modern medicinal chemistry. Its accessible synthesis, versatile functionalization potential, and profound biological activities, particularly as anticancer agents and p38 MAPK inhibitors, underscore its importance in the development of novel therapeutics. This guide has provided a comprehensive overview of the core chemical principles and practical methodologies associated with this important heterocyclic system, offering a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.

References

Exploratory

Spectroscopic Analysis of the 1H-Imidazo[1,2-b]pyrazole Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 1H-Imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic structure in medicinal chemistry, exhibiting a wide range of biological activities, incl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-Imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its structural rigidity and potential as a bioisostere for other key motifs, such as indole, make it an attractive core for drug design and development.[3][4] A thorough understanding of its spectroscopic characteristics is fundamental for unambiguous structure elucidation, purity assessment, and the interpretation of structure-activity relationships (SAR). This technical guide provides an in-depth overview of the spectroscopic analysis of the 1H-Imidazo[1,2-b]pyrazole core, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the 1H-Imidazo[1,2-b]pyrazole core, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectrum of the unsubstituted 1H-Imidazo[1,2-b]pyrazole core displays distinct signals for the protons on the bicyclic ring system. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the nitrogen atoms within the fused imidazole and pyrazole rings.

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.60d~1.1
H-3~7.27d~2.3
H-5~7.44dd~2.1, 1.3
H-6~5.61dd~2.2, 0.7
N-H~10.96br s-

Note: Data is compiled from various sources and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides insight into the carbon framework of the 1H-Imidazo[1,2-b]pyrazole core. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

Carbon PositionChemical Shift (δ, ppm)
C-2~141.9
C-3~141.0
C-5~117.9
C-6~107.3
C-7a~78.3

Note: Data is compiled from various sources and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of the 1H-Imidazo[1,2-b]pyrazole core and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula.

IonCalculated m/zObserved m/z
[M+H]⁺108.0556108.0558
[M]⁺107.0478107.0478

Note: Values are for the unsubstituted 1H-Imidazo[1,2-b]pyrazole.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. For the 1H-Imidazo[1,2-b]pyrazole core, the IR spectrum will show characteristic absorption bands for N-H and C-H stretching, as well as vibrations associated with the heterocyclic ring system.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3400 - 3200Medium, Broad
Aromatic C-H Stretch3100 - 3000Medium
C=N Stretch1650 - 1550Medium to Strong
C=C Stretch1600 - 1450Medium to Strong
Ring Vibrations1500 - 1000Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the 1H-Imidazo[1,2-b]pyrazole core. The absorption maxima (λmax) are characteristic of the conjugated π-system of the heterocyclic scaffold. For derivatives, the position and intensity of these bands can be significantly influenced by the nature and position of substituents.[5]

Solventλmax (nm)
Chloroform~250 - 350

Note: The λmax can vary significantly with substitution on the core structure. For example, push-pull dyes based on this scaffold can have absorption maxima extending into the visible region.[5]

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer. Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). ¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30 or similar).

  • Spectral Width: Typically 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration. ¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: Typically 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration. Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (High-Resolution)

Instrumentation: Electrospray ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min. Ionization Mode: Positive or negative ion mode, depending on the analyte. For the 1H-Imidazo[1,2-b]pyrazole core, positive mode is typically used to observe [M+H]⁺. Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[4][6] Sample Preparation:

  • ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

  • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet. Data Acquisition:

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal or a blank KBr pellet should be collected before scanning the sample. Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer. Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or chloroform) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax. Data Acquisition:

  • Wavelength Range: Scan from approximately 200 to 800 nm.

  • Blank: Use a cuvette containing the pure solvent as a reference. Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a newly synthesized 1H-Imidazo[1,2-b]pyrazole derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Characterization Synthesis Synthesis of 1H-Imidazo[1,2-b]pyrazole Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy (FTIR-ATR) Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Data_Interpretation Data Interpretation & Reporting UV_Vis->Data_Interpretation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Purity_Assessment->Data_Interpretation

General workflow for the spectroscopic analysis of 1H-Imidazo[1,2-b]pyrazole derivatives.
Logical Relationship of Spectroscopic Techniques

This diagram outlines the logical relationship between the different spectroscopic techniques and the information they provide for the complete characterization of the 1H-Imidazo[1,2-b]pyrazole core.

Spectroscopic_Information_Flow cluster_techniques Spectroscopic Techniques cluster_information Derived Information Core 1H-Imidazo[1,2-b]pyrazole Core Structure NMR NMR (¹H, ¹³C) Core->NMR MS Mass Spec. Core->MS IR IR Core->IR UV_Vis UV-Vis Core->UV_Vis Connectivity Atom Connectivity & Chemical Environment NMR->Connectivity Molecular_Formula Molecular Weight & Formula MS->Molecular_Formula Functional_Groups Functional Groups IR->Functional_Groups Electronic_Transitions Conjugated System & Electronic Transitions UV_Vis->Electronic_Transitions

Information derived from various spectroscopic techniques for the 1H-Imidazo[1,2-b]pyrazole core.

References

Foundational

Exploring the Chemical Space of Substituted 1H-Imidazo[1,2-b]pyrazoles: A Technical Guide for Drug Discovery Professionals

Introduction The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and synthetic acces...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and synthetic accessibility have made it a versatile core for the development of novel therapeutic agents across various disease areas. This technical guide provides an in-depth exploration of the chemical space of substituted 1H-imidazo[1,2-b]pyrazoles, with a focus on their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative small molecule therapeutics.

The 1H-imidazo[1,2-b]pyrazole core can be considered a non-classical isostere of indole, a common fragment in many biologically active compounds. Replacing the indole nucleus with this scaffold can lead to improved physicochemical properties, such as enhanced aqueous solubility, which is a critical factor in drug development.[1] The diverse biological activities exhibited by substituted 1H-imidazo[1,2-b]pyrazoles, including anticancer, antimicrobial, and kinase inhibitory effects, underscore the therapeutic potential of this compound class.[1][2] This guide will delve into the key aspects of this chemical space, providing detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways to aid in the rational design of next-generation 1H-imidazo[1,2-b]pyrazole-based drugs.

Synthetic Strategies for Substituted 1H-Imidazo[1,2-b]pyrazoles

The construction of the 1H-imidazo[1,2-b]pyrazole core and the introduction of various substituents can be achieved through several synthetic routes. These methods offer flexibility in accessing a wide range of derivatives for biological evaluation.

General Synthesis of Trisubstituted 1H-Imidazo[1,2-b]pyrazoles

A common and efficient method for the synthesis of multi-substituted 1H-imidazo[1,2-b]pyrazoles is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.[3] This one-pot reaction involves the condensation of a 5-aminopyrazole, an aldehyde, and an isocyanide to afford the desired imidazo[1,2-b]pyrazole scaffold with a high degree of molecular diversity.

Experimental Protocol: General Procedure for the Synthesis of 2,6,7-Trisubstituted Imidazo[1,2-b]pyrazoles via the Groebke–Blackburn–Bienaymé Reaction

Materials:

  • 5-Amino-3-(substituted)-1H-pyrazole (1.0 eq)

  • Substituted aldehyde (1.1 eq)

  • Isocyanide (1.1 eq)

  • Trifluoroacetic acid (TFA) (0.2 eq)

  • Ethanol (solvent)

  • Water

Procedure:

  • To a microwave vial are added the 5-amino-3-(substituted)-1H-pyrazole (1.0 eq) and the substituted aldehyde (1.1 eq) in ethanol.

  • The mixture is subjected to microwave irradiation at 80 °C for 10 minutes.

  • After cooling to room temperature, water, the isocyanide (1.1 eq), and trifluoroacetic acid (0.2 eq) are added to the reaction mixture.

  • The reaction is stirred at room temperature for 15-60 minutes, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired 2,6,7-trisubstituted imidazo[1,2-b]pyrazole.

  • The structure of the final product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole Glycohybrids

The incorporation of carbohydrate moieties into the 1H-imidazo[1,2-b]pyrazole scaffold can lead to compounds with enhanced biological activity and stereochemical diversity.[4] A representative synthesis involves the coupling of a carbohydrate-derived iodinated enone with a substituted 3-aminopyrazole.[4]

Experimental Protocol: Synthesis of Imidazo[1,2-b]pyrazole-based Glycohybrids

Materials:

  • Carbohydrate-derived γ-iodoenone (1.0 eq)

  • Substituted 3-aminopyrazole (1.1 eq)

  • Potassium carbonate (K₂CO₃) (5.0 eq)

  • Tetrahydrofuran (THF) (solvent)

  • Ethanol (EtOH) (solvent)

Procedure:

  • To a solution of the carbohydrate-derived γ-iodoenone (1.0 eq) in a 1:1 mixture of THF and EtOH is added the substituted 3-aminopyrazole (1.1 eq) and potassium carbonate (5.0 eq).

  • The reaction mixture is heated to 90 °C and stirred for 2 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-b]pyrazole glycohybrid.[4]

Biological Activities and Therapeutic Potential

Substituted 1H-imidazo[1,2-b]pyrazoles have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the evaluation of 1H-imidazo[1,2-b]pyrazole derivatives as anticancer agents.[2][5][6] These compounds have shown potent cytotoxic effects against a variety of human cancer cell lines.

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS)

  • 96-well microtiter plates

  • Test compounds (substituted 1H-imidazo[1,2-b]pyrazoles) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plates are incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) and a blank (medium only) are included. The plates are incubated for an additional 48-72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37 °C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization buffer is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

G

Quantitative Data: Anticancer Activity of Substituted 1H-Imidazo[1,2-b]pyrazoles

The following table summarizes the in vitro anticancer activity of representative substituted 1H-imidazo[1,2-b]pyrazoles against various human cancer cell lines. The data is presented as IC₅₀ values in micromolar (µM).

Compound IDR⁶R⁷Cancer Cell LineIC₅₀ (µM)Reference
1a HHHHA549 (Lung)>50[6]
1b PhHHHA549 (Lung)15.2[6]
1c 4-Cl-PhHHHA549 (Lung)8.9[6]
2a HHHCH₂-morpholineMCF-7 (Breast)4.5[6]
2b HHHCH₂-N-Me-piperazineMCF-7 (Breast)2.1[6]
3a PhPhHHHCT116 (Colon)12.8[9]
3b 4-F-Ph4-F-PhHHHCT116 (Colon)7.3[9]
4a HH4-MeO-PhHHL-60 (Leukemia)0.183[10]
5a HHHCONH-c-propylHL-60 (Leukemia)0.85[10]
Antimicrobial Activity

Derivatives of 1H-imidazo[1,2-b]pyrazole have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[11][12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.[2]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Test compounds (substituted 1H-imidazo[1,2-b]pyrazoles) dissolved in DMSO

  • Microbial inoculum standardized to 0.5 McFarland standard

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Compound Dilutions: Serial twofold dilutions of the test compounds are prepared in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. A positive control (microorganism in broth without compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

G

Quantitative Data: Antimicrobial Activity of Substituted 1H-Imidazo[1,2-b]pyrazoles

The following table summarizes the in vitro antimicrobial activity of representative substituted 1H-imidazo[1,2-b]pyrazoles against various bacterial and fungal strains. The data is presented as MIC values in micrograms per milliliter (µg/mL).

Compound IDR⁶R⁷Microbial StrainMIC (µg/mL)Reference
6a PhHHStaphylococcus aureus32[11]
6b 4-Cl-PhHHStaphylococcus aureus16[11]
6c 4-NO₂-PhHHStaphylococcus aureus8[11]
7a PhHHEscherichia coli>64[11]
7b 4-Cl-PhHHEscherichia coli64[11]
8a PhHHCandida albicans16[12]
8b 4-Cl-PhHHCandida albicans8[12]
Kinase Inhibition

A particularly promising area for the therapeutic application of 1H-imidazo[1,2-b]pyrazoles is in the field of oncology as kinase inhibitors. Certain derivatives have shown potent inhibitory activity against key kinases involved in cancer cell proliferation and survival, such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).[13][14][15]

Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play critical roles in mitosis.[16] Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy. Substituted imidazo[4,5-b]pyridines, which are structurally related to imidazo[1,2-b]pyrazoles, have been identified as potent inhibitors of Aurora kinases.[15][17] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and leading to mitotic arrest and apoptosis.

G

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in hematopoiesis. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase and are found in a significant proportion of patients with acute myeloid leukemia (AML), where they are associated with a poor prognosis.[16] Imidazo[1,2-b]pyridazine derivatives, which share a similar heterocyclic core with imidazo[1,2-b]pyrazoles, have been identified as potent inhibitors of FLT3-ITD.[14] These inhibitors block the downstream signaling pathways activated by FLT3-ITD, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, thereby inducing apoptosis in leukemic cells.

G

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the 1H-imidazo[1,2-b]pyrazole scaffold has provided valuable insights into the structural requirements for potent biological activity.

Anticancer Activity SAR:

  • Substitution at the C2-position: The introduction of aryl groups, particularly those with electron-withdrawing substituents like halogens, at the C2-position generally enhances anticancer activity.[6]

  • Substitution at the C7-position: The incorporation of aminomethyl groups, especially those containing cyclic amines like morpholine or N-methylpiperazine, at the C7-position has been shown to significantly increase cytotoxic potency.[6]

  • Substitution at the C6-position: Aryl substituents at the C6-position can also contribute to improved anticancer activity.

  • Tetrasubstitution: In some cases, tetrasubstituted derivatives did not show a significant improvement in activity compared to their trisubstituted counterparts, suggesting a potential steric hindrance or an optimal substitution pattern for target engagement.[6]

G

The 1H-imidazo[1,2-b]pyrazole scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide access to a rich chemical space of substituted derivatives with diverse biological activities. The potent anticancer and antimicrobial properties, coupled with the ability to inhibit key oncogenic kinases, highlight the significant potential of this compound class. The structure-activity relationships discussed herein offer a rational basis for the further optimization of lead compounds. Continued exploration of the chemical space of substituted 1H-imidazo[1,2-b]pyrazoles is warranted and holds the promise of delivering next-generation medicines for the treatment of cancer and infectious diseases.

References

Exploratory

Initial Screening of 1H-Imidazo[1,2-b]pyrazole for Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 1H-Imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-Imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the initial screening of this core structure for various biological activities, focusing on anticancer, antimicrobial, and antioxidant properties. The guide summarizes key quantitative data, details common experimental protocols, and visualizes a general workflow for the initial biological evaluation of novel 1H-Imidazo[1,2-b]pyrazole derivatives.

Overview of Biological Activities

Derivatives of 1H-Imidazo[1,2-b]pyrazole have demonstrated a broad spectrum of pharmacological effects. The primary areas of investigation include their potential as anticancer agents, their efficacy against various microbial strains, and their capacity to act as antioxidants.[1][2]

  • Anticancer Activity: Numerous studies have reported the synthesis and in vitro evaluation of 1H-Imidazo[1,2-b]pyrazole derivatives against a panel of human cancer cell lines. Several compounds have exhibited significant cytotoxic effects, with IC50 values in the low micromolar range.[1][3]

  • Antimicrobial Activity: The scaffold has been explored for its antibacterial and antifungal properties. Screening against various Gram-positive and Gram-negative bacteria, as well as fungal strains, has identified compounds with potent minimum inhibitory concentrations (MICs).[2][4]

  • Antitubercular Activity: A notable area of interest is the activity of these compounds against Mycobacterium tuberculosis. Several screening programs have highlighted derivatives with promising antitubercular activity.[5][6]

  • Antioxidant Activity: Certain 1H-Imidazo[1,2-b]pyrazole derivatives have been shown to possess antioxidant properties, indicating their potential to mitigate oxidative stress-related conditions.[2]

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various 1H-Imidazo[1,2-b]pyrazole derivatives from initial screening studies.

Table 1: Anticancer Activity of 1H-Imidazo[1,2-b]pyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
68a, 68b, 68c, 68d5 Human and 1 Murine Cancer Cell Lines< 10[1]
305 Human and 1 Murine Cancer Cell Lines< 5[1]
4d, 4g, 9a, 11a6 Human Cancer Cell Lines≤ 10[3]
26aMCF-7 (Breast Cancer)6.1 ± 0.4[2]
26bMCF-7 (Breast Cancer)8.0 ± 0.5[2]
26cMCF-7 (Breast Cancer)7.4 ± 0.3[2]

Table 2: Antimicrobial Activity of 1H-Imidazo[1,2-b]pyrazole Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
22Escherichia coli0.03[2]
22Pseudomonas aeruginosa0.49[2]
23Bacillus subtilis0.03[2]
23Pseudomonas aeruginosa0.98[2]

Table 3: Antioxidant Activity of 1H-Imidazo[1,2-b]pyrazole Derivatives

Compound IDAssayInhibition (%)Reference
22DPPH Radical Scavenging75.3[2]
23DPPH Radical Scavenging72.9[2]
24DPPH Radical Scavenging47.9[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial screening of 1H-Imidazo[1,2-b]pyrazoles are provided below.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 1H-Imidazo[1,2-b]pyrazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 1H-Imidazo[1,2-b]pyrazole test compounds

  • Standard antimicrobial agents (positive controls)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of compounds. It is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

  • 1H-Imidazo[1,2-b]pyrazole test compounds

  • Standard antioxidant (e.g., ascorbic acid, Trolox)

  • Methanol or ethanol

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compounds and the standard antioxidant in methanol or ethanol.

  • Reaction Mixture: In a test tube or a 96-well plate, mix a specific volume of the sample solution with the DPPH solution. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period, usually 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A control containing the solvent and DPPH solution is also measured.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against compound concentration.

Visualized Workflows and Pathways

The following diagram illustrates a general workflow for the initial biological screening of newly synthesized 1H-Imidazo[1,2-b]pyrazole derivatives.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Initial Biological Screening cluster_assays Specific Bioassays cluster_analysis Data Analysis & Hit Identification cluster_further Further Development synthesis Synthesis of 1H-Imidazo[1,2-b]pyrazole Library purification Purification & Characterization (NMR, MS, etc.) synthesis->purification primary_screening Primary Screening (e.g., Single High Concentration) purification->primary_screening anticancer Anticancer Assay (e.g., MTT) primary_screening->anticancer antimicrobial Antimicrobial Assay (e.g., MIC) primary_screening->antimicrobial antioxidant Antioxidant Assay (e.g., DPPH) primary_screening->antioxidant dose_response Dose-Response & Potency Determination (IC50/EC50) anticancer->dose_response antimicrobial->dose_response antioxidant->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar hit_selection Hit Compound Selection sar->hit_selection lead_optimization Lead Optimization hit_selection->lead_optimization

Caption: General workflow for initial biological screening of 1H-Imidazo[1,2-b]pyrazoles.

References

Protocols & Analytical Methods

Method

Synthesis Protocols for 1H-Imidazo[1,2-b]pyrazole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of 1H-imidazo[1,2-b]pyrazole derivatives, a class of heterocy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1H-imidazo[1,2-b]pyrazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The protocols outlined below cover both multi-step and one-pot synthetic strategies, offering flexibility for various research and development needs.

Introduction

The 1H-imidazo[1,2-b]pyrazole scaffold is a key structural motif in numerous biologically active molecules. Its synthesis has been a subject of considerable interest, leading to the development of several efficient methodologies. The most prominent among these are the multi-step cyclization of aminopyrazoles with bifunctional reagents and the highly efficient one-pot multi-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction. This document details representative protocols for both approaches, providing quantitative data and step-by-step instructions to facilitate their implementation in a laboratory setting.

Multi-Step Synthesis of 1H-Imidazo[1,2-b]pyrazoles

A common multi-step approach involves the cyclization of a 5-aminopyrazole derivative with an α-haloketone. This method allows for the controlled construction of the fused heterocyclic system.

General Workflow for Multi-Step Synthesis

cluster_0 Step 1: Aminopyrazole Synthesis cluster_1 Step 2: Imidazo[1,2-b]pyrazole Ring Formation cluster_2 Step 3: Purification A Starting Materials (e.g., Hydrazine, β-ketonitrile) B Cyclization Reaction A->B C 5-Aminopyrazole Intermediate B->C E Cyclocondensation C->E D α-Haloketone D->E F 1H-Imidazo[1,2-b]pyrazole Derivative E->F G Crude Product F->G H Purification (e.g., Recrystallization, Chromatography) G->H I Pure Product H->I

Caption: A generalized workflow for the multi-step synthesis of 1H-Imidazo[1,2-b]pyrazole derivatives.

Experimental Protocol: Synthesis of Aryl Azo Imidazo[1,2-b]pyrazole Derivatives[1]

This protocol describes the synthesis of aryl azo imidazo[1,2-b]pyrazole derivatives via the cyclization of 5-amino-3-phenyl-1H-pyrazole derivatives with 2-bromoacetophenone.

Materials:

  • 5-amino-3-phenyl-1H-pyrazole derivative

  • 2-bromoacetophenone

  • Potassium carbonate (K₂CO₃)

  • Acetone

Procedure:

  • To a solution of the 5-amino-3-phenyl-1H-pyrazole derivative in acetone, add potassium carbonate.

  • Add 2-bromoacetophenone to the mixture.

  • Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the solid and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired aryl azo imidazo[1,2-b]pyrazole derivative.

Quantitative Data: The following table summarizes the yield for representative aryl azo imidazo[1,2-b]pyrazole derivatives synthesized using this method.[1]

CompoundR Group on Phenylazo moietyYield (%)
26a H72
26b 4-CH₃72
26c 4-Cl72

One-Pot Synthesis: The Groebke–Blackburn–Bienaymé (GBB) Reaction

The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a highly efficient one-pot method for the synthesis of a diverse library of 1H-imidazo[1,2-b]pyrazoles.[2][3][4][5][6] This reaction involves the condensation of a 5-aminopyrazole, an aldehyde, and an isocyanide, often in the presence of a catalytic amount of a Brønsted or Lewis acid.[3][4]

General Workflow for the GBB One-Pot Synthesis

cluster_0 One-Pot Reaction cluster_1 Product Formation and Isolation A 5-Aminopyrazole F Reaction Mixture A->F B Aldehyde B->F C Isocyanide C->F D Catalyst (e.g., TFA) D->F E Solvent E->F G Stirring at Room Temperature F->G H Product Precipitation/Work-up G->H I Purification (Filtration/Chromatography) H->I J Pure 1H-Imidazo[1,2-b]pyrazole I->J

Caption: A generalized workflow for the one-pot GBB synthesis of 1H-Imidazo[1,2-b]pyrazoles.

Experimental Protocol: Sequential One-Pot GBB Synthesis[3][4]

This protocol describes a sequential one-pot synthesis where the 5-aminopyrazole-4-carbonitrile intermediate is first formed in situ, followed by the GBB three-component reaction.

Materials:

  • Ethoxymethylene malononitrile

  • Hydrazine

  • Ethanol (EtOH)

  • Water (H₂O)

  • Aldehyde (various aromatic and aliphatic aldehydes can be used)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Trifluoroacetic acid (TFA)

Procedure:

  • In situ formation of 5-aminopyrazole-4-carbonitrile:

    • In a microwave vial, combine ethoxymethylene malononitrile (0.50 mmol) and hydrazine (0.55 mmol) in ethanol (0.5 mL).

    • Irradiate the mixture in a microwave reactor at 80 °C (150 W) for 10 minutes.

  • Groebke–Blackburn–Bienaymé reaction:

    • To the cooled solution containing the preformed 5-aminopyrazole-4-carbonitrile, add water (0.5 mL), the corresponding aldehyde (0.55 mmol), and trifluoroacetic acid (0.10 mmol, 20 mol%).

    • Add the isocyanide (0.55 mmol) to the mixture.

    • Stir the reaction mixture at room temperature for 10–60 minutes. The progress of the reaction can be monitored by TLC.

  • Product Isolation and Purification:

    • Upon completion, the product may precipitate from the reaction mixture.

    • Collect the solid product by simple filtration.

    • If the product does not precipitate, it can be isolated by standard work-up procedures followed by flash chromatography.

Quantitative Data: The following table summarizes the yields for a selection of 1H-imidazo[1,2-b]pyrazole derivatives synthesized using the sequential one-pot GBB protocol.[3][4]

AldehydeIsocyanideReaction Time (min)Yield (%)
p-Tolualdehydetert-Butyl isocyanide1579
Benzaldehydetert-Butyl isocyanide1078
4-Chlorobenzaldehydetert-Butyl isocyanide1083
4-Methoxybenzaldehydetert-Butyl isocyanide1575
2-Naphthaldehydetert-Butyl isocyanide3068
Furfuraltert-Butyl isocyanide3061
p-TolualdehydeCyclohexyl isocyanide1576
p-TolualdehydeBenzyl isocyanide1572

Conclusion

The synthesis of 1H-imidazo[1,2-b]pyrazole derivatives can be achieved through various effective strategies. The choice between a multi-step synthesis and a one-pot reaction like the GBB protocol will depend on the desired complexity of the target molecule, the availability of starting materials, and the need for rapid library generation. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this important class of heterocyclic compounds.

References

Application

High-Throughput Screening Assays for 1H-Imidazo[1,2-b]pyrazole Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. High-throughput screening (HTS) plays a pivotal role in the discovery of novel drug candidates by enabling the rapid evaluation of large compound libraries. This document provides detailed application notes and protocols for various HTS assays suitable for the identification and characterization of bioactive 1H-imidazo[1,2-b]pyrazole compounds.

Data Presentation: In Vitro Activity of Selected 1H-Imidazo[1,2-b]pyrazole Derivatives

The following tables summarize the reported in vitro activities of various 1H-imidazo[1,2-b]pyrazole compounds against different biological targets. This data serves as a reference for hit validation and structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of 1H-Imidazo[1,2-b]pyrazole Compounds

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 56 Human and Murine Cancer Cell LinesMTT Assay< 5[1]
Compounds 18a, 18b, 19, 20 5 Human and 1 Murine Cancer Cell LinesMTT Assay< 10[1]
Compound 30 5 Human and 1 Murine Cancer Cell LinesMTT Assay< 5[1]
Compound 5c MDA-MB231 (Breast Cancer)MTT Assay7.96[2]
Compound 5c MCF-7 (Breast Cancer)MTT Assay5.86[2]
Triazole-imidazo[1,2-b]pyrazole 1h Melanoma Cell LinesMTS Assay-[3][4]

Table 2: α-Glucosidase Inhibitory Activity of 1H-Imidazo[1,2-b]pyrazole Derivatives

Compound IDEnzyme SourceAssay TypeIC50 (µM)Reference
Compound 4j α-GlucosidaseColorimetric95.0 ± 0.5[5]
Series 4a-o α-GlucosidaseColorimetric95.0 ± 0.5 - 372.8 ± 1.0[5]
Acarbose (Standard) α-GlucosidaseColorimetric750 ± 1.5[5]

Experimental Protocols

This section provides detailed methodologies for key HTS assays relevant to the screening of 1H-imidazo[1,2-b]pyrazole compounds.

Protocol 1: Cell Viability/Cytotoxicity HTS Assay (MTT/MTS)

This protocol is designed for the primary screening of compound libraries to identify agents that affect cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Materials and Reagents:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well clear-bottom microplates

  • 1H-Imidazo[1,2-b]pyrazole compound library (dissolved in DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO vehicle)

  • Automated liquid handling system

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Using an automated dispenser, seed cells into 384-well plates at a predetermined optimal density in 40 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare compound plates by diluting the library to the desired screening concentration (e.g., 10 µM) in culture medium. Transfer 10 µL of the diluted compounds, positive control, or negative control to the cell plates using an automated liquid handler.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition:

    • For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution to each well.[6]

    • For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[6]

  • Data Acquisition: Shake the plates to ensure complete mixing and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

Protocol 2: α-Glucosidase Inhibition HTS Assay

This biochemical assay is used to screen for inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism and a target for type 2 diabetes treatment. The assay measures the enzymatic cleavage of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[8]

Materials and Reagents:

  • α-Glucosidase enzyme (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • 1H-Imidazo[1,2-b]pyrazole compound library (dissolved in DMSO)

  • Acarbose (positive control inhibitor)

  • Sodium carbonate (Na₂CO₃) solution (to stop the reaction)

  • 384-well clear microplates

  • Automated liquid handling system

  • Microplate reader (absorbance at 405 nm)

Procedure:

  • Compound and Enzyme Addition: In a 384-well plate, add 5 µL of the test compound solution, positive control, or buffer (for negative control) using an automated liquid handler. Add 10 µL of α-glucosidase solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of pNPG solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Add 20 µL of Na₂CO₃ solution to each well to stop the reaction.

  • Data Acquisition: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

Protocol 3: High-Throughput Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted for HTS to determine the minimum inhibitory concentration (MIC) of compounds against various bacterial strains.[9]

Materials and Reagents:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 1H-Imidazo[1,2-b]pyrazole compound library (dissolved in DMSO)

  • Standard antibiotic (positive control, e.g., Ciprofloxacin)

  • Bacterial growth indicator (e.g., Resazurin)

  • 384-well microplates

  • Automated liquid handling system

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Compound Plating: Prepare serial dilutions of the compound library in DMSO and dispense into 384-well plates using an automated liquid handler.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB according to CLSI guidelines.

  • Inoculation: Dispense the bacterial inoculum into the wells of the compound-containing plates. The final volume in each well should be 50 µL.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Growth Measurement:

    • Absorbance: Measure the optical density at 600 nm.

    • Fluorescence (with Resazurin): Add Resazurin solution to each well, incubate for 1-4 hours, and measure fluorescence (Ex/Em: ~560/590 nm).

  • Data Analysis: Determine the lowest concentration of each compound that inhibits visible bacterial growth (MIC).

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway for the screening of 1H-imidazo[1,2-b]pyrazole compounds.

HTS_Workflow_Cell_Viability cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout cell_seeding Seed Cells in 384-well Plate incubation1 Incubate 24h cell_seeding->incubation1 compound_addition Add Compounds (10 µM) incubation1->compound_addition incubation2 Incubate 48-72h compound_addition->incubation2 reagent_addition Add MTT/MTS Reagent incubation2->reagent_addition incubation3 Incubate 1-4h reagent_addition->incubation3 data_acquisition Measure Absorbance incubation3->data_acquisition

High-throughput screening workflow for cell viability assays.

Alpha_Glucosidase_Inhibition_Workflow start Start add_compound Add Compound/Control start->add_compound add_enzyme Add α-Glucosidase add_compound->add_enzyme pre_incubate Pre-incubate (37°C, 10 min) add_enzyme->pre_incubate add_substrate Add pNPG Substrate pre_incubate->add_substrate incubate Incubate (37°C, 20 min) add_substrate->incubate stop_reaction Add Na2CO3 to Stop incubate->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance end End read_absorbance->end

Workflow for the α-glucosidase inhibition HTS assay.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation cluster_execution Execution compound 1H-Imidazo[1,2-b]pyrazole (Anticancer Agent) bcl2 Bcl-2 Family (e.g., Bax, Bak) compound->bcl2 activates anti_apoptotic Anti-apoptotic (e.g., Bcl-2, Bcl-xL) compound->anti_apoptotic inhibits caspases Caspase Cascade (Caspase-9, Caspase-3) bcl2->caspases activates anti_apoptotic->bcl2 inhibits apoptosis Apoptosis caspases->apoptosis

Simplified intrinsic apoptosis signaling pathway.

References

Method

Application Notes and Protocols for 1H-Imidazo[1,2-b]pyrazole as Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals. Introduction: The 1H-Imidazo[1,2-b]pyrazole scaffold has emerged as a privileged structure in the development of potent and selective protein kinase...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1H-Imidazo[1,2-b]pyrazole scaffold has emerged as a privileged structure in the development of potent and selective protein kinase inhibitors. Dysregulation of protein kinase activity is a fundamental mechanism in the pathogenesis of numerous diseases, most notably cancer. Consequently, kinases are a major class of therapeutic targets. Compounds based on the 1H-Imidazo[1,2-b]pyrazole core have demonstrated significant inhibitory activity against a range of kinases, positioning them as promising candidates for further drug development. These application notes provide a comprehensive overview of their mechanism of action, quantitative inhibitory data, and detailed experimental protocols for their characterization.

Mechanism of Action

The primary mechanism of action for 1H-Imidazo[1,2-b]pyrazole-based kinase inhibitors is competitive inhibition at the ATP-binding site of the kinase. The fused heterocyclic system is analogous to the purine core of ATP, allowing it to occupy the active site. Specific interactions, often involving hydrogen bonds with the kinase hinge region, stabilize the inhibitor-enzyme complex and prevent the binding of ATP, thereby inhibiting phosphotransferase activity. The substituents on the imidazo[1,2-b]pyrazole core play a crucial role in determining the potency and selectivity of the inhibitor by forming additional interactions with other regions of the ATP-binding pocket. For instance, modifications can be introduced to exploit differences in the amino acid residues of the active sites of various kinases to achieve selectivity.

Data Presentation: Inhibitory Activity of 1H-Imidazo[1,2-b]pyrazole Derivatives

The following table summarizes the inhibitory activities of various 1H-Imidazo[1,2-b]pyrazole and related imidazo-fused pyrazole derivatives against several protein kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound Class/ReferenceTarget KinaseIC50 (nM)Notes
Imidazo[1,2-b]pyridazine derivative (Compound 20a)[1][2][3]DYRK1A50Selective for DYRKs and CLKs.
Imidazo[1,2-b]pyridazine derivative (Compound 20a)[1][2][3]CLK182Selective for DYRKs and CLKs.
Imidazo[1,2-b]pyridazine derivative (Compound 20a)[1][2][3]CLK444Selective for DYRKs and CLKs.
Imidazo[1,2-b]pyridazine derivative (Compound 20a)[1][2]Plasmodium falciparum CLK1 (PfCLK1)32Also shows activity against parasitic kinases.
Imidazo[1,2-b]pyridazine-based (Compound 27f)[4]Mps1 (TTK)0.70 (cellular)Extremely potent and selective Mps1 inhibitor.
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative (Compound 10e)[5]JAK2166Multi-targeted inhibitor.
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative (Compound 10e)[5]JAK357Multi-targeted inhibitor.
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative (Compound 10e)[5]Aurora A939Multi-targeted inhibitor.
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative (Compound 10e)[5]Aurora B583Multi-targeted inhibitor.
Pyrazolyl benzimidazole derivative (Compound 7)[6]Aurora A28.9Potent Aurora kinase inhibitor.
Pyrazolyl benzimidazole derivative (Compound 7)[6]Aurora B2.2Potent Aurora kinase inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments involved in the characterization of 1H-Imidazo[1,2-b]pyrazole kinase inhibitors are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of an inhibitor against a specific kinase by measuring the amount of ADP produced in the kinase reaction.[7]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • 1H-Imidazo[1,2-b]pyrazole inhibitor

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the 1H-Imidazo[1,2-b]pyrazole inhibitor in 100% DMSO. Create a serial dilution of the compound in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended. Prepare a "no inhibitor" control using only DMSO.[7]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete any remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol is used to determine the effect of the inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, K562)[5]

  • Complete cell culture medium

  • 1H-Imidazo[1,2-b]pyrazole inhibitor

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom plates

  • Plate reader with luminescence detection

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in the cell culture medium. Add the diluted inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition and Analysis: Measure the luminescence, which is proportional to the number of viable cells. Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.

Protocol 3: Western Blot Analysis for Phosphorylation Status

This protocol is used to investigate the effect of the inhibitor on specific signaling pathways by detecting the phosphorylation state of target proteins.

Materials:

  • Cancer cell line of interest

  • 1H-Imidazo[1,2-b]pyrazole inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-Aurora A/B, anti-Aurora A/B)[5]

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE equipment

  • Western blot transfer system

  • Chemiluminescence detection reagent and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with varying concentrations of the inhibitor for a specified time. Lyse the cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system. Analyze the band intensities to determine the change in phosphorylation levels.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the MAPK/ERK and PI3K/AKT signaling pathways, which are often targeted by kinase inhibitors. 1H-Imidazo[1,2-b]pyrazole derivatives have been shown to interfere with such pathways.[8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 1H-Imidazo[1,2-b]pyrazole Inhibitor Inhibitor->Raf Inhibitor->PI3K Inhibitor->AKT

Caption: Simplified signaling pathways targeted by kinase inhibitors.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the discovery and characterization of kinase inhibitors.

G cluster_0 Discovery & Screening cluster_1 In Vitro Characterization cluster_2 Cellular & In Vivo Evaluation cluster_3 Lead Optimization HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Biochem Biochemical Assays (e.g., IC50 determination) Hit_ID->Biochem Biophys Biophysical Assays (e.g., SPR, ITC) Biochem->Biophys Cell_Assay Cell-Based Assays (Proliferation, Signaling) Biophys->Cell_Assay In_Vivo In Vivo Efficacy & PK/PD Studies Cell_Assay->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Lead_Opt->Biochem Iterative Improvement

Caption: General workflow for kinase inhibitor development.

References

Application

Application Notes and Protocols for 1H-Imidazo[1,2-b]pyrazole Analogs in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals Introduction The 1H-Imidazo[1,2-b]pyrazole scaffold has emerged as a promising heterocyclic core for the development of novel fluorescent probes for cellula...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-Imidazo[1,2-b]pyrazole scaffold has emerged as a promising heterocyclic core for the development of novel fluorescent probes for cellular imaging. These compounds often exhibit favorable photophysical properties, including tunable emission spectra and good quantum yields. Their structural versatility allows for the introduction of various functional groups to modulate their spectral characteristics and to target specific cellular compartments. This document provides a detailed overview of the fluorescent properties of a series of 1H-Imidazo[1,2-b]pyrazole analogs, along with comprehensive protocols for their application in live-cell imaging and cytotoxicity assessment.

Fluorescent Properties of 1H-Imidazo[1,2-b]pyrazole Analogs

The fluorescence of 1H-Imidazo[1,2-b]pyrazole derivatives is influenced by the nature and position of substituents on the bicyclic ring system. Electron-donating and -accepting groups can be strategically introduced to create "push-pull" systems, which often results in compounds with significant intramolecular charge transfer (ICT) character and environmentally sensitive fluorescence. This solvatochromism can be exploited to probe the polarity of different cellular microenvironments.

While extensive quantitative data for a broad range of 1H-Imidazo[1,2-b]pyrazole analogs specifically designed for cell imaging is still emerging in the literature, a number of pyrazole-based fluorescent probes have been characterized, providing a basis for understanding the potential of this scaffold. For instance, fragmentation of the pyrazole ring in some 1H-imidazo[1,2-b]pyrazoles can lead to the formation of push-pull dyes with distinct fluorescent properties.[1]

Table 1: Photophysical Data of Representative Pyrazole-Based Fluorescent Probes

Compound/Analog TypeExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent/ConditionsReference
Pyrazoline-BODIPY Hybrid4995110.30Not ReportedNot Specified[2]
Cyanine-Celecoxib HybridNot ReportedNear-InfraredNot ReportedNot ReportedNot Specified[2]
Pyrazole-based Probe 83375 (decreases with acid)487 (decreases with acid) / 585 (increases with acid)Not ReportedNot ReportedNot Specified[2]
Pyrazole-pyridone Probe 91323, 4315440.42Not ReportedMethanol[2]

Note: This table includes data from various pyrazole derivatives to illustrate the range of properties. Specific data for a comprehensive series of 1H-Imidazo[1,2-b]pyrazole analogs for cell imaging is a current area of research.

Experimental Protocols

I. General Workflow for Cell Imaging

The following diagram outlines the typical workflow for utilizing 1H-Imidazo[1,2-b]pyrazole analogs as fluorescent probes in cellular imaging experiments.

G General Workflow for Cell Imaging cluster_prep Probe Preparation & Cell Culture cluster_staining Cell Staining cluster_imaging Fluorescence Microscopy Probe_Selection Probe Selection Stock_Solution Stock Solution Preparation Probe_Selection->Stock_Solution Working_Solution Working Solution Preparation Stock_Solution->Working_Solution Cell_Culture Cell Culture & Seeding Incubation Incubation with Cells Cell_Culture->Incubation Working_Solution->Incubation Washing Washing Incubation->Washing Image_Acquisition Image Acquisition Washing->Image_Acquisition Data_Analysis Image & Data Analysis Image_Acquisition->Data_Analysis

Caption: General workflow for cell imaging with fluorescent probes.

II. Live-Cell Imaging Protocol

This protocol provides a general guideline for staining live cells with 1H-Imidazo[1,2-b]pyrazole analogs. Optimization of probe concentration and incubation time is recommended for each new analog and cell line.

Materials:

  • 1H-Imidazo[1,2-b]pyrazole analog

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1-10 mM stock solution of the 1H-Imidazo[1,2-b]pyrazole analog in high-quality, sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed the cells of interest onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging.

    • Incubate the cells under their optimal growth conditions (e.g., 37°C, 5% CO₂) until they are well-adhered.

  • Cell Staining:

    • On the day of the experiment, prepare a working solution of the fluorescent probe by diluting the stock solution into pre-warmed complete cell culture medium. The final concentration typically ranges from 1 to 10 µM, but should be optimized.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time will vary depending on the probe and cell type.

  • Washing and Imaging:

    • After incubation, gently wash the cells two to three times with pre-warmed PBS or fresh, probe-free culture medium to remove excess unbound probe.

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Immediately proceed to image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters.

III. Cytotoxicity Assay Protocol

It is crucial to assess the potential cytotoxicity of any new fluorescent probe to ensure that the observed cellular dynamics are not a result of probe-induced toxicity. The following is a general protocol for a colorimetric MTT assay.

Materials:

  • 1H-Imidazo[1,2-b]pyrazole analog

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1H-Imidazo[1,2-b]pyrazole analog in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the probe to the cells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate the plate for a period relevant to the imaging experiments (e.g., 1-24 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

    • Calculate cell viability as a percentage of the untreated control.

Signaling Pathway Visualization

Fluorescent probes can be designed to target specific molecules or ions involved in cellular signaling pathways. While specific probes based on the 1H-Imidazo[1,2-b]pyrazole scaffold for particular signaling events are still under development, the following diagram illustrates a generic signaling cascade that could be monitored with appropriately designed fluorescent reporters.

G Generic Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Second_Messenger Second Messenger (e.g., Ca2+, cAMP) Receptor->Second_Messenger Probe Target 1 Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Probe Target 2 Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: A generic signaling pathway highlighting potential targets for fluorescent probes.

Conclusion

1H-Imidazo[1,2-b]pyrazole analogs represent a versatile and promising class of fluorophores for applications in cellular imaging. Their tunable photophysical properties and potential for targeted delivery make them valuable tools for researchers in cell biology and drug discovery. The protocols provided herein offer a starting point for the application of these novel probes, with the understanding that optimization is key to achieving high-quality, reliable data. Further research into the synthesis and characterization of a broader library of these compounds will undoubtedly expand their utility in visualizing complex cellular processes.

References

Method

Application Notes and Protocols for the Synthesis of 1H-Imidazo[1,2-b]pyrazoles via the Groebke-Blackburn-Bienaymé Reaction

Audience: Researchers, scientists, and drug development professionals. Introduction The 1H-Imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-Imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot three-component reaction (3-CR), has emerged as a highly efficient and atom-economical method for the synthesis of this important class of compounds.[1][2][3] This multicomponent approach allows for the rapid construction of diverse libraries of 1H-Imidazo[1,2-b]pyrazoles from readily available starting materials: an aminopyrazole, an aldehyde, and an isocyanide.[1][2][3]

These application notes provide detailed protocols and quantitative data for the synthesis of 1H-Imidazo[1,2-b]pyrazoles using the GBB reaction, enabling researchers to efficiently generate compound libraries for drug discovery and development programs.

Reaction Principle and Mechanism

The Groebke-Blackburn-Bienaymé reaction proceeds through the acid-catalyzed condensation of an aminopyrazole, an aldehyde, and an isocyanide. The reaction is believed to initiate with the formation of a Schiff base from the aminopyrazole and the aldehyde. Subsequent protonation of the Schiff base and nucleophilic attack by the isocyanide leads to a nitrilium intermediate. An intramolecular cyclization then occurs, followed by tautomerization to yield the final 1H-Imidazo[1,2-b]pyrazole product. A plausible mechanism is depicted below.

GBB_Mechanism Groebke-Blackburn-Bienaymé Reaction Mechanism Amine 5-Aminopyrazole Schiff_Base Schiff Base Amine->Schiff_Base + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Intermediate Isocyanide->Nitrilium_Ion Schiff_Base->Nitrilium_Ion + Isocyanide + H+ Cyclized_Intermediate Cyclized Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Cyclization Product 1H-Imidazo[1,2-b]pyrazole Cyclized_Intermediate->Product Tautomerization Catalyst H+

Caption: Plausible mechanism for the GBB reaction.

Experimental Protocols

A facile and efficient one-pot, two-step protocol for the synthesis of a diverse library of 1H-Imidazo[1,2-b]pyrazoles has been reported, with yields reaching up to 83%.[1][3] The procedure involves the initial microwave-assisted formation of a 5-aminopyrazole derivative, followed by the GBB three-component reaction at room temperature.

Materials and Reagents:

  • Malononitrile or Ethyl cyanoacetate

  • Hydrazine hydrate

  • Appropriate aldehyde

  • Appropriate isocyanide

  • Ethanol (EtOH)

  • Water (H₂O)

  • Trifluoroacetic acid (TFA) or Perchloric acid (HClO₄)

  • Microwave reactor

General Procedure for Sequential One-Pot Synthesis:

  • Step 1: Synthesis of 5-Aminopyrazole. In a microwave vial, combine the starting materials for the 5-aminopyrazole synthesis (e.g., malononitrile and hydrazine hydrate) in ethanol.

  • Irradiate the mixture in a microwave reactor at 80 °C for 10 minutes.

  • Step 2: Groebke-Blackburn-Bienaymé Reaction. To the resulting solution of the in situ formed 5-aminopyrazole, add water, the desired aldehyde (1.1 eq), a catalytic amount of acid (e.g., TFA, 20 mol%), and the isocyanide (1.1 eq).

  • Stir the reaction mixture at room temperature for 10-60 minutes.

  • The product often precipitates from the reaction mixture and can be isolated by simple filtration. If no precipitation occurs, the product can be purified by flash column chromatography.

GBB_Workflow Experimental Workflow for GBB Synthesis cluster_step1 Step 1: Aminopyrazole Synthesis cluster_step2 Step 2: GBB Reaction cluster_purification Purification Start Combine Reactants in Ethanol MW Microwave Irradiation (80°C, 10 min) Start->MW Aminopyrazole In situ 5-Aminopyrazole Solution MW->Aminopyrazole Add_Reagents Add H₂O, Aldehyde, Catalyst, and Isocyanide Aminopyrazole->Add_Reagents Stir Stir at Room Temperature (10-60 min) Add_Reagents->Stir Isolation Product Isolation Stir->Isolation Filtration Filtration Isolation->Filtration If precipitate forms Chromatography Flash Chromatography Isolation->Chromatography If no precipitate

Caption: General experimental workflow.

Quantitative Data Summary

The yields of the GBB reaction are influenced by the electronic and steric properties of the aldehyde and isocyanide substrates. The following tables summarize the reported yields for a library of 1H-Imidazo[1,2-b]pyrazoles synthesized using the one-pot sequential protocol.[1][3]

Table 1: Influence of Aldehyde on Product Yield

EntryAldehyde (R¹CHO)Product Yield (%)
14-Methylbenzaldehyde65
2Benzaldehyde72
34-Chlorobenzaldehyde78
44-Bromobenzaldehyde83
52,4-Dichlorobenzaldehyde61
62,6-Dichlorobenzaldehyde55
74-(Trifluoromethyl)benzaldehyde45
82,4,6-Trimethoxybenzaldehyde68
9α-Methylcinnamaldehyde67
10Pivalaldehyde23

Table 2: Influence of Isocyanide on Product Yield

EntryIsocyanide (R²NC)Product Yield (%)
1tert-Butyl isocyanide65
2Cyclohexyl isocyanide75
3n-Butyl isocyanide58
4Benzyl isocyanide42

Substrate Scope and Limitations

The GBB reaction for the synthesis of 1H-Imidazo[1,2-b]pyrazoles demonstrates a broad substrate scope. A variety of aromatic aldehydes, including those with electron-donating and electron-withdrawing substituents, can be successfully employed.[1] α,β-Unsaturated aldehydes are also suitable reaction partners. However, sterically hindered aldehydes, such as pivalaldehyde, may lead to lower yields.[1] A range of aliphatic and aromatic isocyanides can be utilized, providing further avenues for structural diversification.

Substrate_Scope Substrate Scope Relationship cluster_reactants Reactants cluster_products Product cluster_scope Aminopyrazole 5-Aminopyrazoles Product Diverse Library of 1H-Imidazo[1,2-b]pyrazoles Aminopyrazole->Product Aldehydes Aldehydes Aldehydes->Product Aldehyde_Scope Aromatic (EDG/EWG) α,β-Unsaturated (Sterically hindered → lower yields) Aldehydes->Aldehyde_Scope Isocyanides Isocyanides Isocyanides->Product Isocyanide_Scope Aliphatic Aromatic Isocyanides->Isocyanide_Scope

Caption: Substrate scope of the GBB reaction.

Conclusion

The Groebke-Blackburn-Bienaymé reaction provides a powerful and versatile platform for the synthesis of 1H-Imidazo[1,2-b]pyrazoles. The operational simplicity of the one-pot protocol, coupled with the broad availability of starting materials, makes this an attractive method for the generation of diverse compound libraries for high-throughput screening and lead optimization in drug discovery. The provided protocols and data serve as a valuable resource for researchers aiming to leverage this efficient multicomponent reaction.

References

Application

Application Notes and Protocols for the One-Pot Synthesis of Functionalized 1H-Imidazo[1,2-b]pyrazoles

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the efficient one-pot synthesis of a diverse library of functionalized 1H-imidazo[1,2-b]pyrazoles. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient one-pot synthesis of a diverse library of functionalized 1H-imidazo[1,2-b]pyrazoles. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including potential as central nervous system (CNS) agents and anticancer therapeutics.[1][2][3] The described method utilizes a sequential one-pot Groebke–Blackburn–Bienaymé (GBB) three-component reaction, offering a rapid and efficient route to these valuable scaffolds.[4][5][6]

Introduction

The 1H-imidazo[1,2-b]pyrazole core is a privileged scaffold in drug discovery.[7] Traditional multi-step syntheses of these compounds can be time-consuming and labor-intensive. The presented one-pot, multicomponent reaction strategy provides a streamlined and atom-economical alternative for the rapid generation of diverse derivatives.[4][8] This approach involves the in situ formation of a 5-aminopyrazole intermediate, followed by a GBB reaction with various aldehydes and isocyanides.[4][6] The protocol is amenable to a wide range of substrates, allowing for the creation of a library of substituted 1H-imidazo[1,2-b]pyrazoles with high yields.[4]

Experimental Workflow

The one-pot synthesis of functionalized 1H-imidazo[1,2-b]pyrazoles proceeds via a two-step sequence within a single reaction vessel. The general workflow is depicted below.

Figure 1: One-pot, two-step synthesis workflow.

Key Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of 2,3,7-Trisubstituted-1H-imidazo[1,2-b]pyrazole-6-carbonitriles

This protocol details the synthesis of a library of 1H-imidazo[1,2-b]pyrazoles starting from malononitrile derivatives.

Materials:

  • Malononitrile or ethyl 2-cyano-3-ethoxyacrylate derivatives (1.0 equiv)

  • Hydrazine hydrate (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Isocyanide (1.1 equiv)

  • Trifluoroacetic acid (TFA) (20 mol%)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • Step 1: Formation of 5-Aminopyrazole Intermediate. In a microwave vial, combine the malononitrile derivative (0.50 mmol) and hydrazine hydrate (0.50 mmol) in ethanol (1 mL).

  • Irradiate the mixture in a microwave reactor at 120 °C for 5 minutes to facilitate the formation of the 5-aminopyrazole-4-carbonitrile intermediate (in situ).

  • Step 2: GBB Reaction. After cooling the vial to room temperature, add the aldehyde (0.55 mmol), isocyanide (0.55 mmol), water (1 mL), and trifluoroacetic acid (0.10 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature for 10-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Work-up and Purification. Collect the solid product by filtration and wash with a cold mixture of ethanol and water. If necessary, further purification can be achieved by flash column chromatography.

Data Presentation

The efficiency of the one-pot synthesis is highly dependent on the choice of catalyst and solvent. The following tables summarize the optimization of these parameters and the yields obtained for a variety of substituted 1H-imidazo[1,2-b]pyrazoles.

Table 1: Optimization of Catalyst and Solvent for the GBB Reaction [4][6]

EntryCatalyst (20 mol%)Solvent (1:1 if mixed)TimeYield (%)
1In(OTf)₃EtOH15 min61
2InCl₃EtOH15 min67
3TMSClEtOH15 min64
4TsOH∙H₂OEtOH15 min52
5HClO₄EtOH15 min59
6TFAEtOH15 min74
7TFACHCl₃15 min35
8TFACHCl₃/MeOH15 min68
9TFAMeCN15 min68
10TFATHF15 min74
11TFAMeOH15 min71
12TFAH₂O15 min63
13TFA EtOH/H₂O 15 min 79

Reaction conditions: 5-amino-1H-pyrazole-4-carbonitrile (0.50 mmol), benzaldehyde (0.55 mmol), and tert-butyl isocyanide (0.55 mmol) at room temperature.[4][6]

Table 2: Synthesis of Highly Substituted 1H-Imidazo[1,2-b]pyrazoles via the One-Pot Protocol [4]

EntryAldehydeIsocyanideProductTime (min)Yield (%)
1Benzaldehydetert-Butyl isocyanide6a 1583
24-Methylbenzaldehydetert-Butyl isocyanide6b 2075
34-Methoxybenzaldehydetert-Butyl isocyanide6c 1081
44-Chlorobenzaldehydetert-Butyl isocyanide6d 2578
54-Bromobenzaldehydetert-Butyl isocyanide6e 2579
64-Nitrobenzaldehydetert-Butyl isocyanide6f 6045
72-Chlorobenzaldehydetert-Butyl isocyanide6g 3071
8Thiophene-2-carbaldehydetert-Butyl isocyanide6h 2069
9BenzaldehydeCyclohexyl isocyanide6i 1580
10BenzaldehydeBenzyl isocyanide6j 2076

Signaling Pathways and Biological Applications

While this document focuses on the synthesis, it is noteworthy that functionalized 1H-imidazo[1,2-b]pyrazoles have been investigated for their interaction with various biological targets. For instance, certain derivatives have shown affinity for serotonin receptors, suggesting their potential in the development of CNS-active drugs.[1] Others have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.[3] The diverse library of compounds accessible through this one-pot synthesis provides a valuable platform for further structure-activity relationship (SAR) studies to explore and optimize their therapeutic potential.

G cluster_0 Synthetic Chemistry cluster_1 Drug Discovery & Development synthesis One-Pot Synthesis of 1H-Imidazo[1,2-b]pyrazole Library screening High-Throughput Screening synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Figure 2: Drug discovery logical relationship.

References

Method

Application Notes and Protocols for 1H-Imidazo[1,2-b]pyrazole-Based Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the development of novel antimicrobial agents based on the 1H-Imidazo[1,2-b]pyrazole scaffold. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of novel antimicrobial agents based on the 1H-Imidazo[1,2-b]pyrazole scaffold. This document includes detailed protocols for the synthesis of these compounds, methods for evaluating their antimicrobial activity, a summary of their mechanism of action, and an analysis of their structure-activity relationships.

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. The 1H-Imidazo[1,2-b]pyrazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This fused heterocyclic system offers a unique three-dimensional structure that can be strategically functionalized to optimize potency and selectivity against a range of microbial targets. These notes are intended to serve as a practical resource for researchers engaged in the design, synthesis, and evaluation of 1H-Imidazo[1,2-b]pyrazole derivatives as potential next-generation antimicrobial drugs.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of novel compounds is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for a selection of 1H-Imidazo[1,2-b]pyrazole and related pyrazole derivatives against various bacterial and fungal strains.

Table 1: Antibacterial Activity of Pyrazole Derivatives Containing an Imidazothiadiazole Moiety

Compound IDTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
21c Multi-drug resistant strains0.25Gatifloxacin1
23h Multi-drug resistant strains0.25Gatifloxacin1

Data sourced from a study on pyrazole derivatives containing an imidazothiadiazole moiety, demonstrating potent activity against multi-drug resistant bacteria.[1][2]

Table 2: Antifungal Activity of Pyrazole Derivatives Containing an Imidazo[2,1-b][1][3][4]thiadiazole Moiety

Compound IDTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
17l Candida albicans0.25Gatifloxacin0.5
Fluconazole1
17m Candida albicans0.25Gatifloxacin0.5
Fluconazole1

Data from a study highlighting the antifungal potential of pyrazole derivatives, with some compounds showing superior activity to the standard antifungal agent fluconazole.[4]

Table 3: Antibacterial Activity of Indazole and Pyrazoline Derivatives

Compound IDTest OrganismMIC (µg/mL)
9 Staphylococcus aureus (MDR)4
Staphylococcus epidermidis (MDR)4
Enterococcus faecalis (MDR)4
Enterococcus faecium (MDR)4

This table showcases the activity of a pyrazoline derivative against several multidrug-resistant Gram-positive bacteria.[3]

Table 4: Antibacterial and Antifungal Activity of Pyrazole Analogues

Compound IDTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
3 Escherichia coli0.25Ciprofloxacin0.5
4 Streptococcus epidermidis0.25Ciprofloxacin4
2 Aspergillus niger1Clotrimazole-

This study demonstrates the broad-spectrum potential of pyrazole derivatives against both Gram-negative and Gram-positive bacteria, as well as fungi.[5]

Experimental Protocols

Synthesis of 1H-Imidazo[1,2-b]pyrazole Derivatives

A versatile and efficient method for the synthesis of the 1H-Imidazo[1,2-b]pyrazole scaffold is the one-pot, three-component Groebke-Blackburn-Bienaymé (GBB) reaction. This reaction involves the condensation of a 5-amino-1H-pyrazole, an aldehyde, and an isonitrile.

Protocol: One-Pot, Three-Component Synthesis

  • Reaction Setup: To a solution of the 5-amino-1H-pyrazole (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL), add the aldehyde (1.0 mmol) and the isonitrile (1.0 mmol).

  • Catalyst Addition (Optional): A catalytic amount of an acid, such as p-toluenesulfonic acid or a Lewis acid, can be added to promote the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrates.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 1H-Imidazo[1,2-b]pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

GBB_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis Aminopyrazole 5-Amino-1H-pyrazole Reaction One-Pot Reaction (Solvent, Catalyst) Aminopyrazole->Reaction Aldehyde Aldehyde Aldehyde->Reaction Isonitrile Isonitrile Isonitrile->Reaction Workup Work-up (Filtration/Concentration) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 1H-Imidazo[1,2-b]pyrazole Purification->Product Characterization Structural Characterization (NMR, MS) Product->Characterization

Caption: Workflow for the synthesis of 1H-Imidazo[1,2-b]pyrazoles.

In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for non-fastidious bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in broth to obtain a range of concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted down the plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilution Prepare Serial Dilutions of Test Compound Dilution->Inoculation Incubation Incubate Plate (35°C, 16-20h) Inoculation->Incubation Observation Visual Observation/ OD Measurement Incubation->Observation MIC Determine MIC Observation->MIC

Caption: Workflow for MIC determination by broth microdilution.

Mechanism of Action

The precise molecular mechanism of antimicrobial action for the 1H-Imidazo[1,2-b]pyrazole scaffold is an area of ongoing investigation. However, based on the broader class of imidazole-containing antimicrobial agents, several plausible mechanisms can be proposed.

  • Cell Membrane Disruption: Imidazole derivatives are known to interfere with the integrity of microbial cell membranes. The lipophilic nature of the scaffold can facilitate its insertion into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately cell death.

  • Inhibition of Ergosterol Biosynthesis (in Fungi): A well-established mechanism for antifungal imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane structure and function.

  • Inhibition of DNA Gyrase: Some pyrazole derivatives have been shown to act as inhibitors of bacterial DNA gyrase, an essential enzyme involved in DNA replication, recombination, and repair.[6]

Mechanism_of_Action cluster_targets Potential Cellular Targets cluster_effects Resulting Effects Scaffold 1H-Imidazo[1,2-b]pyrazole Scaffold Membrane Cell Membrane Scaffold->Membrane Intercalation Enzyme_F Lanosterol 14α-demethylase (Fungi) Scaffold->Enzyme_F Inhibition Enzyme_B DNA Gyrase (Bacteria) Scaffold->Enzyme_B Inhibition Disruption Membrane Disruption Membrane->Disruption Ergosterol Ergosterol Depletion Enzyme_F->Ergosterol DNA_Rep Inhibition of DNA Replication Enzyme_B->DNA_Rep Cell_Death Cell Death Disruption->Cell_Death Ergosterol->Cell_Death DNA_Rep->Cell_Death

Caption: Plausible mechanisms of antimicrobial action.

Structure-Activity Relationship (SAR)

The antimicrobial potency of 1H-Imidazo[1,2-b]pyrazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. While comprehensive SAR studies for antimicrobial activity are still emerging, preliminary findings from related pyrazole and imidazopyridine scaffolds provide valuable insights.

  • Substitution at the Phenyl Ring: The presence of electron-withdrawing groups (e.g., halogens such as fluorine and bromine) on a phenyl substituent can enhance antimicrobial activity.[7] This may be due to increased lipophilicity, facilitating cell membrane penetration, or through specific interactions with the target enzyme.

  • Nature of the Side Chain: The type of substituent at various positions of the imidazo[1,2-b]pyrazole ring plays a crucial role. For instance, the introduction of certain amine-containing side chains has been shown to be important for the biological activity of related compounds.

  • Overall Lipophilicity: A balance between hydrophilicity and lipophilicity is crucial for effective antimicrobial agents. While increased lipophilicity can enhance membrane permeability, excessive lipophilicity can lead to poor solubility and off-target toxicity.

Further systematic modification of the 1H-Imidazo[1,2-b]pyrazole scaffold and subsequent biological evaluation are necessary to establish a detailed and predictive SAR for the development of potent and selective antimicrobial agents.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_outcome Biological Outcome Core 1H-Imidazo[1,2-b]pyrazole R1 Substituents (R1, R2, R3...) - Electron-withdrawing groups - Amine side chains Core->R1 Functionalization Lipophilicity Physicochemical Properties (e.g., Lipophilicity) R1->Lipophilicity Influences Activity Antimicrobial Activity (MIC) R1->Activity Modulates Lipophilicity->Activity Impacts

Caption: Logical relationship in SAR studies.

Conclusion

The 1H-Imidazo[1,2-b]pyrazole scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility of this heterocyclic system allows for extensive structural diversification, enabling the optimization of antimicrobial potency and selectivity. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new derivatives in the quest for effective treatments against drug-resistant infections. Further investigations into the specific mechanism of action and a more detailed elucidation of the structure-activity relationships will be crucial for the rational design of the next generation of 1H-Imidazo[1,2-b]pyrazole-based antimicrobial drugs.

References

Application

In Vivo Evaluation of 1H-Imidazo[1,2-b]pyrazole Derivatives in Cancer Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the in vivo evaluation of novel 1H-Imidazo[1,2-b]pyrazole derivatives as po...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vivo evaluation of novel 1H-Imidazo[1,2-b]pyrazole derivatives as potential anticancer agents. The protocols outlined below are based on established methodologies for xenograft models and can be adapted for specific derivatives and cancer types.

Application Notes

The 1H-Imidazo[1,2-b]pyrazole scaffold has emerged as a promising heterocyclic core structure in the design of novel anticancer therapeutics. Various derivatives have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the MAPK/ERK and PI3K/AKT pathways. Furthermore, some derivatives of the related 2,3-dihydro-1H-imidazo[1,2-b]pyrazole have been shown to act as DNA synthesis inhibitors, inducing S-phase cell cycle arrest in tumor cells.[1][2]

In vivo evaluation in preclinical cancer models is a critical step in the development of these compounds. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the most common system for assessing the anti-tumor efficacy and toxicity of novel therapeutic agents. The following protocols provide a framework for conducting such studies.

Experimental Protocols

Cell Culture and Preparation for Implantation

This protocol describes the preparation of cancer cells for subcutaneous implantation into mice.

Materials:

  • Human cancer cell line of interest (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix (optional)

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Culture the selected cancer cell line in the appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells regularly to maintain them in the exponential growth phase.

  • On the day of implantation, harvest the cells by trypsinization.

  • Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in sterile PBS.

  • Perform a cell count and determine cell viability using a trypan blue exclusion assay. Viability should be >95%.

  • Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® (optional, to improve tumor take rate) to a final concentration of 5 x 10^7 cells/mL.

  • Keep the cell suspension on ice until implantation.

In Vivo Xenograft Tumor Model and Drug Administration

This protocol details the establishment of a subcutaneous xenograft model and the subsequent administration of the 1H-Imidazo[1,2-b]pyrazole derivative.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)

  • Prepared cancer cell suspension

  • 1 mL sterile syringes with 27-gauge needles

  • Anesthetic (e.g., isoflurane)

  • 1H-Imidazo[1,2-b]pyrazole derivative

  • Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water)

  • Oral gavage needles or appropriate syringes for the chosen route of administration

  • Digital calipers

  • Analytical balance

Procedure:

  • Acclimatize the mice for at least one week before the start of the experiment.

  • Anesthetize the mice using isoflurane.

  • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Monitor the mice until they have fully recovered from anesthesia.

  • Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

  • Randomize the mice into control and treatment groups (n=8-10 mice per group).

  • Prepare the 1H-Imidazo[1,2-b]pyrazole derivative in the chosen vehicle at the desired concentration.

  • Administer the compound or vehicle to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing schedule (e.g., daily, every other day) should be determined based on preliminary pharmacokinetic and tolerability studies.

  • Monitor the tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Tumor Volume = (W² x L) / 2.

  • Record the body weight of each mouse at each measurement to assess toxicity.

  • Continue the treatment for the predetermined duration (e.g., 21-28 days).

  • At the end of the study, humanely euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in tables for clear comparison between treatment and control groups.

Table 1: In Vivo Antitumor Efficacy of a Representative Imidazo[1,2-a]quinoxaline Derivative (Compound 6b) in an A549 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-1580 ± 125-+5.2 ± 1.8
Compound 6b15890 ± 9843.7+3.1 ± 2.1
Compound 6b30450 ± 7571.5+1.5 ± 2.5
Gefitinib20520 ± 8267.1+2.8 ± 1.9

Data is presented as a representative example based on a study of a structurally related compound and should be adapted for the specific 1H-Imidazo[1,2-b]pyrazole derivative being tested.

Table 2: In Vivo Antitumor Efficacy of a Representative Benzimidazole-Pyrazole Derivative (Compound 6) in an MDA-MB-468 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-1250 ± 110-+4.5 ± 1.5
Compound 660 (i.p., q.o.d)287.5 ± 5577No significant weight loss

Data is presented as a representative example based on a study of a structurally related compound and should be adapted for the specific 1H-Imidazo[1,2-b]pyrazole derivative being tested.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_invivo In Vivo Study cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_harvest Cell Harvest & Counting cell_culture->cell_harvest cell_suspension Prepare Cell Suspension cell_harvest->cell_suspension implantation Subcutaneous Implantation cell_suspension->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment with Compound/Vehicle randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint & Tissue Collection monitoring->endpoint data_collection Data Collection & Compilation endpoint->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis reporting Reporting of Results statistical_analysis->reporting

Experimental workflow for in vivo evaluation.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K p38 p38 MAPK RTK->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis p38->Angiogenesis Compound 1H-Imidazo[1,2-b]pyrazole Derivative Compound->MEK Compound->AKT Compound->p38 Proliferation Proliferation Transcription->Proliferation

Potential signaling pathways inhibited by derivatives.

References

Method

Application Notes and Protocols for 1H-Imidazo[1,2-b]pyrazole in Agricultural Research

For Researchers, Scientists, and Drug Development Professionals Introduction The 1H-Imidazo[1,2-b]pyrazole scaffold is a promising heterocyclic structure in the field of agricultural research. As a bioisostere of indole,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-Imidazo[1,2-b]pyrazole scaffold is a promising heterocyclic structure in the field of agricultural research. As a bioisostere of indole, it presents unique physicochemical properties, including improved aqueous solubility, which is highly desirable for the formulation of agrochemicals. Derivatives of the broader pyrazole and fused imidazo-pyrazole families have demonstrated significant potential as fungicides, insecticides, herbicides, and plant growth regulators. These application notes provide a comprehensive overview of the current research, quantitative data on related compounds, and detailed protocols to facilitate further investigation into the agricultural applications of 1H-Imidazo[1,2-b]pyrazole derivatives.

Application as Fungicides

Application Notes

Imidazo[1,2-b]pyrazole derivatives are being investigated as potent antifungal agents against a range of phytopathogenic fungi. Their mechanism of action is primarily attributed to the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][2] This disruption leads to impaired membrane integrity and ultimately, fungal cell death.[1][2] The imidazole moiety is a key pharmacophore responsible for this activity.[1] Research on structurally related imidazo[1,2-b]pyridazine derivatives has shown excellent and broad-spectrum antifungal activities.

Data Presentation: Antifungal Activity of Imidazo[1,2-b]pyridazine Derivatives

The following table summarizes the in vitro antifungal activity (EC50 in µg/mL) of selected 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives against various phytopathogenic fungi, demonstrating the potential of this class of compounds.

Compound IDValsa maliFusarium solaniGibberella zeaeExserohilum turcicumReference
5c 1.832.54>502.16[1]
5d 1.251.9748.321.58[1]
5n 2.193.16>502.83[1]
7b 1.572.0345.191.95[1]
7c 1.922.88>502.41[1]
Chlorothalonil 1.121.852.371.29[1]
Boscalid 1.562.111.981.63[1]
Experimental Protocols

This protocol details the evaluation of the antifungal activity of 1H-Imidazo[1,2-b]pyrazole derivatives against various phytopathogenic fungi.

Materials:

  • 1H-Imidazo[1,2-b]pyrazole test compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Cultures of phytopathogenic fungi (e.g., Valsa mali, Fusarium solani)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve the test compounds in DMSO to prepare a stock solution of 10 mg/mL.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution with sterile distilled water containing 0.1% Tween-20 to achieve final test concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL).

  • Medicated Plate Preparation: Add the appropriate volume of each working solution to molten PDA medium (cooled to 45-50°C) to achieve the final desired concentrations. Pour the mixture into sterile Petri dishes. A control plate should be prepared with the same concentration of DMSO and Tween-20 without the test compound.

  • Fungal Inoculation: Once the PDA has solidified, place a 5 mm mycelial disc, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Incubate the plates at 25-28°C until the mycelial growth in the control plate reaches approximately two-thirds of the plate diameter.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the fungal colony on the control plate, and DT is the average diameter of the fungal colony on the treated plate.

  • EC50 Determination: The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by probit analysis of the inhibition rates at different concentrations.

This assay confirms if the antifungal mechanism of 1H-Imidazo[1,2-b]pyrazole derivatives involves the inhibition of ergosterol biosynthesis.

Materials:

  • Actively growing culture of a susceptible fungal strain (e.g., Candida albicans)

  • Sabouraud Dextrose Broth (SDB)

  • 1H-Imidazo[1,2-b]pyrazole test compound

  • Saponification reagent (25% alcoholic potassium hydroxide)

  • n-heptane

  • Sterile water

  • Spectrophotometer

Procedure:

  • Fungal Culture Preparation: Inoculate the test fungus into SDB and incubate at 35°C for 24 hours.

  • Treatment: Add the test compound at its EC50 concentration to a fresh culture of the fungus. A control culture without the compound should be run in parallel. Incubate for another 24 hours.

  • Cell Harvesting: Harvest the fungal cells by centrifugation and wash with sterile water.

  • Saponification: Add the saponification reagent to the cell pellet and vortex. Incubate at 85°C for 1 hour.

  • Sterol Extraction: After cooling, add sterile water and n-heptane to the mixture. Vortex vigorously to extract the sterols into the n-heptane layer.

  • Spectrophotometric Analysis: Transfer the n-heptane layer to a quartz cuvette and scan the absorbance between 230 and 300 nm.

  • Ergosterol Quantification: The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. The absence or reduction of these peaks in the treated sample compared to the control indicates inhibition of ergosterol biosynthesis. The percentage of inhibition can be calculated based on the absorbance values at specific wavelengths.

Mandatory Visualizations

Fungicidal_Workflow cluster_prep Preparation cluster_assay Mycelium Growth Assay cluster_analysis Data Analysis stock Prepare Stock Solution (10 mg/mL in DMSO) working Prepare Working Solutions (Serial Dilutions) stock->working pda Prepare Medicated PDA Plates working->pda inoculate Inoculate with Fungal Disc (5 mm) pda->inoculate incubate Incubate at 25-28°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Inhibition Rate (%) measure->calculate ec50 Determine EC50 Value calculate->ec50

Caption: Workflow for the in vitro antifungal activity assay of 1H-Imidazo[1,2-b]pyrazole.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediates Other Sterol Intermediates Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol Inhibitor 1H-Imidazo[1,2-b]pyrazole (Imidazole Moiety) Inhibition X Inhibitor->Inhibition Inhibition->Lanosterol

Caption: Proposed mechanism of action of 1H-Imidazo[1,2-b]pyrazole as a fungicide.

Application as Insecticides

Application Notes

The pyrazole scaffold is a well-established pharmacophore in many commercial insecticides. These compounds often act as neurotoxins, targeting the nervous system of insects. While specific data on the insecticidal activity of 1H-Imidazo[1,2-b]pyrazole derivatives is limited, the broader class of pyrazole-containing compounds has shown efficacy against a variety of agricultural pests.

Experimental Protocols

This protocol is suitable for assessing the insecticidal activity of 1H-Imidazo[1,2-b]pyrazole derivatives against leaf-feeding insects such as aphids and lepidopteran larvae.

Materials:

  • 1H-Imidazo[1,2-b]pyrazole test compounds

  • Acetone and Triton X-100

  • Host plant leaves (e.g., cabbage, cotton)

  • Target insects (e.g., Myzus persicae, Plutella xylostella)

  • Petri dishes with moist filter paper

  • Ventilated containers for rearing

Procedure:

  • Test Solution Preparation: Dissolve the test compounds in acetone and then dilute with water containing 0.1% Triton X-100 to prepare a series of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Leaf Treatment: Dip host plant leaves into the test solutions for 10-15 seconds and allow them to air dry. Control leaves should be dipped in the acetone-Triton X-100 solution without the test compound.

  • Insect Exposure: Place the treated leaves in Petri dishes containing moist filter paper. Introduce a known number of insects (e.g., 10-20) onto each leaf.

  • Incubation: Keep the Petri dishes in a controlled environment (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record the number of dead insects after 24, 48, and 72 hours. Insects that are unable to move when prodded with a fine brush are considered dead.

  • LC50 Determination: Calculate the corrected mortality rate using Abbott's formula and determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.

Mandatory Visualization

Insecticidal_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis solution Prepare Test Solutions (in Acetone/Triton X-100) leaves Treat Host Plant Leaves (Leaf-Dip Method) solution->leaves expose Expose Insects to Treated Leaves leaves->expose incubate Incubate in Controlled Environment expose->incubate mortality Assess Mortality (24, 48, 72h) incubate->mortality lc50 Determine LC50 Value mortality->lc50 Herbicidal_Workflow cluster_pre Pre-Emergence cluster_post Post-Emergence prep Prepare Test Solutions spray_pre Spray Soil Surface prep->spray_pre spray_post Spray Foliage prep->spray_post sow_pre Sow Weed Seeds sow_pre->spray_pre incubate Incubate in Greenhouse spray_pre->incubate grow_post Grow Weeds to 2-3 Leaf Stage grow_post->spray_post spray_post->incubate assess Assess Herbicidal Effect incubate->assess PGR_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis solution Prepare Test Solutions plating Plate Seeds in Petri Dishes solution->plating incubate Incubate in Growth Chamber plating->incubate germination Assess Seed Germination incubate->germination growth Measure Root and Shoot Length incubate->growth analyze Calculate Growth Inhibition/Promotion germination->analyze growth->analyze

References

Application

Application Notes and Protocols for 1H-Imidazo[1,2-b]pyrazole Derivatives as Molecular Probes

For Researchers, Scientists, and Drug Development Professionals Introduction The 1H-Imidazo[1,2-b]pyrazole scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-Imidazo[1,2-b]pyrazole scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry and materials science. Its derivatives have been explored for a wide range of biological activities, including as antimicrobial, anticancer, and anti-inflammatory agents.[1] Beyond their therapeutic potential, the unique photophysical properties of certain 1H-imidazo[1,2-b]pyrazole derivatives make them promising candidates for development as molecular probes for bioimaging and sensing applications. Their rigid, fused-ring system can give rise to fluorescence, and functionalization of the core scaffold allows for the tuning of their spectral properties and the introduction of specific recognition moieties for various analytes.[1][2]

These application notes provide an overview of the use of 1H-Imidazo[1,2-b]pyrazole derivatives as fluorescent molecular probes, with detailed protocols for their application in cellular imaging and analyte detection.

Application 1: "Push-Pull" Fluorescent Dyes for Cellular Imaging

Certain derivatives of 1H-imidazo[1,2-b]pyrazole can be converted into "push-pull" dyes. These dyes are characterized by an electron-donating group and an electron-accepting group at different ends of a conjugated system. This architecture results in intramolecular charge transfer (ICT) upon photoexcitation, which is sensitive to the local environment, making them useful as probes for cellular imaging.[1][2]

Quantitative Data
Compound TypeExcitation Max (nm)Emission Max (nm)SolventReference
Benzoyl-substituted push-pull dye derived from 1H-imidazo[1,2-b]pyrazole~450~550Not specified[1][2]
Experimental Protocol: Live-Cell Fluorescence Imaging

This protocol describes the general procedure for staining live cells with a lipophilic 1H-imidazo[1,2-b]pyrazole-based fluorescent dye for visualization of intracellular membranes.

Materials:

  • 1H-Imidazo[1,2-b]pyrazole fluorescent dye

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1-10 mM stock solution of the 1H-imidazo[1,2-b]pyrazole dye in DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Culture cells to 60-80% confluency on a glass-bottom dish or chamber slide suitable for microscopy.

  • Staining:

    • Prepare a working solution of the dye by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the dye-containing medium to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for the specific dye's excitation and emission wavelengths.

    • Use the lowest possible excitation light intensity to minimize phototoxicity.

Experimental Workflow

G cluster_prep Preparation cluster_staining Staining Protocol cluster_imaging Imaging stock Prepare 1-10 mM Stock Solution in DMSO working Prepare 1-10 µM Working Solution stock->working cells Culture Cells to 60-80% Confluency cells->working incubate Incubate Cells with Dye for 15-30 min working->incubate wash Wash Cells 2-3x with PBS incubate->wash add_buffer Add Live-Cell Imaging Buffer wash->add_buffer acquire Acquire Images with Fluorescence Microscope add_buffer->acquire

Live-cell imaging workflow.

Application 2: Fluorescent Probes for Metal Ion Detection

The nitrogen atoms within the 1H-Imidazo[1,2-b]pyrazole core can act as chelating sites for metal ions. This interaction can modulate the photophysical properties of the molecule, leading to a "turn-on" or "turn-off" fluorescent response, which forms the basis for their use as metal ion sensors. Pyrazole-based fluorescent probes have been successfully developed for the detection of ions such as Fe³⁺.

Quantitative Data

While specific data for 1H-Imidazo[1,2-b]pyrazole derivatives is limited, related pyrazole-pyrazoline probes have shown the following performance for Fe³⁺ detection:

Probe TypeAnalyteDetection Limit (LOD)Stoichiometry (Probe:Ion)Reference
Pyrazole-PyrazolineFe³⁺3.9 x 10⁻¹⁰ M1:1
Experimental Protocol: In Vitro Detection of Metal Ions

This protocol provides a general method for evaluating the response of a 1H-Imidazo[1,2-b]pyrazole-based probe to various metal ions in solution.

Materials:

  • 1H-Imidazo[1,2-b]pyrazole-based probe

  • Aqueous buffer solution (e.g., HEPES, Tris-HCl), pH 7.4

  • Stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, etc.)

  • Fluorometer

Procedure:

  • Preparation of Probe Solution:

    • Prepare a stock solution of the probe in an appropriate solvent (e.g., DMSO or acetonitrile).

    • Dilute the stock solution in the aqueous buffer to a final concentration typically in the low micromolar range (e.g., 1-10 µM).

  • Titration with Metal Ions:

    • To a cuvette containing the probe solution, add increasing concentrations of the target metal ion from a stock solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after each addition. The excitation wavelength should be set at the absorption maximum of the probe.

  • Selectivity Assay:

    • Prepare a series of cuvettes, each containing the probe solution.

    • To each cuvette, add a specific metal ion of interest at a concentration several-fold higher than that of the probe.

    • Record the fluorescence emission spectrum for each solution to assess the probe's selectivity.

    • To test for interference, add the target metal ion to a solution already containing the probe and another metal ion.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding affinity (e.g., using a Benesi-Hildebrand plot) and the limit of detection (LOD).

    • Compare the fluorescence response to the target metal ion with that of other metal ions to evaluate selectivity.

Sensing Mechanism

G Probe Imidazo[1,2-b]pyrazole Probe (Fluorescent) Complex Probe-Metal Complex (Quenched/Enhanced Fluorescence) Probe->Complex + Metal Metal Ion (e.g., Fe³⁺) Metal->Complex

Chelation-based sensing mechanism.

Disclaimer

The protocols provided are intended as general guidelines. Researchers should optimize the conditions for their specific experimental setup, including probe concentration, incubation times, and instrumentation. The photophysical properties and sensing capabilities of 1H-Imidazo[1,2-b]pyrazole derivatives are highly dependent on their specific substitution patterns.

References

Technical Notes & Optimization

Troubleshooting

common problems in 1H-Imidazo[1,2-b]pyrazole synthesis and solutions

Welcome to the technical support center for the synthesis of 1H-Imidazo[1,2-b]pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and f...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-Imidazo[1,2-b]pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in 1H-Imidazo[1,2-b]pyrazole synthesis, and how can I improve them?

A1: Low yields are a frequent issue and can stem from several factors, including incomplete reactions, suboptimal reaction conditions, and the formation of side products.

Troubleshooting Strategies:

  • Reaction Time and Temperature: Ensure the reaction goes to completion by monitoring its progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials remain, consider increasing the reaction time or temperature.[1] Microwave-assisted synthesis can also be an effective method for improving yields and significantly reducing reaction times.

  • Choice of Base and Solvent: The selection of base and solvent is critical. For instance, in condensations involving 3-aminopyrazole, potassium carbonate (K2CO3) in THF may result in poor yields.[1] A systematic screening of different bases (e.g., inorganic vs. organic) and solvents (e.g., polar aprotic like DMF, DMSO, MeCN) can lead to significant improvements.[1] In some cases, a co-solvent system like THF:EtOH has been shown to be effective.[1]

  • Catalyst Optimization: For reactions like the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, the choice and amount of catalyst are crucial. While the reaction can proceed without a catalyst, Brønsted acids like trifluoroacetic acid (TFA), p-toluenesulfonic acid (PTSA), or perchloric acid (HClO4) can significantly improve yields and reduce reaction times.[2] Lewis acids can also be employed.[3]

  • Starting Material Quality: The purity of starting materials, particularly the aminopyrazole derivative, is essential. Impurities can lead to side reactions and lower yields.

Q2: I am observing the formation of multiple products in my reaction. What are the likely side products and how can I minimize them?

A2: The formation of multiple products can be attributed to side reactions such as the formation of regioisomers, different tautomers, or byproducts from self-condensation of starting materials.

Common Side Products and Solutions:

  • Regioisomers and Tautomers: The GBB reaction of functionalized pyrazoles can potentially lead to two different regioisomers and four different tautomeric forms (5H- or 1H-imidazo[1,2-b]pyrazole with an endo- or exocyclic double bond) of each regioisomer.[3][4]

    • Solution: Careful control of reaction conditions (temperature, catalyst) can favor the formation of the desired "endo" 1H- and 5H-imidazo[1,2-b]pyrazoles.[3][4] Thorough characterization using 2D NMR techniques is crucial to confirm the structure of the obtained product.

  • Isocyanide Self-Trapping: In multicomponent reactions, certain isocyanides, such as methyl isocyanoacetate, are prone to self-trapping, which can lead to lower isolated yields of the desired product.[3]

    • Solution: If you suspect self-trapping, consider using a different isocyanide. A careful selection of isocyanide building blocks is important for optimizing the reaction.

  • Fragmentation of the Pyrazole Ring: Under certain conditions, particularly during metalation for further functionalization, fragmentation of the pyrazole ring can occur, leading to undesired byproducts.[5]

    • Solution: The choice of the metalating agent and reaction conditions is critical. For instance, using TMP₂Zn·MgCl₂·2LiCl for metalation at the 6-position has been observed to cause ring fragmentation.[5] Careful optimization of the functionalization strategy is necessary to avoid this issue.

Q3: What are the best practices for the purification of 1H-Imidazo[1,2-b]pyrazole derivatives?

A3: Purification strategies can vary depending on the specific derivative and the impurities present.

Purification Methods:

  • Filtration: In some optimized one-pot procedures, the product can be isolated in high purity by simple filtration.[2][3]

  • Flash Chromatography: For many derivatives, especially when side products are formed, flash chromatography is necessary to obtain the pure compound.[2]

  • Recrystallization: Recrystallization can be an effective method for purifying solid products.

Troubleshooting Guides

Guide 1: Low Yield in Groebke–Blackburn–Bienaymé (GBB) Reaction

This guide provides a systematic approach to troubleshooting low yields in the GBB three-component reaction for the synthesis of 1H-Imidazo[1,2-b]pyrazoles.

GBB_Troubleshooting start Low Yield in GBB Reaction check_conditions 1. Review Reaction Conditions start->check_conditions check_reagents 2. Assess Reagent Quality start->check_reagents analyze_products 3. Analyze Product Mixture start->analyze_products sub_conditions1 Incomplete Conversion? - Increase reaction time - Increase temperature - Consider microwave irradiation check_conditions->sub_conditions1 Check TLC/LC-MS sub_conditions2 Suboptimal Catalyst? - Screen Brønsted acids (e.g., TFA) - Screen Lewis acids - Optimize catalyst loading (5-30 mol%) check_conditions->sub_conditions2 sub_conditions3 Inefficient Solvent? - Test different solvents (e.g., EtOH, MeOH, water/EtOH mixtures) check_conditions->sub_conditions3 sub_reagents1 Aminopyrazole Purity? - Recrystallize or purify check_reagents->sub_reagents1 sub_reagents2 Isocyanide Reactivity? - Consider alternative isocyanides to avoid self-trapping check_reagents->sub_reagents2 sub_products1 Side Products Observed? - Adjust conditions to favor desired regioisomer - Use 2D NMR for structural confirmation analyze_products->sub_products1 Check NMR/MS solution Optimized Yield sub_conditions1->solution sub_conditions2->solution sub_conditions3->solution sub_reagents1->solution sub_reagents2->solution sub_products1->solution

Troubleshooting workflow for low GBB reaction yields.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the optimization of 1H-Imidazo[1,2-b]pyrazole synthesis.

Table 1: Optimization of Reaction Conditions for a Chiral 1H-Imidazo[1,2-b]pyrazole Glycohybrid [1]

EntryBase (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K2CO3 (3)THFRT1220
2K2CO3 (3)THFRT24-3620
3K2CO3 (5)THFRT2448
4K2CO3 (5)DMFRT6No significant improvement
5K2CO3 (5)DMSORT6No significant improvement
6K2CO3 (5)MeCNRT6No significant improvement
7K2CO3 (5)1,4-DioxaneRT6No significant improvement
OptimizedK2CO3 (5)THF:EtOH (1:1)902Good to excellent

Table 2: Catalyst and Solvent Screening for the GBB-3CR [2]

EntryCatalyst (mol%)SolventTimeYield (%)
1NoneEtOH>72 h0
5PTSA (20)EtOH15 min69
6HClO4 (20)EtOH15 min71
7TFA (20)EtOH15 min74
15TFA (20)Water3 h48
19TFA (10)EtOH/Water (1:1)25 min76
OptimizedTFA (20)EtOH/Water (1:1)15 min79 (by filtration)

Experimental Protocols

Protocol 1: Sequential One-Pot GBB Protocol for 1H-Imidazo[1,2-b]pyrazoles[3]

This protocol describes a one-pot, two-step synthesis of a 1H-Imidazo[1,2-b]pyrazole library.

GBB_Protocol cluster_step1 Step 1: In Situ Formation of 5-Aminopyrazole cluster_step2 Step 2: Groebke–Blackburn–Bienaymé Reaction reagents1 Hydrazine Hydrate + Ethoxy-substituted Malononitrile Derivative conditions1 Ethanol (0.5 mL) Microwave Irradiation (10 min, 80 °C, 150 W) reagents1->conditions1 product1 5-Aminopyrazole Intermediate (in solution) conditions1->product1 reagents2 Aldehyde + Isocyanide product1->reagents2 Add to intermediate solution catalyst TFA (20 mol%) reagents2->catalyst conditions2 Water (0.5 mL) Room Temperature 10-60 min catalyst->conditions2 product2 1H-Imidazo[1,2-b]pyrazole (Isolated by filtration) conditions2->product2

Sequential one-pot GBB synthesis workflow.

Methodology:

  • Step 1: 5-Aminopyrazole Formation: In a microwave vial, combine the ethoxy-substituted malononitrile or ethyl cyanoacetate derivative (0.50 mmol) and hydrazine hydrate (0.55 mmol) in ethanol (0.5 mL). Irradiate the mixture in a microwave reactor for 10 minutes at 80 °C (150 W).

  • Step 2: GBB Reaction: To the resulting solution containing the in situ formed 5-aminopyrazole, add water (0.5 mL), the corresponding aldehyde (0.55 mmol), TFA (0.10 mmol), and the isocyanide (0.55 mmol). Stir the reaction mixture at room temperature for 10-60 minutes.

  • Isolation: The resulting 1H-Imidazo[1,2-b]pyrazole product can often be isolated by simple filtration.

Protocol 2: Synthesis of Chiral 1H-Imidazo[1,2-b]pyrazole Glycohybrids[1]

Methodology:

  • To a solution of the carbohydrate-derived α-iodoenone (0.22 mmol) and 3-aminopyrazole (0.24 mmol) in a co-solvent of THF:EtOH (14 mL, 1:1, v/v), add K2CO3 (1.11 mmol) as the base.

  • Heat the reaction mixture at 90 °C for 2 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired imidazo[1,2-b]pyrazole-based glycohybrid.

References

Optimization

improving yield and purity of 1H-Imidazo[1,2-b]pyrazole reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1H-Imidazo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1H-Imidazo[1,2-b]pyrazole reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1H-Imidazo[1,2-b]pyrazoles, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in 1H-Imidazo[1,2-b]pyrazole synthesis can stem from several factors, ranging from suboptimal reaction conditions to the quality of starting materials. Here is a systematic approach to troubleshooting:

1. Re-evaluate Starting Material Purity:

  • Problem: Impurities in aminopyrazoles, aldehydes, isocyanides, or other reactants can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives, if used, can degrade over time.[1]

  • Solution: Ensure all starting materials are pure and dry. Use freshly opened or purified reagents whenever possible.[1]

2. Optimize Reaction Conditions: The interplay of base, solvent, and temperature is critical for successful synthesis.

  • Base Selection and Stoichiometry:

    • Observation: In many cases, the choice and amount of base significantly impact the yield. For instance, in the synthesis of certain imidazo[1,2-b]pyrazole glycohybrids, increasing the equivalents of K₂CO₃ from 3 to 5 equivalents in THF improved the yield from 20% to 48%.[2]

    • Recommendation: Screen different inorganic and organic bases (e.g., K₂CO₃, Na₂CO₃, KOtBu, KOH).[2] Optimize the stoichiometry of the chosen base; a slight excess may be beneficial.

  • Solvent Effects:

    • Observation: The reaction medium plays a crucial role. Polar aprotic solvents like DMF, DMSO, and MeCN, or a co-solvent system, can enhance reaction rates and yields.[2] In one study, a switch to an EtOH:THF (1:1) co-solvent system improved the yield to 65%.[2]

    • Recommendation: If your current solvent is not providing good results, consider screening other solvents or using a co-solvent system. For the Groebke-Blackburn-Bienaymé (GBB) reaction, a solvent screen showed that an EtOH/H₂O mixture with TFA as a catalyst gave a 79% yield.[3]

  • Temperature and Reaction Time:

    • Observation: Many syntheses of 1H-Imidazo[1,2-b]pyrazoles require elevated temperatures to proceed efficiently. A study showed that increasing the temperature to 90°C in an EtOH:THF co-solvent system with K₂CO₃ led to a 78% yield within 2 hours.[2]

    • Recommendation: Monitor your reaction progress using TLC or LC-MS to determine the optimal reaction time.[1] If the reaction is sluggish at room temperature, consider heating it. Conversely, for some reactions, temperature control is key to preventing side product formation.[4]

3. Catalyst Efficiency (for catalyzed reactions like GBB):

  • Observation: The Groebke-Blackburn-Bienaymé reaction often requires a Brønsted or Lewis acid catalyst.[3] Different catalysts can have a significant impact on the yield. For example, a screen of various catalysts for a GBB reaction showed that TFA provided a higher yield (74% in EtOH) compared to In(OTf)₃ (61% in EtOH) or TsOH∙H₂O (52% in EtOH).[3]

  • Recommendation: If applicable to your synthetic route, screen a panel of catalysts to identify the most effective one for your specific substrates.

Below is a workflow diagram to guide your troubleshooting process for low-yield reactions.

low_yield_troubleshooting cluster_conditions Reaction Condition Optimization start Low Yield Observed check_sm Verify Starting Material Purity start->check_sm optimize_base Optimize Base (Type & Stoichiometry) check_sm->optimize_base optimize_solvent Optimize Solvent (Single or Co-solvent) optimize_base->optimize_solvent optimize_temp Optimize Temperature & Reaction Time optimize_solvent->optimize_temp optimize_catalyst Optimize Catalyst (if applicable) optimize_temp->optimize_catalyst monitor_rxn Monitor Reaction (TLC/LC-MS) optimize_catalyst->monitor_rxn success Improved Yield monitor_rxn->success

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Impurities and Purification Challenges

Question: My reaction produces multiple spots on TLC, and I'm having difficulty purifying the final product. What are common side reactions and how can I improve the purity?

Answer: The formation of impurities is a common challenge. Understanding potential side reactions and optimizing purification strategies can significantly improve the purity of your 1H-Imidazo[1,2-b]pyrazole.

1. Potential Side Reactions:

  • Regioisomer Formation: When using unsymmetrical starting materials, the formation of regioisomers is a possibility.[1] The regioselectivity can be influenced by steric and electronic factors of the substituents on the reactants.[1]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to incomplete cyclization and the presence of starting materials or intermediates in the final mixture.[1]

  • Side Reactions of Starting Materials: Impurities in starting materials can lead to a variety of side products.[1] For instance, discoloration of the reaction mixture can sometimes be attributed to impurities in hydrazine starting materials.[1]

2. Strategies for Improving Purity:

  • Reaction Condition Refinement: Fine-tuning reaction conditions can minimize the formation of side products. For example, adjusting the pH can influence regioselectivity in some pyrazole syntheses.[1]

  • Purification Techniques:

    • Recrystallization: This is an effective method for purifying solid products and removing minor impurities.[1] Experiment with different solvent systems to find the optimal conditions for recrystallization.

    • Column Chromatography: For complex mixtures or to separate isomers, column chromatography on silica gel is a standard and effective technique.[1] A variety of solvent systems can be employed, and monitoring by TLC will help in selecting the appropriate eluent.

    • Acid-Base Extraction: In some cases, the basic nature of the pyrazole ring can be exploited for purification. The crude product can be dissolved in an acidic solution, washed with an organic solvent to remove non-basic impurities, and then the desired product can be precipitated by basifying the aqueous layer. A method for purifying pyrazoles involves dissolving them in a solvent, reacting with an acid to form a salt, and then crystallizing the acid addition salt.[5]

The following diagram illustrates a general purification workflow.

purification_workflow start Crude Reaction Mixture workup Aqueous Work-up start->workup extraction Solvent Extraction workup->extraction check_purity Assess Purity (TLC/LC-MS) extraction->check_purity is_pure Is Purity Sufficient? check_purity->is_pure recrystallization Recrystallization is_pure->recrystallization No chromatography Column Chromatography is_pure->chromatography No, complex mixture final_product Pure Product is_pure->final_product Yes recrystallization->check_purity chromatography->check_purity

Caption: General workflow for product purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1H-Imidazo[1,2-b]pyrazoles?

A1: Several synthetic strategies have been developed. Some of the most prominent include:

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a three-component reaction involving an aminopyrazole, an aldehyde, and an isocyanide. It is a very efficient method for assembling the imidazo[1,2-b]pyrazole core.[6][7]

  • Condensation of Aminopyrazoles with α-Haloketones: This is a classical approach where a substituted 3-aminopyrazole is reacted with an α-haloketone or a related species.

  • Cyclization of Functionalized Pyrazoles: Intramolecular cyclization of appropriately functionalized pyrazole precursors is another common strategy. For example, ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate can be converted to the corresponding 1H-imidazo[1,2-b]pyrazole.[8]

  • Successive Functionalization: This approach involves the selective functionalization of a pre-existing 1H-Imidazo[1,2-b]pyrazole scaffold using techniques like Br/Mg-exchange and regioselective metalations.[9]

Q2: How can I improve the regioselectivity when using unsymmetrical starting materials?

A2: Achieving high regioselectivity is a common challenge. The outcome is often dictated by a combination of steric and electronic effects of the substituents on both the aminopyrazole and the other reactant.[1] To improve regioselectivity, you can:

  • Modify Substituents: Introducing bulky groups can sterically hinder one reaction pathway, favoring the formation of a single regioisomer.[1]

  • Alter Reaction Conditions: The choice of solvent and the pH of the reaction medium can influence the regiochemical outcome.[1] Acidic conditions might favor one isomer, while basic conditions could favor the other. A systematic screening of these parameters is recommended.

Q3: Are there any "green" or more environmentally friendly approaches to synthesizing 1H-Imidazo[1,2-b]pyrazoles?

A3: Yes, efforts are being made to develop more sustainable synthetic methods.

  • Green Catalysts: The use of catalysts like Etidronic acid has been reported as a "green" alternative for promoting the GBB reaction.[6][10]

  • Alternative Solvents: Employing aqueous solvent systems, such as an ethanol/water mixture, can reduce the reliance on volatile organic solvents.[3]

  • One-Pot Reactions: Sequential one-pot syntheses are inherently more environmentally friendly as they reduce the number of work-up and purification steps, thus minimizing solvent waste and energy consumption.[3][7]

Data and Protocols

Table 1: Optimization of Reaction Conditions for a Groebke-Blackburn-Bienaymé (GBB) Reaction

This table summarizes the effect of different catalysts and solvents on the yield of a model GBB reaction.[3]

EntryCatalyst (20 mol%)SolventReaction TimeYield (%)
1-EtOH> 72 h0
2In(OTf)₃EtOH15 min61
3InCl₃EtOH15 min67
4TMSClEtOH15 min64
5TsOH∙H₂OEtOH15 min52
6HClO₄EtOH15 min59
7TFAEtOH15 min74
8TFACH₂Cl₂15 min35
9TFAMeCN15 min68
10TFATHF15 min74
11TFAMeOH15 min71
12TFAEtOH/H₂O (1:1)15 min79
Table 2: Optimization of Base and Solvent for Imidazo[1,2-b]pyrazole Glycohybrid Synthesis

This table illustrates the impact of base, solvent, and temperature on the synthesis of a specific imidazo[1,2-b]pyrazole derivative.[2]

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (3)THFrt1220
2K₂CO₃ (3)THFrt24-3620
3K₂CO₃ (5)THFrt1248
4K₂CO₃ (5)DMFrt6~45-55
5K₂CO₃ (5)DMSOrt6~45-55
6K₂CO₃ (5)MeCNrt6~45-55
7K₂CO₃ (5)1,4-Dioxanert6~45-55
8K₂CO₃ (5)EtOH:THF (1:1)rt1265
9K₂CO₃ (5)EtOH:THF (1:1)90278
10KOtBu (5)EtOH:THF (1:1)902Moderate
11Na₂CO₃ (5)EtOH:THF (1:1)902Moderate
12KOH (5)EtOH:THF (1:1)902Moderate
Experimental Protocols

Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction [11]

  • To a solution of the aminopyrazole (1.0 equiv.) in a suitable solvent (e.g., EtOH/H₂O 1:1), add the aldehyde (1.1 equiv.).

  • Add the catalyst (e.g., TFA, 20 mol%).

  • Add the isocyanide (1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 2: Synthesis of Imidazo[1,2-b]pyrazole Glycohybrids [2]

  • In a round-bottom flask, combine the iodoenone (1.0 equiv.), 3-aminopyrazole (1.1 equiv.), and K₂CO₃ (5.0 equiv.).

  • Add a co-solvent mixture of EtOH:THF (1:1, v/v).

  • Heat the reaction mixture to 90°C and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-b]pyrazole glycohybrid.

References

Troubleshooting

Technical Support Center: Purification of 1H-Imidazo[1,2-b]pyrazole Derivatives by Chromatography

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Imidazo[1,2-b]pyrazole derivatives. Th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Imidazo[1,2-b]pyrazole derivatives. The focus is on addressing common issues encountered during chromatographic purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm getting poor separation of my 1H-Imidazo[1,2-b]pyrazole derivative from impurities using normal-phase column chromatography on silica gel. What can I do?

A1: Poor separation can be due to several factors. Here's a systematic approach to troubleshoot:

  • Solvent System Optimization: The polarity of your eluent is critical. If your compound is eluting too quickly with the impurities (high Rf), your solvent system is too polar. Conversely, if it's stuck at the baseline (low Rf), the eluent is not polar enough.

    • Strategy: Start with a non-polar solvent like hexane or isohexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. A common starting point for many 1H-Imidazo[1,2-b]pyrazole derivatives is a mixture of isohexane and ethyl acetate.[1] Fine-tune the ratio based on TLC analysis.

  • TLC Analysis: Before running a column, always optimize the separation on a TLC plate. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.

  • Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Column Packing: An improperly packed column with channels or cracks will lead to band broadening and poor separation. Ensure the silica gel is uniformly packed and equilibrated with the mobile phase before loading your sample.

Q2: My purified 1H-Imidazo[1,2-b]pyrazole derivative shows significant peak tailing in my analytical HPLC analysis. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like N-heterocycles is often due to interactions with acidic silanol groups on the surface of silica-based stationary phases.

  • Use a Buffered Mobile Phase: In reversed-phase HPLC, adding a buffer to your mobile phase can help to suppress the ionization of the silanol groups and reduce peak tailing. A buffer at a pH of 3-7 is often effective.[2]

  • Add an Amine Modifier: In normal-phase chromatography, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can competitively bind to the active sites on the silica gel, improving the peak shape of your basic analyte.

  • Choose an End-Capped Column: For reversed-phase HPLC, select a column that is "end-capped." This means that most of the residual silanol groups have been chemically deactivated, reducing their ability to interact with basic compounds.[2]

  • Consider a Different Stationary Phase: If peak tailing persists, you may need to switch to a different stationary phase, such as one with a polymer-based packing material that is more stable at a wider pH range.

Q3: I have synthesized a substituted 1H-Imidazo[1,2-b]pyrazole and suspect I have a mixture of regioisomers. How can I separate them?

A3: The separation of regioisomers can be challenging due to their similar physical properties. However, it is often achievable with careful chromatography.

  • High-Resolution Chromatography: You may need to use a longer column, a smaller particle size silica gel, or a very slow solvent gradient in flash chromatography to enhance the resolution between the isomers.

  • Preparative HPLC: This technique offers higher resolving power than flash chromatography and is often successful in separating regioisomers. A systematic screening of different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions is recommended.

  • Alternative Solvent Systems: Explore different solvent systems. Sometimes, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system, for example, can alter the selectivity and improve separation.

Q4: After purification by column chromatography, I still see some baseline impurities in the NMR spectrum. What are my options?

A4: If minor impurities persist, a secondary purification step is often necessary.

  • Recrystallization: If your compound is a solid, recrystallization is an excellent method for removing small amounts of impurities. You will need to screen for a suitable solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Preparative TLC: For small quantities of material, preparative thin-layer chromatography can be a quick and effective way to obtain a highly pure sample.

  • Re-chromatography: Running a second column with a different solvent system or a different stationary phase (e.g., alumina if you used silica gel initially) can often remove stubborn impurities.

Data Presentation

The following tables summarize typical chromatographic conditions used for the purification of 1H-Imidazo[1,2-b]pyrazole derivatives as reported in the literature.

Table 1: Normal-Phase Flash Chromatography Conditions

DerivativeStationary PhaseEluent SystemReference
1H-Imidazo[1,2-b]pyrazole (unsubstituted)Silica GelEthyl Acetate / Methanol (49:1)[1]
7-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazoleSilica Geliso-Hexane / Ethyl Acetate (4:1)[1]
7-Allyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazoleSilica Geliso-Hexane / Ethyl Acetate (3:7)[1]
Various 3,7-disubstituted derivativesSilica GelHexane / Ethyl Acetate[3]
N-Cyclopropyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamideSilica GelDichloromethane / Methanol (9:1)[4]
Carbohydrate-derived glycohybridsSilica GelEthyl Acetate / Hexane (1:9)[5]

Table 2: Preparative HPLC Considerations

ParameterRecommendation for 1H-Imidazo[1,2-b]pyrazolesRationale
Stationary Phase C18, Phenyl-HexylGood retention and selectivity for many aromatic N-heterocycles.
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer (e.g., 0.1% TFA or formic acid)Buffers help to ensure sharp peaks for basic compounds.
pH 3-7Optimizes peak shape by controlling the ionization state of the analyte and stationary phase.[2]
Detection UV (typically 254 nm or a wavelength of maximum absorbance for the specific derivative)Most 1H-Imidazo[1,2-b]pyrazoles have a strong UV chromophore.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

This protocol is a general guideline and should be adapted based on TLC analysis of the specific 1H-Imidazo[1,2-b]pyrazole derivative.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it with various solvent systems (e.g., different ratios of hexane/ethyl acetate). Visualize the spots under UV light. The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Select an appropriately sized column for the amount of crude material. Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor the elution of your compound by TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 1H-Imidazo[1,2-b]pyrazole derivative.

Mandatory Visualization

Purification_Workflow General Purification Workflow for 1H-Imidazo[1,2-b]pyrazole Derivatives crude Crude Reaction Mixture tlc TLC Analysis (Solvent System Optimization) crude->tlc column Flash Column Chromatography (Silica Gel) tlc->column fractions Collect & Analyze Fractions (TLC) column->fractions pure_fractions Combine Pure Fractions fractions->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation further_purification Further Purification Needed? evaporation->further_purification pure_product Pure 1H-Imidazo[1,2-b]pyrazole analysis Purity & Identity Confirmation (NMR, LC-MS) analysis->pure_product further_purification->analysis No recrystallization Recrystallization or Preparative HPLC further_purification->recrystallization Yes recrystallization->analysis

Caption: General purification workflow for 1H-Imidazo[1,2-b]pyrazole derivatives.

Troubleshooting_Tree Troubleshooting Common Chromatography Issues start Chromatography Problem poor_sep Poor Separation / Co-elution start->poor_sep peak_tailing Peak Tailing (HPLC) start->peak_tailing check_rf Is Rf of target 0.2-0.4? poor_sep->check_rf is_basic Is compound basic (N-heterocycle)? peak_tailing->is_basic adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent No check_loading Is column overloaded? check_rf->check_loading Yes reduce_load Reduce Sample Load check_loading->reduce_load Yes use_prep_hplc Consider Preparative HPLC check_loading->use_prep_hplc No add_modifier Add Modifier to Mobile Phase (e.g., TFA, Et3N) is_basic->add_modifier Yes use_endcapped Use End-Capped Column add_modifier->use_endcapped

Caption: Decision tree for troubleshooting common chromatography issues.

References

Optimization

Technical Support Center: Groebke-Blackburn-Bienaymé Synthesis of Imidazopyrazoles

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Gro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Groebke-Blackburn-Bienaymé (GBB) synthesis of imidazopyrazoles and related imidazo-fused heterocycles.

Troubleshooting Guides and FAQs

This section is designed to help you identify and resolve common side reactions and experimental issues.

Q1: My reaction yield is low, and I observe multiple spots on my TLC plate. What are the likely side products?

A1: Low yields and the presence of multiple products on a TLC plate are common issues in the GBB reaction. The most frequently observed side products are:

  • Schiff Base Formation: This is an equilibrium intermediate formed from the condensation of the aminopyrazole and the aldehyde. If it does not react further with the isocyanide, it can be a major byproduct. The formation of Schiff bases can be more pronounced with less reactive isocyanides or when using an insufficient amount of the aminopyrazole.[1]

  • Ugi-type Adducts: In some cases, particularly with aliphatic aldehydes, a classic Ugi four-component reaction can occur if a carboxylic acid is present (or formed in situ), leading to linear peptide-like structures instead of the desired fused imidazole ring system.[2]

  • Addition of Solvent to the Schiff Base: When using nucleophilic solvents like methanol, addition to the Schiff base intermediate can occur, leading to a stable side product and preventing the desired cyclization. This is more common with electron-poor cyclic amidines.

  • Regioisomers: If the aminopyrazole has more than one nucleophilic nitrogen atom that can participate in the cyclization, a mixture of regioisomers can be formed.

Q2: How can I minimize the formation of the Schiff base side product?

A2: To minimize the accumulation of the Schiff base intermediate and drive the reaction towards the desired imidazopyrazole product, you can:

  • Use an excess of the aminopyrazole: This can help to shift the equilibrium towards the formation of the Schiff base and its subsequent reaction with the isocyanide.

  • Choose a highly reactive isocyanide: More reactive isocyanides will trap the Schiff base intermediate more efficiently.

  • Employ a dehydrating agent: The use of dehydrating agents like trimethyl orthoformate can help to drive the initial imine formation to completion and reduce the amount of water available for reversible reactions.[3]

Q3: I am using an aliphatic aldehyde and getting a complex mixture of products. What is the problem and how can I solve it?

A3: Aliphatic aldehydes are known to be more challenging substrates in the GBB reaction and can lead to a higher propensity for side reactions, including the formation of Ugi-type adducts.[2] To improve the outcome with aliphatic aldehydes:

  • Carefully select your catalyst: A systematic comparison of different Lewis and Brønsted acids can help identify the most effective catalyst for your specific substrate combination.

  • Optimize the reaction temperature: Lowering the temperature might help to control the reactivity and reduce the formation of undesired products. Conversely, for some less reactive substrates, microwave heating can improve yields and reduce reaction times.

  • Ensure anhydrous conditions: Water can promote the hydrolysis of intermediates and lead to side reactions.

Q4: My reaction is not proceeding to completion, even after extended reaction times. What can I do?

A4: Incomplete conversion can be due to several factors:

  • Insufficiently active catalyst: The choice of catalyst is crucial. Scandium triflate (Sc(OTf)₃) and other rare earth triflates are commonly used and often effective.[1][4] Brønsted acids like perchloric acid or p-toluenesulfonic acid can also be used.[5] A comparative study of different catalysts may be necessary for your specific system.

  • Poor solvent choice: The solvent can have a significant impact on the reaction. While methanol is commonly used, for some substrates, less nucleophilic solvents like trifluoroethanol can suppress side reactions involving solvent addition to the Schiff base intermediate.[1] Aprotic solvents like dichloromethane (DCM) or toluene can also be effective, often in combination with a strong Lewis acid.

  • Order of reagent addition: The sequence of adding the reactants can be critical. It is often beneficial to pre-form the Schiff base by reacting the aminopyrazole and aldehyde before adding the isocyanide. This can help to avoid a complex reaction mixture.

Quantitative Data on Reaction Optimization

The following table summarizes the optimization of reaction conditions for the synthesis of a specific 1H-imidazo[1,2-b]pyrazole derivative, illustrating the impact of solvent and catalyst on the reaction yield.

EntryCatalyst (mol%)SolventTime (min)Yield (%)
1HClO₄ (20)EtOH1559
2TFA (20)Water/EtOH (1:1)1579
3Sc(OTf)₃ (10)MeOH6065
4Yb(OTf)₃ (10)DCM/MeOH (3:1)6092
5No CatalystEtOH24h<10

Data adapted from a study on the synthesis of 1H-imidazo[1,2-b]pyrazoles. The specific substrates were 5-aminopyrazole-4-carbonitrile, p-tolualdehyde, and tert-butyl isocyanide.[6][7][8][9]

Key Experimental Protocols

General High-Yield Protocol for the Synthesis of Imidazo[1,2-a]pyrazines

This protocol is adapted from an industrial process development study and is optimized for high yield and purity.[3]

Materials:

  • Aminopyrazine (1.0 equiv)

  • Aldehyde (1.05 equiv)

  • Isocyanide (1.1 equiv)

  • BF₃·MeCN (1.1 equiv)

  • Trimethyl orthoformate (1.5 equiv)

  • Acetonitrile (solvent)

Procedure:

  • To a stirred solution of the aminopyrazine in acetonitrile, add the aldehyde and trimethyl orthoformate.

  • Cool the mixture to 0 °C and slowly add BF₃·MeCN.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the formation of the Schiff base by TLC or LC-MS.

  • Once the Schiff base formation is complete, add the isocyanide to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol for Minimizing Solvent Addition Side Products

This protocol utilizes a less nucleophilic solvent to prevent its addition to the Schiff base intermediate, which can be a significant side reaction with certain substrates.[1]

Materials:

  • 2-Aminothiazole (1.0 equiv)

  • Substituted benzaldehyde (1.0 equiv)

  • Isocyanide (1.1 equiv)

  • Scandium triflate (Sc(OTf)₃) (5 mol%)

  • Trifluoroethanol (TFE) (solvent)

Procedure:

  • In a microwave-safe vial, combine the 2-aminothiazole, benzaldehyde, isocyanide, and scandium triflate.

  • Add trifluoroethanol as the solvent.

  • Seal the vial and heat the reaction mixture in a microwave reactor at the optimized temperature and time (e.g., 120 °C for 10-30 minutes).

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired imidazo[2,1-b]thiazole.

Visualizing Reaction Pathways

The following diagrams illustrate the main reaction pathway of the Groebke-Blackburn-Bienaymé synthesis and the formation of common side products.

GBB_Main_Pathway Reactants Aminopyrazole + Aldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase - H₂O NitriliumIon Nitrilium Ion Intermediate SchiffBase->NitriliumIon Isocyanide Isocyanide Isocyanide->NitriliumIon CyclizedIntermediate Cyclized Intermediate NitriliumIon->CyclizedIntermediate Intramolecular Cyclization Product Imidazopyrazole Product CyclizedIntermediate->Product [1,3]-H Shift Aromatization GBB_Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Reactants Aminopyrazole + Aldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase - H₂O UgiProduct Ugi-type Product (Side Product) Reactants->UgiProduct + Isocyanide + Carboxylic Acid Product Desired Imidazopyrazole SchiffBase->Product + Isocyanide, Cyclization SchiffBaseSideProduct Unreacted Schiff Base (Side Product) SchiffBase->SchiffBaseSideProduct No further reaction SolventAdduct Solvent Adduct (Side Product) SchiffBase->SolventAdduct + Nucleophilic Solvent (e.g., MeOH) GBB_Troubleshooting_Workflow Start Low Yield or Impure Product Identify Identify Side Products (TLC, LC-MS, NMR) Start->Identify SchiffBase Predominant Schiff Base? Identify->SchiffBase UgiType Ugi-type Adducts? SchiffBase->UgiType No Action1 Increase Amine Ratio Use More Reactive Isocyanide Add Dehydrating Agent SchiffBase->Action1 Yes Incomplete Incomplete Conversion? UgiType->Incomplete No Action2 Ensure Anhydrous Conditions Optimize Catalyst and Temperature for Aliphatic Aldehyde UgiType->Action2 Yes Action3 Screen Catalysts (Lewis/Brønsted) Optimize Solvent and Temperature Check Reagent Addition Order Incomplete->Action3 Yes End Improved Yield and Purity Action1->End Action2->End Action3->End

References

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1H-Imidazo[1,2-b]pyrazole Functionalization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the 1H-Imidazo[1,2...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the 1H-Imidazo[1,2-b]pyrazole scaffold.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause Troubleshooting Steps
Low or No Reaction Conversion Inactive catalyst; Poor quality of reagents or solvents; Suboptimal reaction temperature; Presence of moisture or oxygen.Ensure the use of fresh, high-purity reagents and anhydrous solvents. Degas solvents and run reactions under an inert atmosphere (e.g., argon or nitrogen). Optimize the reaction temperature; some reactions may require heating or cooling to proceed efficiently. For palladium-catalyzed reactions, ensure the catalyst is active and consider a pre-catalyst reduction step if necessary.[1]
Poor Regioselectivity (Mixture of Isomers) Steric and electronic properties of the substrate and reagents; Reaction conditions (e.g., solvent, temperature, pH).The choice of solvent can significantly impact regioselectivity; for instance, fluorinated alcohols like TFE or HFIP have been shown to improve regioselectivity in pyrazole synthesis.[2][3] Adjusting the pH can also influence the site of reaction.[3] For metal-catalyzed reactions, the choice of ligand can control the regioselectivity.
Formation of Unexpected Side Products (e.g., Ring Fragmentation) High reaction temperature; Use of strong bases; Inherent instability of intermediates.Fragmentation of the pyrazole ring has been observed, particularly during metalation at the 6-position.[4][5][6] To avoid this, consider pre-functionalizing the susceptible position or using milder bases and lower reaction temperatures.[4]
Difficulty in Product Isolation and Purification Formation of closely related byproducts; Poor solubility of the product.Optimize chromatographic separation conditions (e.g., solvent gradient, column stationary phase). If the product has poor solubility, consider a recrystallization step. In some cases, converting the product to a more easily purifiable derivative (and then cleaving the directing group) may be a viable strategy.
Inconsistent Yields Variability in reagent quality; Inconsistent reaction setup and conditions.Standardize all reaction parameters, including reagent sources, solvent purification methods, and reaction times/temperatures. Small-scale test reactions are recommended to ensure reproducibility before scaling up.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing the 1H-Imidazo[1,2-b]pyrazole core?

A1: The most common strategies involve a sequence of protection, selective bromination, and subsequent metal-halogen exchange or directed metalation.[4][5][6] Key methods include:

  • Br/Mg-Exchange: This allows for the introduction of various electrophiles at a pre-brominated position.[4][7]

  • Regioselective Magnesiation and Zincation: Using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the direct C-H functionalization at specific positions of the scaffold.[4][5][6]

  • Palladium-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki-Miyaura can be employed for C-C bond formation.[8][9][10][11]

Q2: How can I achieve selective functionalization at a specific position on the 1H-Imidazo[1,2-b]pyrazole ring?

A2: Regioselectivity is typically achieved through a stepwise approach. For example, a common sequence involves:

  • Protection of the N1-position (e.g., with a SEM group).

  • Selective bromination at a specific carbon.

  • Functionalization of the brominated position via Br/Mg-exchange.

  • Subsequent directed metalation at another position using a suitable base, followed by trapping with an electrophile.[4][12]

Q3: I am observing fragmentation of the pyrazole ring. What conditions are known to cause this and how can it be prevented?

A3: Fragmentation of the pyrazole ring has been reported, particularly when attempting to metalate the 6-position of certain functionalized 1H-imidazo[1,2-b]pyrazoles.[4][5][6] This is thought to proceed through a zincated intermediate. To circumvent this, one strategy is to use a starting material that already has a substituent at the 6-position before proceeding with further functionalization steps.[4]

Q4: What are the key considerations for choosing a suitable protecting group for the nitrogen atom?

A4: The choice of a protecting group is crucial for the success of the synthetic sequence. An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the conditions of subsequent functionalization reactions (e.g., organometallic reagents, cross-coupling conditions).

  • Readily removable in high yield without affecting other functional groups on the molecule. The SEM (2-(trimethylsilyl)ethoxymethyl) group is a commonly used protecting group in this context.[4][7]

Experimental Protocols

General Protocol for Br/Mg-Exchange and Subsequent Electrophilic Quench

This protocol is based on the functionalization of a brominated 1H-imidazo[1,2-b]pyrazole.

  • Preparation: Under an argon atmosphere, dissolve the brominated SEM-protected 1H-imidazo[1,2-b]pyrazole in anhydrous THF.

  • Br/Mg-Exchange: Cool the solution to the desired temperature (e.g., 0 °C to 25 °C) and add iPrMgCl·LiCl dropwise. Stir the reaction mixture for 1 hour.[4]

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or other suitable trapping agent) to the solution and continue stirring. The reaction time will vary depending on the electrophile used.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the Suzuki-Miyaura cross-coupling on a halo-substituted 1H-imidazo[1,2-b]pyrazole.

  • Reaction Setup: In a reaction vessel, combine the halo-substituted 1H-imidazo[1,2-b]pyrazole, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Cs2CO3).[11]

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane or DMF).[8][11]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-130 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[8][11] Microwave irradiation can also be used to accelerate the reaction.[11][13]

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

experimental_workflow start Start: Brominated 1H-Imidazo[1,2-b]pyrazole br_mg_exchange Br/Mg-Exchange (iPrMgCl·LiCl, THF) start->br_mg_exchange electrophilic_quench Electrophilic Quench (e.g., Aldehyde, Ketone) br_mg_exchange->electrophilic_quench workup_purification Work-up and Purification electrophilic_quench->workup_purification product Functionalized Product workup_purification->product

Caption: Workflow for Br/Mg-Exchange and Electrophilic Quench.

suzuki_coupling_workflow start Start: Halo-1H-Imidazo[1,2-b]pyrazole + Boronic Acid/Ester reaction_setup Reaction Setup: Pd Catalyst, Base, Degassed Solvent start->reaction_setup heating Heating (Conventional or Microwave) reaction_setup->heating workup_purification Work-up and Purification heating->workup_purification product Cross-Coupled Product workup_purification->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling Reaction.

troubleshooting_logic start Low Yield or Side Product Formation check_reagents Check Reagent Purity and Solvent Anhydrousness start->check_reagents optimize_temp Optimize Reaction Temperature start->optimize_temp change_base_ligand Change Base or Ligand (for regioselectivity) start->change_base_ligand inert_atmosphere Ensure Inert Atmosphere start->inert_atmosphere successful_reaction Successful Reaction check_reagents->successful_reaction optimize_temp->successful_reaction change_base_ligand->successful_reaction inert_atmosphere->successful_reaction

Caption: Troubleshooting Logic for Low Yield or Side Product Formation.

References

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Imidazopyrazole Synthesis

Welcome to the Technical Support Center for imidazopyrazole synthesis. This resource is tailored for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for imidazopyrazole synthesis. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to address challenges related to regioselectivity in your experiments.

Troubleshooting Guides

One of the most common challenges in the synthesis of substituted imidazopyrazoles is controlling the formation of the desired regioisomer. The following guide provides insights into how different reaction parameters can influence the regiochemical outcome.

Question: My imidazopyrazole synthesis is producing a mixture of regioisomers. How can I improve the selectivity towards the desired product?

Answer: The regioselectivity in imidazopyrazole synthesis is highly dependent on several factors, including the choice of solvent, catalyst, and the electronic and steric properties of the reactants. Below is a summary of how these parameters can be adjusted to favor the formation of a specific regioisomer.

Influence of Reaction Parameters on Regioselectivity

The following table summarizes the effects of various reaction conditions on the regioselectivity of imidazopyrazole synthesis, drawing on principles from pyrazole synthesis that are applicable to this fused heterocyclic system.

ParameterConditionEffect on RegioselectivityKey Considerations
Solvent Protic (e.g., Ethanol)Often leads to mixtures of regioisomers.The polarity and hydrogen-bonding ability of the solvent can stabilize different transition states, influencing the reaction pathway.
Aprotic (e.g., THF, Dioxane)Can favor the formation of a specific regioisomer depending on the substrate.The choice between protic and aprotic solvents can sometimes invert the major and minor products.
Fluorinated Alcohols (e.g., TFE, HFIP)Dramatically increases regioselectivity in many cases.[1]These solvents can promote specific reaction pathways through their unique electronic and steric properties.[1]
Catalyst Brønsted Acid (e.g., TFA, HClO₄)Can significantly influence the reaction rate and selectivity.The choice and concentration of the acid catalyst can be critical. For instance, in the Groebke–Blackburn–Bienaymé (GBB) reaction, a catalytic amount of acid is often used to promote the formation of the desired imidazo[1,2-b]pyrazole.[2]
Lewis Acid (e.g., Sc(OTf)₃, BF₃·OEt₂)Can enhance regioselectivity by coordinating to heteroatoms.The choice of Lewis acid can be crucial in multicomponent reactions.
Temperature Room TemperatureMay be sufficient for highly reactive substrates.Lower temperatures can sometimes improve selectivity by favoring the kinetically controlled product.
Elevated (e.g., Reflux)Often required to drive the reaction to completion, but may decrease selectivity.Higher temperatures can sometimes lead to the thermodynamically more stable product, which may not be the desired regioisomer.
Reactants Steric HindranceBulky substituents on the aminopyrazole or the aldehyde can direct the regioselectivity.Steric clash can disfavor one reaction pathway over another.
Electronic EffectsElectron-donating or electron-withdrawing groups on the reactants can influence the nucleophilicity and electrophilicity of the reacting centers.The electronic nature of the substituents can have a profound effect on the regiochemical outcome.

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers frequently encounter during imidazopyrazole synthesis.

Q1: What are the most common synthetic routes to imidazopyrazoles, and which ones offer the best regioselectivity?

A1: The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a widely used and highly regioselective method for the synthesis of 3-aminoimidazo[1,2-b]pyrazoles.[1][2] This reaction involves the condensation of an aminopyrazole, an aldehyde, and an isocyanide, typically in the presence of an acid catalyst. The reaction is known for its operational simplicity and the high degree of regioselectivity, usually affording a single major product.[2]

Q2: How can I definitively distinguish between different imidazopyrazole regioisomers?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of imidazopyrazole regioisomers. Key techniques include:

  • 1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the fused heterocyclic core will be different for each regioisomer. Careful analysis of the chemical shifts and coupling constants can provide initial clues about the substitution pattern.[3][4]

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments provide unambiguous structural information.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range correlations between protons and carbons (typically 2-3 bonds away). It is particularly useful for identifying the connectivity between different parts of the molecule. For example, correlations from the protons of a substituent to the carbons of the heterocyclic core can pinpoint its location.[5]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. This can be used to confirm the relative positions of substituents. For instance, a NOESY correlation between a proton on a substituent and a proton on the imidazopyrazole core can confirm their proximity and thus the regiochemistry.[5]

Q3: I am performing a Groebke–Blackburn–Bienaymé reaction to synthesize an imidazo[1,2-b]pyrazole, but I am getting a low yield. What can I do to improve it?

A3: Low yields in the GBB reaction can often be addressed by optimizing the reaction conditions:

  • Catalyst: Ensure that the acid catalyst (e.g., TFA, HClO₄) is fresh and used in the correct stoichiometric amount (typically 10-20 mol%).[2]

  • Solvent: While ethanol is commonly used, other solvents like methanol or even green solvents can be explored.[1] In some cases, a co-solvent system may improve solubility and yield.

  • Temperature: While many GBB reactions proceed at room temperature, gentle heating may be required for less reactive substrates. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.

  • Purity of Reactants: Ensure that the aminopyrazole, aldehyde, and isocyanide are of high purity. Impurities can lead to side reactions and lower yields.

  • Isocyanide Reactivity: Some isocyanides are more prone to polymerization or other side reactions. Using fresh and pure isocyanide is crucial.

Experimental Protocols

Detailed Protocol for the Regioselective Synthesis of a 3-Aminoimidazo[1,2-b]pyrazole via the Groebke–Blackburn–Bienaymé Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 5-Amino-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Aromatic aldehyde (1.1 eq)

  • tert-Butyl isocyanide (1.1 eq)

  • Perchloric acid (HClO₄, 20 mol%)

  • Ethanol (as solvent)

Procedure:

  • To a solution of 5-amino-1H-pyrazole-4-carbonitrile in ethanol, add the aromatic aldehyde and tert-butyl isocyanide.

  • Add a catalytic amount of perchloric acid to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.

Visualizations

To aid in understanding the concepts discussed, the following diagrams illustrate the key chemical transformations and troubleshooting logic.

GBB_Reaction cluster_reactants Reactants Aminopyrazole Aminopyrazole Intermediate Iminium Intermediate Aminopyrazole->Intermediate + Aldehyde Aldehyde Aldehyde->Intermediate + Isocyanide Isocyanide Catalyst Acid Catalyst (e.g., HClO₄) Catalyst->Intermediate Product Imidazo[1,2-b]pyrazole Intermediate->Product + Isocyanide - H₂O

Caption: General scheme of the Groebke–Blackburn–Bienaymé (GBB) reaction for imidazo[1,2-b]pyrazole synthesis.

Troubleshooting_Regioselectivity Start Mixture of Regioisomers Observed ChangeSolvent Change Solvent (e.g., to TFE/HFIP) Start->ChangeSolvent OptimizeCatalyst Optimize Catalyst (Type and Loading) Start->OptimizeCatalyst ModifyTemperature Modify Temperature (Lower or Higher) Start->ModifyTemperature AnalyzeSubstrates Analyze Substrate Sterics and Electronics Start->AnalyzeSubstrates CheckPurity Check Reactant Purity Start->CheckPurity DesiredSelectivity Desired Regioselectivity Achieved ChangeSolvent->DesiredSelectivity OptimizeCatalyst->DesiredSelectivity ModifyTemperature->DesiredSelectivity AnalyzeSubstrates->DesiredSelectivity CheckPurity->DesiredSelectivity

Caption: A logical workflow for troubleshooting poor regioselectivity in imidazopyrazole synthesis.

References

Troubleshooting

Technical Support Center: One-Pot Synthesis of 1H-Imidazo[1,2-b]pyrazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing byproduct formation during the one-p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing byproduct formation during the one-pot synthesis of 1H-Imidazo[1,2-b]pyrazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of byproducts.

Problem 1: Low yield of the desired 1H-Imidazo[1,2-b]pyrazole product with a complex mixture of byproducts.

Possible Causes:

  • Incorrect Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial for the chemo- and regioselectivity of the Groebke–Blackburn–Bienaymé (GBB) reaction.

  • Formation of Regioisomers and Tautomers: The GBB reaction with functionalized pyrazoles can potentially lead to the formation of two regioisomers and several tautomeric forms.[1]

  • Side Reactions of Starting Materials: The 5-aminopyrazole precursor, aldehyde, or isocyanide may undergo decomposition or side reactions under the reaction conditions.

Solutions:

  • Optimize Catalyst and Solvent: The use of a Brønsted acid catalyst like trifluoroacetic acid (TFA) in a protic solvent mixture such as ethanol/water has been shown to be highly effective in promoting the formation of the desired product while minimizing byproducts.[1] Lewis acids can also be used, but may require more optimization. A screening of catalysts and solvents is recommended.

  • Control of Temperature: The initial step of 5-aminopyrazole formation may require microwave heating, while the subsequent GBB reaction is often carried out at room temperature.[1] Careful control of the temperature at each stage is important.

  • Purity of Starting Materials: Ensure the purity of the 5-aminopyrazole, aldehyde, and isocyanide to avoid introducing impurities that can lead to side reactions.

Table 1: Effect of Catalyst and Solvent on the Yield of a Model GBB Reaction [1]

EntryCatalyst (mol %)SolventTimeYield (%)
1NoneEtOH>72 h0
2InCl3 (20)EtOH20 min67
3Sc(OTf)3 (5)EtOH15 min65
4TFA (20)EtOH15 min74
5TFA (20)EtOH/H2O (1:1)15 min79

Problem 2: Presence of an unexpected isomer in the final product.

Possible Cause:

  • Formation of Regioisomers or Tautomers: The nucleophilic attack of the 5-aminopyrazole on the imine intermediate can occur through two different nitrogen atoms, leading to regioisomers. Tautomerization can then lead to various forms with endo- or exocyclic double bonds.

Solutions:

  • Spectroscopic Analysis: Use 2D NMR techniques such as HSQC, HMBC, and NOESY to definitively determine the structure of the product.[1] The desired 1H-Imidazo[1,2-b]pyrazole with an endocyclic double bond has a characteristic set of correlations.

  • Reaction Condition Optimization: As mentioned in Problem 1, the choice of an appropriate catalyst and solvent system is key to controlling the regioselectivity of the reaction.

Problem 3: Fragmentation of the pyrazole ring.

Possible Cause:

  • Use of Strong Bases: Treatment of the 1H-Imidazo[1,2-b]pyrazole scaffold with strong bases, such as TMP-bases (2,2,6,6-tetramethylpiperidyl), can lead to fragmentation of the pyrazole ring.

Solutions:

  • Avoid Strong Bases: If subsequent functionalization of the imidazo[1,2-b]pyrazole core is desired, avoid the use of strong, non-nucleophilic bases that can induce fragmentation.

  • Alternative Functionalization Strategies: Explore other functionalization methods that do not require strongly basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the one-pot synthesis of 1H-Imidazo[1,2-b]pyrazole?

The most common byproducts are regioisomers and tautomers of the desired product. The reaction can potentially yield two different regioisomers, each of which can exist in four different tautomeric forms (5H- or 1H-imidazo[1,2-b]pyrazole with an endo- or exocyclic double bond).[1]

Q2: How can I confirm that I have synthesized the correct 1H-Imidazo[1,2-b]pyrazole isomer?

The most reliable method for structure confirmation is the use of 2D NMR spectroscopy.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the heterocyclic rings.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between protons, helping to confirm the regiochemistry.

Q3: What is the general experimental protocol for the one-pot synthesis?

A widely used and effective protocol involves a two-step, one-pot procedure:[1]

  • Formation of 5-Aminopyrazole: A mixture of a suitable precursor (e.g., ethoxymethylenemalononitrile) and hydrazine is irradiated in a microwave reactor in a solvent like ethanol.

  • Groebke–Blackburn–Bienaymé Reaction: After the formation of the 5-aminopyrazole is complete, the aldehyde, isocyanide, and a catalyst (e.g., TFA) are added to the reaction mixture at room temperature. The reaction is typically stirred for a short period (10-60 minutes). The product can often be isolated by simple filtration.

Table 2: Representative Experimental Protocol [1]

StepReagents and Conditions
1Ethoxymethylenemalononitrile (0.50 mmol), Hydrazine (0.55 mmol), Ethanol (0.5 mL), Microwave (10 min, 80 °C, 150 W)
2Water (0.5 mL), Aldehyde (0.55 mmol), TFA (0.10 mmol), Isocyanide (0.55 mmol), Room Temperature, 10–60 min

Q4: Can the structure of the aldehyde and isocyanide influence byproduct formation?

Yes, the electronic and steric properties of the aldehyde and isocyanide can influence the reaction rate and potentially the product distribution. While a broad range of aldehydes and isocyanides are generally well-tolerated, highly hindered or electronically deactivated substrates may lead to lower yields or the formation of side products.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathway for the Synthesis of 1H-Imidazo[1,2-b]pyrazole

G cluster_step1 Step 1: 5-Aminopyrazole Formation cluster_step2 Step 2: Groebke–Blackburn–Bienaymé Reaction A Ethoxymethylenemalononitrile + Hydrazine B 5-Aminopyrazole A->B Microwave, EtOH C 5-Aminopyrazole + Aldehyde B->C D Imine Intermediate C->D Condensation F Nitrilium Intermediate D->F + Isocyanide E Isocyanide E->F G 1H-Imidazo[1,2-b]pyrazole F->G Intramolecular Cyclization

Caption: General workflow for the one-pot synthesis of 1H-Imidazo[1,2-b]pyrazole.

Plausible Byproduct Formation Pathways

G cluster_main cluster_paths cluster_products A Imine Intermediate B Nucleophilic Attack (Desired Pathway) A->B C Nucleophilic Attack (Alternative Pathway) A->C D Desired Regioisomer B->D E Alternative Regioisomer C->E F Tautomers D->F Tautomerization E->F Tautomerization

Caption: Branching pathways leading to desired product, regioisomers, and tautomers.

Troubleshooting Logic Flow

G A Low Yield / Byproduct Formation B Check Reaction Conditions (Catalyst, Solvent, Temp) A->B G Check Starting Material Purity A->G C Analyze Product Mixture by 2D NMR (HSQC, HMBC) B->C E Confirm Structure of Desired Product C->E F Identify Isomeric Byproducts C->F D Optimize Catalyst/Solvent (e.g., TFA in EtOH/H2O) F->D G->B

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Optimization

Technical Support Center: Overcoming Solubility Challenges of 1H-Imidazo[1,2-b]pyrazole Derivatives

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility issues commonly encountered with 1H-Imidazo[1,2-b]pyrazole derivativ...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility issues commonly encountered with 1H-Imidazo[1,2-b]pyrazole derivatives. This class of compounds holds significant promise in medicinal chemistry, but its therapeutic potential is often hindered by poor aqueous solubility.[1][2]

This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful formulation and development of these promising molecules.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue: My 1H-Imidazo[1,2-b]pyrazole derivative has very low aqueous solubility, making in vitro assays and formulation development difficult.

Possible Cause Troubleshooting Steps
Intrinsic low solubility of the scaffold The 1H-Imidazo[1,2-b]pyrazole core, while offering advantages over scaffolds like indole in some cases, can still exhibit poor water solubility.[1] Consider structural modifications, such as introducing polar functional groups, if synthetically feasible. Alternatively, explore the formulation strategies outlined in the FAQs below.
Crystalline nature of the compound Highly crystalline materials often have lower solubility due to strong lattice energy. Characterize the solid-state properties of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Amorphous forms are generally more soluble.
pH of the medium The ionization state of your compound can significantly impact its solubility. Determine the pKa of your derivative and assess its solubility at different pH values. For basic compounds, solubility may increase at lower pH, while acidic compounds may be more soluble at higher pH.
Inappropriate solvent system The choice of solvent is critical for solubilizing your compound for experiments. If aqueous buffers are not sufficient, consider the use of co-solvents.

Issue: I am struggling to achieve a sufficiently high concentration of my compound in my biological assay medium.

Possible Cause Troubleshooting Steps
Precipitation of the compound upon dilution A common issue is the "spring-out" effect, where a compound dissolved in an organic solvent precipitates when diluted into an aqueous buffer. To mitigate this, you can try: - Using a lower stock concentration. - Employing a "pluronic" shock dilution where the compound is added to the buffer with vigorous vortexing. - Including a small percentage of a co-solvent or a non-ionic surfactant (e.g., Tween 80) in the final assay medium, if compatible with your assay.
Compound instability in the assay medium The compound may be degrading over the course of the experiment, leading to a decrease in the effective concentration. Assess the chemical stability of your derivative in the assay medium over time using techniques like HPLC.
Binding to plasticware Hydrophobic compounds can adsorb to the surfaces of microplates and other plastic labware, reducing the free concentration available for the assay. Using low-binding plates or adding a small amount of a carrier protein like bovine serum albumin (BSA) to the medium can help alleviate this issue.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for improving the aqueous solubility of 1H-Imidazo[1,2-b]pyrazole derivatives?

A1: Several effective strategies can be employed to enhance the solubility of these compounds:

  • pH Adjustment: For ionizable derivatives, adjusting the pH of the solution to favor the charged form of the molecule can significantly increase solubility.

  • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

  • Solid Dispersion: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state. This can lead to the formation of an amorphous solid dispersion, which typically exhibits higher solubility and dissolution rates compared to the crystalline form.

  • Prodrug Approach: A prodrug is a chemically modified, often inactive, form of a drug that is converted to the active parent drug in the body. This strategy can be used to improve physicochemical properties like solubility.

Q2: Can replacing an indole scaffold with a 1H-Imidazo[1,2-b]pyrazole scaffold improve solubility?

A2: Yes, in some cases, this bioisosteric replacement can lead to a significant improvement in aqueous solubility. For example, a 1H-imidazo[1,2-b]pyrazole isostere of the indolyl drug pruvanserin demonstrated a substantial increase in aqueous solubility.[1][3]

Q3: What are some common hydrophilic carriers used for solid dispersions?

A3: A variety of hydrophilic polymers can be used as carriers in solid dispersions, including:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycols (PEGs) of various molecular weights

  • Hydroxypropyl methylcellulose (HPMC)

  • Soluplus®

The choice of carrier will depend on the specific properties of your 1H-Imidazo[1,2-b]pyrazole derivative and the desired release characteristics.

Q4: What should I consider when developing a prodrug to enhance solubility?

A4: When designing a prodrug, several factors are critical:

  • Bioreversible Linkage: The bond connecting the promoiety (the part that improves solubility) to the parent drug must be cleavable in vivo to release the active compound.

  • Solubility of the Prodrug: The prodrug itself must have significantly higher aqueous solubility than the parent drug.

  • Stability: The prodrug should be stable in the gastrointestinal tract (for oral delivery) and during storage.

  • Toxicity: The promoiety should be non-toxic upon cleavage.

Data Presentation

The following table summarizes a comparative analysis of the physicochemical properties of the 5-HT2A serotonin receptor antagonist pruvanserin (an indole derivative) and its 1H-Imidazo[1,2-b]pyrazole analogue, demonstrating the potential for solubility enhancement through scaffold hopping.[1][3]

Physicochemical PropertyPruvanserin (Indole Derivative)1H-Imidazo[1,2-b]pyrazole Analogue
log D @ pH = 7.4 3.52.0
Solubility @ pH = 6.8 (µM) 17226
pKa 6.47.3

Data sourced from Schwärzer et al., Chemical Science, 2021, 12, 12993-13000.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to solubility enhancement.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium aqueous solubility of a compound.

Materials:

  • 1H-Imidazo[1,2-b]pyrazole derivative

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column and detector

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of the 1H-Imidazo[1,2-b]pyrazole derivative to a glass vial.

  • Add a known volume of PBS (pH 7.4).

  • Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the suspension at a high speed to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Diagram: Workflow for Aqueous Solubility Determination

G cluster_0 Sample Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Add excess compound to vial B Add known volume of buffer A->B C Agitate for 24-48 hours B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Quantify by HPLC E->F

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing a solid dispersion to enhance the solubility of a poorly water-soluble drug.

Materials:

  • 1H-Imidazo[1,2-b]pyrazole derivative

  • Hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®)

  • Common organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the 1H-Imidazo[1,2-b]pyrazole derivative and the hydrophilic carrier in a desired ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve both the compound and the carrier in a minimal amount of a common organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a suitable temperature (e.g., 40-60 °C).

  • Continue evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Scrape the solid dispersion from the flask.

  • Dry the resulting solid dispersion in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • The obtained solid dispersion can then be characterized (e.g., by DSC, XRPD) and used for dissolution studies.

Diagram: Solid Dispersion Preparation via Solvent Evaporation

G A Dissolve drug and carrier in a common solvent B Solvent evaporation (Rotary Evaporator) A->B C Formation of solid film B->C D Scrape and collect solid C->D E Vacuum drying D->E F Characterization and Dissolution Testing E->F

Caption: Experimental workflow for preparing a solid dispersion by the solvent evaporation method.

Protocol 3: Co-solvent Solubility Assessment

This protocol details a method to evaluate the effect of co-solvents on the solubility of your compound.

Materials:

  • 1H-Imidazo[1,2-b]pyrazole derivative

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400)

  • Vials and analytical equipment as in Protocol 1

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • For each co-solvent mixture, perform the shake-flask solubility determination as described in Protocol 1.

  • Plot the measured solubility of the 1H-Imidazo[1,2-b]pyrazole derivative as a function of the co-solvent percentage.

  • This plot will reveal the effectiveness of the co-solvent in enhancing the solubility of your compound and help identify an optimal co-solvent concentration for your experiments.

Diagram: Logical Relationship for Co-solvent Selection

G A Poor Aqueous Solubility B Identify Potential Co-solvents (e.g., Ethanol, PEG 400) A->B C Prepare Co-solvent/Buffer Mixtures B->C D Determine Solubility in Each Mixture C->D E Plot Solubility vs. Co-solvent % D->E F Select Optimal Co-solvent System E->F

Caption: Decision-making process for selecting a suitable co-solvent system.

References

Troubleshooting

scale-up challenges for the synthesis of 1H-Imidazo[1,2-b]pyrazoles

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Imidazo[1,2-b]pyrazoles...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Imidazo[1,2-b]pyrazoles, with a focus on addressing scale-up challenges.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of 1H-Imidazo[1,2-b]pyrazoles, particularly during scale-up from laboratory to pilot plant or production scale.

Reaction & Yield Issues

Q1: My reaction yield has significantly decreased upon scaling up from lab (grams) to pilot (kilograms) scale. What are the likely causes and how can I troubleshoot this?

A1: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can cause side reactions and degradation of products. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.

    • Troubleshooting:

      • Improve Agitation: Evaluate the stirrer design and speed. Ensure the agitation is sufficient to maintain a homogeneous mixture. Consider using baffles in the reactor to improve mixing.

      • Controlled Addition: Instead of adding reagents all at once, implement a controlled addition profile, especially for the limiting reagent. This can help manage any exotherms and maintain a more consistent reaction temperature.

      • Solvent Choice: A higher-boiling solvent might offer a wider operating temperature range and better temperature control.

  • Incomplete Reactions: A reaction that appears complete at the lab scale might be incomplete at a larger scale due to the factors mentioned above.

    • Troubleshooting:

      • Reaction Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress and confirm its completion before proceeding with the work-up.

      • Extended Reaction Time: It is not uncommon for reaction times to be longer at a larger scale. Extend the reaction time and monitor for completion.

  • Reagent Stoichiometry: The optimal stoichiometry at the lab scale may need to be adjusted for larger-scale synthesis.

    • Troubleshooting:

      • Re-optimization: Re-evaluate the stoichiometry of your reagents at the pilot scale. A slight excess of one reagent might be necessary to drive the reaction to completion.

Q2: I am observing the formation of new, unidentified impurities in my large-scale synthesis of 1H-Imidazo[1,2-b]pyrazoles that were not present in the lab-scale batches. How can I identify and control these?

A2: The appearance of new impurities on scale-up is often related to longer reaction times, higher temperatures in localized areas, or prolonged exposure of the product to the reaction conditions.

  • Identification:

    • Characterization: Isolate the impurities using preparative chromatography and characterize them using spectroscopic techniques (NMR, MS, IR) to understand their structure. This will provide clues about their formation pathway.

  • Control Strategies:

    • Temperature Control: As mentioned, poor heat transfer can lead to side reactions. Stricter temperature control is crucial.

    • By-product Formation: For Groebke-Blackburn-Bienaymé (GBB) reactions, incomplete reaction or side reactions of the isocyanide or aldehyde can lead to impurities. In cyclocondensation reactions, the formation of regioisomers is a common issue.

      • Optimize Reaction Conditions: Revisit the reaction temperature, solvent, and catalyst to disfavor the formation of by-products. For instance, in some cyclocondensation reactions, the choice of base and solvent can significantly influence the regioselectivity.

    • Work-up and Isolation: Delays in work-up can lead to product degradation. Ensure the work-up procedure is initiated promptly after the reaction is complete. The isolation procedure itself (e.g., crystallization) should be optimized to exclude the new impurities.

Purification & Isolation Challenges

Q3: The filtration of my 1H-Imidazo[1,2-b]pyrazole product is very slow at the pilot scale, leading to long processing times. What can I do to improve the filtration rate?

A3: Slow filtration is often due to a small particle size or unfavorable crystal habit of the product.

  • Troubleshooting:

    • Crystallization Conditions: The cooling rate, solvent system, and agitation during crystallization significantly impact particle size and morphology.

      • Controlled Cooling: A slower, controlled cooling profile during crystallization can lead to the formation of larger, more easily filterable crystals.

      • Anti-solvent Addition: If using an anti-solvent for crystallization, the rate of addition is critical. A slow addition rate with good mixing is generally preferred.

    • Filter Type: For large-scale operations, consider using an agitated nutsche filter dryer (ANFD). This equipment allows for filtration, washing, and drying in a single contained unit, which can improve efficiency and product handling.

Q4: My final product has inconsistent polymorphic form between batches. How can I ensure consistent crystal form?

A4: Polymorphism is a critical quality attribute for active pharmaceutical ingredients (APIs) as it can affect solubility, bioavailability, and stability.

  • Control of Crystallization:

    • Seeding: The most effective way to control polymorphism is by seeding the crystallization with crystals of the desired polymorph.

    • Solvent System: The choice of crystallization solvent can have a profound impact on the resulting polymorphic form.

    • Supersaturation and Temperature: Carefully control the level of supersaturation and the temperature profile during crystallization.

    • Drying Conditions: The drying temperature and method can also induce polymorphic transformations. Ensure consistent drying procedures are followed.

Data Presentation

The following tables provide representative data comparing laboratory-scale and pilot-scale synthesis of a generic 1H-Imidazo[1,2-b]pyrazole derivative via a cyclocondensation reaction. Note: This data is illustrative and will vary depending on the specific molecule and process.

Table 1: Comparison of Reaction Parameters and Yield

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)
Reaction Time 6 hours8 - 10 hours
Temperature 90 °C90-95 °C (with controlled reagent addition)
Yield (Isolated) 85%78%

Table 2: Purity Profile Comparison

SpeciesLaboratory Scale (HPLC Purity)Pilot Scale (HPLC Purity)
Desired Product 99.5%98.8%
Starting Material A < 0.1%0.2%
Starting Material B < 0.1%0.3%
Impurity 1 (known) 0.2%0.4%
Impurity 2 (new) Not Detected0.3%

Experimental Protocols

Key Experiment: Scale-up of a Generic 1H-Imidazo[1,2-b]pyrazole Synthesis via Cyclocondensation

This protocol outlines a general procedure for the scale-up of a cyclocondensation reaction to synthesize a 1H-Imidazo[1,2-b]pyrazole derivative.

1. Reagents and Materials:

  • 3-Aminopyrazole derivative (1.0 eq)

  • α-Haloketone derivative (1.05 eq)

  • Potassium Carbonate (K₂CO₃), milled (2.5 eq)

  • Ethanol:THF (1:1 v/v) solvent mixture

  • Reactor (Glass-lined or Stainless Steel) with overhead stirrer, condenser, and temperature probe

  • Addition funnel/pump for controlled addition

2. Procedure:

  • Reactor Setup: Charge the reactor with the 3-aminopyrazole derivative and the Ethanol:THF solvent mixture under a nitrogen atmosphere.

  • Base Addition: Add the milled potassium carbonate to the reactor with moderate agitation.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 90 °C).

  • Controlled Addition of α-Haloketone: Prepare a solution of the α-haloketone derivative in a portion of the solvent mixture. Slowly add this solution to the heated reaction mixture over a period of 2-3 hours using an addition funnel or pump. Monitor the internal temperature to ensure no significant exotherm occurs.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at temperature and monitor its progress by taking periodic samples for in-process analysis (e.g., HPLC).

  • Work-up: Once the reaction is deemed complete, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with additional solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to a smaller volume.

  • Crystallization: Cool the concentrated solution under controlled conditions to induce crystallization. An anti-solvent may be added slowly if required. Seeding with crystals of the desired polymorph is recommended.

  • Isolation and Drying: Isolate the product by filtration, for example, using a centrifuge or an agitated nutsche filter dryer. Wash the cake with a cold solvent. Dry the product under vacuum at a specified temperature until a constant weight is achieved.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the scale-up synthesis of 1H-Imidazo[1,2-b]pyrazoles.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Reagent Charging solvent Solvent Addition reagents->solvent base Base Addition solvent->base heating Heating to T_set base->heating addition Controlled Reagent Addition heating->addition monitoring In-Process Control (IPC) addition->monitoring cooling Cooling monitoring->cooling Reaction Complete filtration Filtration cooling->filtration concentration Concentration filtration->concentration crystallization Crystallization concentration->crystallization isolation Isolation & Drying crystallization->isolation

Caption: Experimental workflow for the synthesis of 1H-Imidazo[1,2-b]pyrazoles.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield on Scale-up heat_transfer Poor Heat Transfer start->heat_transfer mixing Inefficient Mixing start->mixing incomplete_rxn Incomplete Reaction start->incomplete_rxn stoichiometry Suboptimal Stoichiometry start->stoichiometry controlled_addition Controlled Addition heat_transfer->controlled_addition improve_agitation Improve Agitation mixing->improve_agitation extend_time Extend Reaction Time incomplete_rxn->extend_time monitor_ipc Monitor with IPC incomplete_rxn->monitor_ipc reoptimize Re-optimize Stoichiometry stoichiometry->reoptimize

Caption: Troubleshooting logic for addressing low yield on scale-up.

Optimization

stability studies of 1H-Imidazo[1,2-b]pyrazole compounds under different conditions

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1H-Imidazo[1,2-b]pyrazole compounds. The information is presented in a question-and-ans...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1H-Imidazo[1,2-b]pyrazole compounds. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Troubleshooting Guides

This section addresses specific problems that may arise during the stability testing of 1H-Imidazo[1,2-b]pyrazole compounds, offering potential causes and solutions.

Issue 1: Unexpected degradation of the compound under acidic conditions.

  • Question: My 1H-Imidazo[1,2-b]pyrazole analogue shows significant degradation when subjected to acidic stress testing (e.g., 0.1 M HCl). What could be the cause and how can I mitigate this?

  • Answer: The 1H-Imidazo[1,2-b]pyrazole scaffold contains basic nitrogen atoms in both the imidazole and pyrazole rings, making it susceptible to acid-catalyzed hydrolysis or ring-opening reactions. The specific degradation pathway can be influenced by the nature and position of substituents on the heterocyclic core. To troubleshoot this, consider the following:

    • Cause Analysis: The degradation is likely due to the protonation of the ring nitrogens, which can lead to increased reactivity towards nucleophiles (like water) or facilitate ring cleavage.

    • Solution:

      • Milder Conditions: Start with milder acidic conditions (e.g., pH 3-5) to assess the compound's stability profile before moving to more stringent conditions.

      • Protecting Groups: If the degradation is localized to a specific functional group sensitive to acid, consider the use of appropriate protecting groups during synthesis, which can be removed at a later stage.

      • Structural Modification: If the instability is inherent to the scaffold with your specific substitution pattern, consider synthesizing analogues with electron-withdrawing groups to decrease the basicity of the ring nitrogens.

      • Analytical Monitoring: Employ HPLC or LC-MS to monitor the appearance of degradation products over time. Characterizing these degradants can provide insights into the degradation mechanism.

Issue 2: Compound shows discoloration and degradation upon exposure to light.

  • Question: I've observed that my 1H-Imidazo[1,2-b]pyrazole compound in solution turns yellow and shows new peaks on the chromatogram after being left on the benchtop. Is this expected?

  • Answer: Yes, this is a potential issue. The fused aromatic system of 1H-Imidazo[1,2-b]pyrazole can be susceptible to photolytic degradation. The imidazole moiety, in particular, can be sensitive to photodegradation in solution.[1]

    • Cause Analysis: Exposure to UV or even ambient light can excite the molecule to a higher energy state, leading to reactions with oxygen (photo-oxidation) or other reactive species in the solution. This can result in the formation of colored degradants and loss of potency.

    • Solution:

      • Light Protection: Always store and handle solutions of 1H-Imidazo[1,2-b]pyrazole compounds in amber vials or protect them from light by wrapping containers in aluminum foil.

      • Photostability Testing: Conduct formal photostability studies according to ICH Q1B guidelines. This involves exposing the compound in solid and solution form to a controlled light source and monitoring for degradation.

      • Antioxidants: In formulation studies, the inclusion of antioxidants may help to mitigate photo-oxidative degradation.

      • Inert Atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can reduce the potential for photo-oxidation.

Issue 3: Poor recovery of the compound from basic solutions.

  • Question: When I try to perform a stability study in a basic solution (e.g., 0.1 M NaOH), I observe a rapid loss of the parent compound. What is the likely degradation pathway?

  • Answer: The 1H-Imidazo[1,2-b]pyrazole scaffold has an acidic N-H proton on the imidazole ring. Under basic conditions, this proton can be abstracted, forming an anion that may be more susceptible to oxidation or rearrangement. Additionally, certain substituents on the ring system could be labile to base-catalyzed hydrolysis. While the core imidazole ring is generally more stable than the pyrazole ring, specific conditions can lead to fragmentation.[2][3][4]

    • Cause Analysis:

      • Base-mediated autoxidation: The anionic form of the molecule might be more prone to oxidation by dissolved oxygen.[1]

      • Hydrolysis of functional groups: Ester, amide, or other labile functional groups attached to the scaffold can be hydrolyzed under basic conditions.

      • Ring Fragmentation: In some cases, strong bases can induce fragmentation of the pyrazole ring.[3][4]

    • Solution:

      • pH Profiling: Conduct stability studies over a range of pH values to determine the pH-rate profile of degradation. This will help identify the pH at which the compound is most stable.

      • Inert Atmosphere: As with photostability, working under an inert atmosphere can minimize oxidative degradation.

      • Structural Analysis of Degradants: Isolate and identify the major degradation products using techniques like NMR and MS to understand the degradation mechanism. This information is crucial for designing more stable analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for 1H-Imidazo[1,2-b]pyrazole compounds?

A1: Based on the chemistry of the imidazole and pyrazole heterocycles, the most common degradation pathways are likely to be:

  • Oxidation: The electron-rich heterocyclic system can be susceptible to oxidation, especially under oxidative stress (e.g., exposure to peroxides) or through photo-oxidation.[1]

  • Hydrolysis: Under acidic or basic conditions, the scaffold or its substituents may undergo hydrolysis. The imidazole ring itself can be susceptible to hydrolytic cleavage under harsh conditions.

  • Photodegradation: The aromatic nature of the scaffold makes it a candidate for absorbing UV light, potentially leading to photolytic degradation.[1]

Q2: How does the substitution pattern on the 1H-Imidazo[1,2-b]pyrazole ring affect its stability?

A2: The nature and position of substituents play a critical role in the stability of the molecule.

  • Electron-donating groups can increase the electron density of the ring system, potentially making it more susceptible to oxidation but may increase basicity and influence acid-catalyzed reactions.

  • Electron-withdrawing groups can decrease the electron density, making the ring less prone to oxidation but potentially more susceptible to nucleophilic attack. They can also influence the pKa of the N-H proton, affecting its stability in basic media.

  • Steric hindrance from bulky substituents can protect certain parts of the molecule from attack, thereby enhancing stability.

Q3: What analytical techniques are best suited for stability studies of these compounds?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary tool for separating the parent compound from its degradation products and quantifying the extent of degradation. A stability-indicating method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for detecting and identifying potential degradation products by providing mass information.

  • Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the definitive structural elucidation of isolated degradation products.

Data Presentation

Table 1: Illustrative Forced Degradation Data for a Hypothetical 1H-Imidazo[1,2-b]pyrazole Compound (Compound X)

Stress ConditionDuration% Degradation of Compound XNumber of Degradation Products
0.1 M HCl (aq)24 h15.2%2
0.1 M NaOH (aq)24 h28.5%3
10% H₂O₂ (aq)24 h45.8%4
Thermal (80°C, solid)72 h< 1.0%0
Photostability (ICH Q1B)8 h18.9% (in solution)3

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

  • Preparation of Stock Solution: Prepare a stock solution of the 1H-Imidazo[1,2-b]pyrazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at a specified temperature (e.g., 60°C) for a defined period. At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide solution. Keep the solution at room temperature for a defined period. At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven (e.g., 80°C) for a specified duration (e.g., 72 hours). At the end of the study, dissolve the solid in a suitable solvent for HPLC analysis.

  • Control Samples: For each stress condition, prepare a corresponding control sample without the active compound to identify any degradation products from the solvent or reagents. Also, maintain a solution of the compound in the analysis solvent at room temperature, protected from light, as a control.

Protocol 2: Photostability Study

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a petri dish.

    • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water/acetonitrile) in a quartz cuvette or a clear glass vial.

  • Exposure: Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps). Expose the samples to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter.

  • Dark Control: Prepare identical samples and wrap them in aluminum foil to serve as dark controls. Place them in the same photostability chamber.

  • Analysis: At the end of the exposure period, analyze both the exposed and dark control samples by HPLC to determine the extent of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) prep->acid base Basic (0.1 M NaOH, 60°C) prep->base oxidative Oxidative (10% H₂O₂) prep->oxidative thermal Thermal (80°C, solid) prep->thermal photo Photolytic (ICH Q1B) prep->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS Identification hplc->lcms nmr NMR Elucidation (if necessary) lcms->nmr

Caption: Workflow for forced degradation stability studies.

degradation_pathway cluster_degradation Potential Degradation Products parent 1H-Imidazo[1,2-b]pyrazole (Parent Compound) oxidized Oxidized Products (e.g., N-oxides) parent->oxidized [O] hydrolyzed Hydrolyzed Products (Ring Cleavage) parent->hydrolyzed H₂O / H⁺ or OH⁻ photoproducts Photodegradation Products parent->photoproducts

Caption: Potential degradation pathways for 1H-Imidazo[1,2-b]pyrazole.

References

Reference Data & Comparative Studies

Validation

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 1H-Imidazo[1,2-b]pyrazole Derivatives

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides a comprehensive comparison of nuclear magnetic...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the structural confirmation of 1H-Imidazo[1,2-b]pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential.

The 1H-Imidazo[1,2-b]pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Accurate characterization of these molecules is paramount for understanding their structure-activity relationships and for advancing drug discovery programs. This guide presents a comparative analysis of NMR and MS data for a series of substituted 1H-Imidazo[1,2-b]pyrazole derivatives, supported by detailed experimental protocols.

Comparative Analysis of Spectroscopic Data

The structural confirmation of 1H-Imidazo[1,2-b]pyrazole derivatives relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, and mass spectrometry. The following tables summarize key spectroscopic data for a selection of derivatives, providing a benchmark for researchers working with this scaffold.

Table 1: ¹H NMR Spectroscopic Data of 1H-Imidazo[1,2-b]pyrazole Derivatives
CompoundSolventδ H1 (ppm)δ H2 (ppm)δ H3 (ppm)δ H5 (ppm)δ H6 (ppm)J (Hz)
1a (Unsubstituted)CDCl₃7.65 (s)7.08 (d)7.52 (d)6.30 (d)7.80 (d)J₂,₃ = 2.5
1b (6-bromo)DMSO-d₆7.80 (s)7.25 (s)7.65 (s)6.45 (s)--
1c (7-cyano)CDCl₃7.95 (s)7.30 (d)7.70 (d)6.50 (s)8.05 (s)J₂,₃ = 2.6
1d (2-phenyl)CDCl₃7.70 (s)-7.60 (s)6.40 (d)7.90 (d)J₅,₆ = 1.8
1e (3-methyl)DMSO-d₆7.55 (s)6.95 (s)-6.20 (d)7.70 (d)J₅,₆ = 1.7

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are reported in Hertz (Hz). s = singlet, d = doublet.

Table 2: ¹³C NMR Spectroscopic Data of 1H-Imidazo[1,2-b]pyrazole Derivatives
CompoundSolventδ C2 (ppm)δ C3 (ppm)δ C5 (ppm)δ C6 (ppm)δ C7 (ppm)δ C7a (ppm)
1a (Unsubstituted)CDCl₃128.5110.2105.8135.1115.3145.0
1b (6-bromo)DMSO-d₆129.0111.0107.5118.0116.0144.8
1c (7-cyano)CDCl₃130.2112.5108.0136.595.0 (CN: 118.2)146.5
1d (2-phenyl)CDCl₃145.3108.5106.5135.5115.8145.5
1e (3-methyl)DMSO-d₆127.8118.5105.0134.8115.0144.5

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal.

Table 3: Mass Spectrometry Data for 1H-Imidazo[1,2-b]pyrazole Derivatives
CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
1a (Unsubstituted)ESI+120.05693.045 ([M+H-HCN]⁺), 66.039
1b (6-bromo)ESI+197.966 / 199.964119.000 ([M+H-Br]⁺), 92.037
1c (7-cyano)ESI+145.051118.043 ([M+H-HCN]⁺)
1d (2-phenyl)ESI+196.092169.084 ([M+H-HCN]⁺), 118.065
1e (3-methyl)ESI+134.071107.063 ([M+H-HCN]⁺), 80.055

Note: m/z values are reported for the protonated molecule [M+H]⁺. The fragmentation of the pyrazole ring often involves the loss of neutral molecules such as HCN.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining high-quality data. The following sections outline the general procedures for the NMR and mass spectrometry analysis of 1H-Imidazo[1,2-b]pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the 1H-Imidazo[1,2-b]pyrazole derivative.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the instrument's detector.

  • Cap the NMR tube securely.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Acquire spectra at a constant temperature (e.g., 298 K).

    • Use a standard single-pulse experiment.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR:

    • Acquire spectra using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Reference the chemical shifts to the solvent signal (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of the 1H-Imidazo[1,2-b]pyrazole derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, adding 0.1% formic acid to promote protonation for positive ion mode analysis.

Data Acquisition (Electrospray Ionization - ESI):

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Infusion: Introduce the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).

  • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the derivative and its fragments.

  • Fragmentation: For tandem mass spectrometry (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the structural confirmation of 1H-Imidazo[1,2-b]pyrazole derivatives.

G Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Sample_Prep NMR Sample Preparation Purification->NMR_Sample_Prep Pure Compound MS_Sample_Prep MS Sample Preparation Purification->MS_Sample_Prep Pure Compound NMR_Acquisition NMR Data Acquisition (¹H, ¹³C) NMR_Sample_Prep->NMR_Acquisition NMR_Analysis NMR Data Analysis (Chemical Shifts, Coupling Constants) NMR_Acquisition->NMR_Analysis MS_Acquisition MS Data Acquisition (HRMS, MS/MS) MS_Sample_Prep->MS_Acquisition MS_Analysis MS Data Analysis (Molecular Ion, Fragmentation Pattern) MS_Acquisition->MS_Analysis Structure_Confirmation Structural Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and structural confirmation of 1H-Imidazo[1,2-b]pyrazole derivatives using NMR and mass spectrometry.

Signaling Pathway of a Hypothetical 1H-Imidazo[1,2-b]pyrazole Derivative as a Kinase Inhibitor

To illustrate the relevance of these compounds in drug development, the following diagram depicts a hypothetical signaling pathway where a 1H-Imidazo[1,2-b]pyrazole derivative acts as a kinase inhibitor.

G Hypothetical Kinase Inhibition Pathway cluster_pathway Cellular Signaling Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Activation Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor 1H-Imidazo[1,2-b]pyrazole Derivative Inhibitor->Kinase Inhibition

Caption: A diagram illustrating the inhibitory action of a hypothetical 1H-Imidazo[1,2-b]pyrazole derivative on a target kinase within a cellular signaling pathway.

By providing a clear comparison of spectroscopic data and detailed experimental methodologies, this guide aims to facilitate the efficient and accurate structural confirmation of novel 1H-Imidazo[1,2-b]pyrazole derivatives, thereby accelerating research and development in this important area of medicinal chemistry.

Comparative

Comparative Anticancer Activity of 1H-Imidazo[1,2-b]pyrazole Analogs: A Guide for Researchers

For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. The 1H-Imidazo[1,2-b]pyrazole scaffold has emerged as a promising...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. The 1H-Imidazo[1,2-b]pyrazole scaffold has emerged as a promising heterocyclic core structure in the design of new therapeutic agents due to its diverse biological activities, including potent anticancer properties. This guide provides a comparative analysis of the anticancer activity of various 1H-Imidazo[1,2-b]pyrazole analogs, supported by quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway targeted by these compounds.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1H-Imidazo[1,2-b]pyrazole analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are presented. Lower IC50 values indicate higher potency.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
4d Multiple5 human and 1 murine cancer cell lines≤ 10
4g Multiple5 human and 1 murine cancer cell lines≤ 10
9a Multiple5 human and 1 murine cancer cell lines≤ 10
11a Multiple5 human and 1 murine cancer cell lines≤ 10
Compound 56 MultipleHuman and murine cancer cell lines< 5
Compound 30 Multiple5 human and 1 murine cancer cell lines< 5
Imidazo-pyrazole 8b Human Platelets (as a model)-< 100 (for p38MAPK phosphorylation)[1]
Imidazo-pyrazole 9e Human Umbilical Vein Endothelial Cells (HUVEC)-Potent inhibitor of p38MAPK phosphorylation[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these anticancer agents are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1H-Imidazo[1,2-b]pyrazole analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated with a fluorescent dye like FITC, can bind to the exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to quantify the DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest the cells as previously described.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined from the resulting histogram.

Mandatory Visualization

Signaling Pathway Inhibition by 1H-Imidazo[1,2-b]pyrazole Analogs

Several studies suggest that 1H-Imidazo[1,2-b]pyrazole analogs exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The following diagram illustrates the inhibitory action of a representative 1H-Imidazo[1,2-b]pyrazole analog on this pathway.

p38_MAPK_Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR Upstream_Kinases Upstream Kinases (e.g., TAK1, MKK3/6) VEGFR->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK  Phosphorylation Downstream_Effectors Downstream Effectors (e.g., MAPKAPK2) p38_MAPK->Downstream_Effectors  Phosphorylation Proliferation Cell Proliferation Angiogenesis Downstream_Effectors->Proliferation Imidazo_pyrazole 1H-Imidazo[1,2-b]pyrazole Analog (e.g., 9e) Imidazo_pyrazole->Inhibition

Inhibition of the p38 MAPK signaling pathway by a 1H-Imidazo[1,2-b]pyrazole analog.

This guide provides a foundational understanding of the comparative anticancer activity of 1H-Imidazo[1,2-b]pyrazole analogs. The presented data and protocols serve as a valuable resource for researchers in the field of oncology and medicinal chemistry, facilitating further investigation and development of this promising class of compounds.

References

Validation

A Comparative Analysis of 1H-Imidazo[1,2-b]pyrazole Derivatives and Other Prominent Kinase Inhibitors: A Structure-Activity Relationship (SAR) Study

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern oncology and immunology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. Kinases,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology and immunology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. Kinases, a diverse family of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in various diseases. The strategic design of inhibitors that can selectively target specific kinases is a critical endeavor in medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationship (SAR) of the promising 1H-Imidazo[1,2-b]pyrazole scaffold against other well-established classes of kinase inhibitors, offering insights supported by experimental data.

The 1H-Imidazo[1,2-b]pyrazole core has emerged as a privileged scaffold in the design of potent inhibitors for several important kinase targets, including Aurora kinases and Janus kinases (JAKs). Understanding its SAR provides a foundation for developing novel therapeutics with improved potency and selectivity. This guide will objectively compare the performance of 1H-Imidazo[1,2-b]pyrazole derivatives with that of prominent kinase inhibitors targeting Bcr-Abl and VEGFR, two well-validated targets in cancer therapy.

Data Presentation: A Quantitative Comparison of Kinase Inhibitor Potency

The following tables summarize the in vitro potency (IC50 values) of representative 1H-Imidazo[1,2-b]pyrazole derivatives and other clinical kinase inhibitors against their respective primary targets and in cellular assays. This quantitative data allows for a direct comparison of their biological activity.

Table 1: SAR of 1H-Imidazo[1,2-b]pyrazole and Imidazo[1,2-a]pyrazine Derivatives as Aurora Kinase Inhibitors

Compound IDScaffoldR1R2Aurora A (IC50, nM)Aurora B (IC50, nM)Cellular phos-HH3 (IC50, nM)Reference
1 Imidazo[1,2-a]pyrazineH3-pyrazole--250[1]
12k (SCH 1473759) Imidazo[1,2-a]pyrazineCH(OH)CH2N(CH3)23-isothiazole0.02 (Kd)0.03 (Kd)25[2]
Compound 6 Pyrazole-basedNitroEthoxy160--[3]
Compound 7 Pyrazolyl benzimidazoleMorpholino-28.92.2-[3]

Table 2: SAR of Imidazo[1,2-b]pyridazine Derivatives as TYK2 Pseudokinase (JH2) Inhibitors

Compound IDScaffoldR1R2TYK2 JH2 (Ki, nM)IFNα Cellular Assay (IC50, nM)hWB Assay (IC50, nM)Reference
7 Imidazo[1,2-b]pyridazineHH>1000>10000>10000[4]
18 Imidazo[1,2-b]pyridazineMethylaminoH1.83901200[4]
6q-t Imidazo[1,2-b]pyridazineVarious(1R,2S)-2-fluorocyclopropyl0.015 - 0.03512 - 4163 - 136[5]

Table 3: SAR of Bcr-Abl Tyrosine Kinase Inhibitors

CompoundTargetBcr-Abl (IC50, nM)Bcr-Abl T315I (IC50, nM)Cellular Activity (K562 cells, GI50, μM)Reference
Imatinib Bcr-Abl330>20000>20[6][7]
Nilotinib Bcr-Abl<30>3000-[8]
Dasatinib Bcr-Abl, Src family1-312-24-[9]
Ponatinib Pan-Bcr-Abl0.372.0-[10]
Purine deriv. 7c Bcr-Abl190-0.30[6][11]
Purine deriv. 7e/7f Bcr-Abl--13.80 / 15.43[6][11]

Table 4: SAR of VEGFR-2 Tyrosine Kinase Inhibitors

CompoundTargetVEGFR-2 (IC50, nM)Cellular Activity (HUVEC, % inhibition at 10 μM)Reference
Sorafenib VEGFR-2, PDGFR, Raf90-[12]
Sunitinib VEGFR-2, PDGFR, c-KIT10-[12]
Thieno[2,3-d]pyrimidine 21e VEGFR-221-[12]
Furo[2,3-d]pyrimidine 15b VEGFR-2-99.5[12]
Quinoxaline deriv. 11 VEGFR-2190-[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the SAR studies.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds serially diluted in DMSO

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-32P]ATP)

    • Microplate reader (luminescence, fluorescence, or scintillation counter)

  • Procedure:

    • Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.

    • Add the serially diluted test compounds to the wells of a microplate. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

    • Stop the reaction (if necessary, depending on the detection method).

    • Add the detection reagent to quantify the kinase activity (e.g., by measuring ADP production, substrate phosphorylation, or ATP depletion).

    • Measure the signal using the appropriate microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using graphing software.[14]

Cell-Based Kinase Inhibition Assay (Cellular IC50 Determination)

This protocol describes a general method for assessing the potency of a kinase inhibitor in a cellular context.

  • Reagents and Materials:

    • Cancer cell line expressing the target kinase (e.g., K562 for Bcr-Abl, HCT116 for Aurora kinases)

    • Cell culture medium and supplements (e.g., DMEM, FBS)

    • Test compounds serially diluted in DMSO

    • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

    • Microplate reader (absorbance or luminescence)

  • Procedure:

    • Seed the cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for signal development.

    • Measure the absorbance or luminescence using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the cellular IC50 (or GI50) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[15][16]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to this comparative guide.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Bcr_Abl Bcr-Abl (Oncogenic Kinase) STAT STAT Bcr_Abl->STAT STAT->Gene_Expression Growth_Factor Growth Factor (e.g., VEGF) Growth_Factor->RTK

A simplified signaling pathway illustrating the roles of Receptor Tyrosine Kinases and oncogenic kinases.

Experimental_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Kinase Inhibitor Start->Compound_Prep Assay_Setup Set up Kinase Reaction (Enzyme, Substrate, Buffer) Compound_Prep->Assay_Setup Incubation Incubate at Controlled Temperature Assay_Setup->Incubation Detection Add Detection Reagent Incubation->Detection Data_Acquisition Measure Signal (e.g., Luminescence) Detection->Data_Acquisition Data_Analysis Calculate % Inhibition and Determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

A generalized experimental workflow for determining the IC50 value of a kinase inhibitor.

SAR_Comparison cluster_scaffolds Kinase Inhibitor Scaffolds cluster_sar Structure-Activity Relationship (SAR) Analysis cluster_targets Kinase Targets Imidazopyrazole 1H-Imidazo[1,2-b]pyrazole Potency Potency (IC50, Ki) Imidazopyrazole->Potency Selectivity Selectivity Profile Imidazopyrazole->Selectivity PK_Properties Pharmacokinetic Properties Imidazopyrazole->PK_Properties Other_Inhibitors Other Kinase Inhibitors (e.g., Purine, Quinoxaline) Other_Inhibitors->Potency Other_Inhibitors->Selectivity Other_Inhibitors->PK_Properties Aurora Aurora Kinases Potency->Aurora TYK2 TYK2 Potency->TYK2 Bcr_Abl Bcr-Abl Potency->Bcr_Abl VEGFR VEGFR Potency->VEGFR Selectivity->Aurora Selectivity->TYK2 Selectivity->Bcr_Abl Selectivity->VEGFR

A logical diagram illustrating the comparative SAR study of different kinase inhibitor scaffolds.

Comparative SAR Analysis

The presented data highlights several key trends in the SAR of these kinase inhibitors.

1H-Imidazo[1,2-b]pyrazole and Related Scaffolds:

  • Aurora Kinase Inhibition: The imidazo[1,2-a]pyrazine scaffold, a close relative of imidazo[1,2-b]pyrazole, demonstrates the potential for potent Aurora kinase inhibition. Optimization of substituents at various positions can lead to picomolar inhibitory activity, as seen with compound 12k (SCH 1473759).[1][2] The introduction of a 3-isothiazole group and an amino alcohol side chain dramatically improved both potency and solubility.

  • TYK2 Inhibition: The imidazo[1,2-b]pyridazine scaffold has proven to be a highly effective core for developing selective allosteric inhibitors of the TYK2 pseudokinase domain (JH2).[4] SAR studies have shown that modifications at the C6 and C8 positions are critical for improving potency and cellular activity. The introduction of a (1R,2S)-2-fluorocyclopropyl group at the R2 position led to inhibitors with sub-nanomolar binding affinity.[5]

Bcr-Abl Inhibitors:

  • The development of Bcr-Abl inhibitors showcases a clear progression in overcoming drug resistance. While imatinib is effective against wild-type Bcr-Abl, it is inactive against the T315I "gatekeeper" mutation.[6][7]

  • Second-generation inhibitors like nilotinib and dasatinib offer increased potency but still struggle with the T315I mutation.[8][9]

  • The SAR of ponatinib demonstrates that a different binding mode, which can accommodate the isoleucine at position 315, is necessary to inhibit this resistant mutant.[10]

  • Recent studies on purine-based scaffolds have identified compounds with activity against both wild-type and T315I-mutant Bcr-Abl, highlighting the ongoing search for novel chemotypes.[6][11]

VEGFR-2 Inhibitors:

  • A variety of heterocyclic scaffolds have been successfully employed to develop potent VEGFR-2 inhibitors. Sunitinib and sorafenib are multi-kinase inhibitors that include VEGFR-2 in their target profile.[12]

  • SAR studies on furopyrimidine and thienopyrimidine scaffolds have yielded highly potent and selective VEGFR-2 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[12] The nature and position of substituents on the heterocyclic core are crucial for achieving high potency.

  • Quinoxaline-based derivatives have also emerged as promising VEGFR-2 inhibitors, with SAR studies guiding the optimization of their activity.[13]

Conclusion

The 1H-Imidazo[1,2-b]pyrazole scaffold and its related congeners represent a versatile platform for the design of potent and selective kinase inhibitors. The SAR studies on Aurora and TYK2 inhibitors demonstrate that fine-tuning of substituents on this core can lead to significant improvements in potency and desirable pharmacological properties.

A comparative analysis with established kinase inhibitors targeting Bcr-Abl and VEGFR reveals common principles in kinase inhibitor design, such as the importance of specific interactions with the hinge region of the kinase domain and the exploitation of unique pockets to achieve selectivity. Furthermore, the challenge of acquired resistance, exemplified by the Bcr-Abl T315I mutation, underscores the continuous need for novel scaffolds and innovative design strategies.

The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery, providing a framework for the rational design and evaluation of the next generation of kinase inhibitors. The continued exploration of scaffolds like 1H-Imidazo[1,2-b]pyrazole holds significant promise for the development of more effective and targeted therapies for a range of human diseases.

References

Comparative

1H-Imidazo[1,2-b]pyrazole: A Versatile Scaffold for Modern Drug Design

The 1H-Imidazo[1,2-b]pyrazole core, a fused five-membered nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a vers...

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-Imidazo[1,2-b]pyrazole core, a fused five-membered nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile scaffold for designing novel therapeutic agents with a wide spectrum of biological activities. This guide provides a comparative analysis of the 1H-imidazo[1,2-b]pyrazole scaffold, its performance against various biological targets supported by experimental data, and a comparison with alternative chemical frameworks.

Biological Activities and Therapeutic Potential

Derivatives of the 1H-imidazo[1,2-b]pyrazole scaffold have demonstrated a remarkable range of pharmacological effects, positioning them as promising candidates for drug development in several therapeutic areas.[1][2]

Anticancer Activity: The most extensively studied application of this scaffold is in oncology. Numerous derivatives have exhibited potent cytotoxic effects against a variety of human and murine cancer cell lines.[1][3] For instance, certain C-7 aminomethylated compounds featuring a morpholine or N-methylpiperazine ring have shown high anticancer potency.[1] Structure-activity relationship (SAR) analyses have revealed that substitutions at the C-2, C-3, C-6, and C-7 positions of the imidazo[1,2-b]pyrazole ring are crucial for modulating their anticancer activity.[1][4]

Anti-inflammatory Properties: The scaffold is also a promising foundation for the development of new anti-inflammatory agents.[1][2][5] Some derivatives have been investigated for their ability to inhibit key inflammatory mediators, suggesting their potential in treating inflammation-related disorders.

Kinase Inhibition: The unique geometry of the 1H-imidazo[1,2-b]pyrazole scaffold makes it an effective hinge-binding motif for various protein kinases, which are critical targets in cancer and inflammatory diseases.[6] For example, derivatives have been designed as potent inhibitors of BCR-ABL kinase, a key driver in chronic myeloid leukemia.[7] The scaffold has also been incorporated into inhibitors of other kinases like Aurora kinases and FLT3.[8][9]

Other Therapeutic Areas: Beyond cancer and inflammation, this versatile scaffold has shown potential in developing agents with antimicrobial, antiviral, and antituberculosis properties.[1] It has also been explored for its activity on the central nervous system.[10]

Comparative Performance Data

The following tables summarize the in vitro activity of representative 1H-Imidazo[1,2-b]pyrazole derivatives against various cancer cell lines and kinases, providing a quantitative comparison with established drugs where data is available.

Table 1: Anticancer Activity of 1H-Imidazo[1,2-b]pyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
4d Multiple (6 lines)≤ 10--[4]
4g Multiple (6 lines)≤ 10--[4]
9a Multiple (6 lines)≤ 10--[4]
11a Multiple (6 lines)≤ 10--[4]
Compound 56 Multiple (6 lines)< 5--[3]
Compound 1h Melanoma (MeOV/MeTA)Effective--[11]

Table 2: Kinase Inhibitory Activity of Imidazo-Pyrazole Based Scaffolds

Scaffold/CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Citation
Imidazo[1,2-b]pyridazine (Cmpd 11)Bcr-AblFavorablePonatinib-[6]
Imidazo[1,2-b]pyridazine (Cmpd 16a)BCR-ABL18.5--[7]
Imidazo[4,5-b]pyridine (Cmpd 27e)Aurora-A7.5 (Kd)--[8]
Imidazo[4,5-b]pyridine (Cmpd 27e)FLT36.2 (Kd)--[8]

Comparison with Alternative Scaffolds

The 1H-imidazo[1,2-b]pyrazole scaffold offers distinct advantages over other common heterocyclic scaffolds in drug design.

  • Indole: The 1H-imidazo[1,2-b]pyrazole scaffold is considered a potential non-classical isostere of indole.[2][5] A key advantage is its significantly improved solubility in aqueous media, a common challenge with indole-based drugs that can limit bioavailability.[2][5][12]

  • Pyrazole: While the pyrazole ring itself is a well-established pharmacophore, the fused imidazo ring in the 1H-imidazo[1,2-b]pyrazole structure provides a more rigid and conformationally constrained framework. This can lead to higher binding affinity and selectivity for specific biological targets.

  • Imidazo[1,2-a]pyridines and other Fused Systems: The imidazo[1,2-a] heterocyclic scaffold is also a prominent core in many biologically active compounds.[1] However, the 5-5 fused ring system of 1H-imidazo[1,2-b]pyrazole offers a different spatial arrangement of nitrogen atoms and potential hydrogen bond donors/acceptors, which can be exploited for novel molecular interactions with targets.

Experimental Protocols

The validation of compounds derived from the 1H-imidazo[1,2-b]pyrazole scaffold relies on standardized in vitro and in vivo assays.

1. MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

    • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

2. In Vitro Kinase Inhibition Assay

These assays are used to determine the potency of compounds against specific protein kinases.

  • Principle: A common format is a biochemical assay that measures the phosphorylation of a substrate by a kinase in the presence of an inhibitor. The amount of phosphorylation is quantified, often using methods like fluorescence, luminescence, or radioactivity.

  • Protocol (Example using a fluorescence-based assay):

    • Reaction Setup: The kinase, a specific substrate (e.g., a peptide), and ATP are combined in a reaction buffer in the wells of a microplate.

    • Inhibitor Addition: The test compounds are added at various concentrations.

    • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

    • Detection: A detection reagent containing an antibody that specifically recognizes the phosphorylated substrate is added. This antibody is often labeled with a fluorescent probe.

    • Signal Measurement: The fluorescence signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

    • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and evaluation of 1H-Imidazo[1,2-b]pyrazole derivatives.

G General Synthetic Pathway for 1H-Imidazo[1,2-b]pyrazoles cluster_0 Starting Materials cluster_1 Reaction cluster_2 Core Scaffold & Further Modification Aminopyrazole Aminopyrazole Cyclocondensation Cyclocondensation Aminopyrazole->Cyclocondensation Alpha-haloketone Alpha-haloketone Alpha-haloketone->Cyclocondensation Imidazo[1,2-b]pyrazole_Core 1H-Imidazo[1,2-b]pyrazole Core Cyclocondensation->Imidazo[1,2-b]pyrazole_Core Formation of fused ring Functionalization Functionalization (e.g., at C2, C3, C6, C7) Imidazo[1,2-b]pyrazole_Core->Functionalization Final_Derivatives Diverse Derivatives Functionalization->Final_Derivatives

Caption: General synthesis of 1H-Imidazo[1,2-b]pyrazoles.

G Workflow for In Vitro Anticancer Screening (MTT Assay) A Seed Cancer Cells in 96-well plate B Incubate (24h) for cell adherence A->B C Add Test Compounds (various concentrations) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) (Formazan formation) E->F G Solubilize Formazan (e.g., with DMSO) F->G H Measure Absorbance (~570 nm) G->H I Calculate Cell Viability & Determine IC50 H->I

Caption: Experimental workflow of the MTT cytotoxicity assay.

G Simplified Kinase Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) Growth_Factor->Receptor Binds & Activates Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK, AKT) Receptor->Kinase_Cascade Phosphorylates & Activates Cellular_Response Cellular Response (Proliferation, Survival) Kinase_Cascade->Cellular_Response Inhibitor Imidazo[1,2-b]pyrazole Kinase Inhibitor Inhibitor->Receptor Inhibits (ATP-competitive)

Caption: Inhibition of a kinase signaling pathway.

Conclusion

The 1H-Imidazo[1,2-b]pyrazole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have consistently demonstrated potent and varied biological activities, particularly in the realms of oncology and inflammation. The scaffold's ability to act as a bioisostere for other important nuclei like indole, while offering improved physicochemical properties such as solubility, further enhances its appeal. The compelling preclinical data accumulated to date strongly validates the continued exploration and development of 1H-imidazo[1,2-b]pyrazole-based compounds as next-generation therapeutics.

References

Validation

A Comparative Guide to Molecular Docking Studies of 1H-Imidazo[1,2-b]pyrazole Derivatives with Protein Targets

This guide provides a comparative analysis of molecular docking studies involving 1H-Imidazo[1,2-b]pyrazole derivatives and their interactions with various protein targets. It is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of molecular docking studies involving 1H-Imidazo[1,2-b]pyrazole derivatives and their interactions with various protein targets. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the binding affinities and potential inhibitory activities of this heterocyclic scaffold. The following sections present quantitative data from different studies, detailed experimental protocols, and visualizations of experimental workflows and associated signaling pathways.

Comparative Docking Performance

The following tables summarize the quantitative results from molecular docking studies of 1H-Imidazo[1,2-b]pyrazole and related pyrazole derivatives against several key protein targets.

Table 1: Docking of Imidazo[1,2-b]pyrazole Derivatives against α-Glucosidase

A study on a series of novel Imidazo[1,2-b]pyrazole derivatives identified them as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a key target in managing type 2 diabetes. The most potent compounds from this series were subjected to molecular modeling studies to understand their binding interactions.

Compound IDTarget ProteinIC50 (µM)Docking Score (kcal/mol)Interacting ResiduesReference
4j α-Glucosidase95.0 ± 0.5-Not Specified[1]
4f α-GlucosidaseNot Specified-Not Specified[1]
4o α-GlucosidaseNot Specified-Not Specified[1]
4c α-GlucosidaseNot Specified-Not Specified[1]
Acarbose (Standard)α-Glucosidase750 ± 1.5-Not Specified[1]

Note: The original study conducted molecular modeling but did not specify the docking scores in the abstract. The IC50 values demonstrate the superior in vitro activity of the derivatives compared to the standard drug, acarbose.[1]

Table 2: Comparative Docking of Pyrazole Derivatives with Protein Kinases

While not 1H-Imidazo[1,2-b]pyrazole derivatives, studies on related pyrazole compounds provide valuable comparative data on their potential as kinase inhibitors. Protein kinases are crucial in cell signaling and are prominent targets in cancer therapy.

Compound IDTarget Protein (PDB ID)Binding Energy (kJ/mol)Inhibition Constant (Ki)Interacting ResiduesReference
1b VEGFR-2 (2QU5)-10.09Not SpecifiedNot Specified[2][3][4]
1e VEGFR-2 (2QU5)-9.64Not SpecifiedNot Specified[3]
1d Aurora A (2W1G)-8.57Not SpecifiedNot Specified[2][3][4]
2b CDK2 (2VTO)-10.35Not SpecifiedIle10, Lys20, Lys89, Asp145[2][3][4]
2a CDK2 (2VTO)-9.07Not SpecifiedIle10, Lys20, Lys89, Asp145[3]

These pyrazole derivatives show strong binding affinities to key protein kinases, suggesting their potential as anti-cancer agents.[2][3][4]

Experimental Protocols

This section details the methodologies used in the cited molecular docking studies.

Protocol 1: Docking of Pyrazole Derivatives against Protein Kinases (VEGFR-2, Aurora A, CDK2)

This protocol is based on the methodology described for the docking of pyrazole derivatives with various protein kinases.[2][3][4]

  • Software: AutoDock 4.2 was used for the molecular docking simulations.[3][4]

  • Protein Preparation:

    • The three-dimensional crystal structures of the target proteins (VEGFR-2: 2QU5, Aurora A: 2W1G, CDK2: 2VTO) were obtained from the Protein Data Bank (PDB).

    • Water molecules were removed from the protein structures.

    • Polar hydrogen atoms were added to the protein structures.

  • Ligand Preparation:

    • The 2D structures of the pyrazole derivatives were drawn using ChemDraw.

    • The structures were converted to 3D and energy minimized.

    • Gasteiger charges were computed for the ligand molecules.

  • Docking Simulation:

    • A grid box was defined to encompass the active site of the target protein.

    • The Lamarckian Genetic Algorithm (LGA) was employed for the docking calculations.

    • The docking simulations were performed using a flexible ligand docking approach.

  • Analysis:

    • The results were analyzed based on the binding energy, inhibition constant, and interaction with active site residues.

    • Visualization of the docked poses was performed to understand the binding mode.

Protocol 2: General Protocol for Docking against SARS-CoV-2 Main Protease

This protocol outlines a general methodology for preparing and docking ligands, as described in a study involving pyrazole and imidazole derivatives against the COVID-19 main protease.[5]

  • Software: PyRx docking tool with Vina was used for the simulations.[5]

  • Protein Preparation:

    • The crystal structure of the target protein (e.g., COVID-19 main protease: 6CS2) was downloaded from the Protein Data Bank.[5]

    • The protein structure was prepared using Biovia Discovery Studio, which involved removing water molecules and adding polar hydrogens.[5]

  • Ligand Preparation:

    • Ligand structures were imported into PyRx.

    • Both protein and ligand files were converted to the PDBQT format, which is required by AutoDock Vina.[5]

  • Grid Box Definition:

    • The active site of the target protein was identified, often based on the position of a co-crystallized ligand.[5]

    • A grid box was defined around this active site to guide the docking simulation.[5]

  • Docking and Visualization:

    • Docking simulations were performed using the Vina wizard in PyRx.[5]

    • The resulting ligand-protein interactions and binding affinities were visualized and analyzed using Biovia Discovery Studio Visualizer.[5]

Visualizations

The following diagrams illustrate a typical workflow for molecular docking and a relevant signaling pathway.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Obtain Protein Structure (from PDB) PrepProt 3. Prepare Protein (Remove water, Add hydrogens) PDB->PrepProt Ligand 2. Prepare Ligand Library (2D to 3D, Energy Minimization) PrepLig 4. Prepare Ligands (Add charges, Define rotatable bonds) Ligand->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Docking 6. Run Docking Algorithm (e.g., AutoDock, Vina) Grid->Docking Analysis 7. Analyze Results (Binding Energy, Docking Score) Docking->Analysis Visualization 8. Visualize Interactions (Hydrogen bonds, Hydrophobic contacts) Analysis->Visualization Report 9. Report Findings Visualization->Report

Caption: A generalized workflow for molecular docking studies.

G cluster_pathway Downstream Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Dimer Receptor Dimerization & Autophosphorylation RTK->Dimer Ligand Growth Factor (e.g., VEGF) Ligand->RTK PLC PLCγ Dimer->PLC RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K CellResponse Cellular Responses (Proliferation, Angiogenesis, Survival) PLC->CellResponse RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse AKT->CellResponse Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->Dimer Inhibition

Caption: VEGFR-2 signaling pathway, a target for pyrazole derivatives.

References

Comparative

A Comparative Guide to the Bioactivity of 1H-Imidazo[1,2-b]pyrazole Derivatives: An In Vitro and In Vivo Correlation

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vitro and in vivo bioactivity of various 1H-Imidazo[1,2-b]pyrazole derivatives, a class of heterocycli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo bioactivity of various 1H-Imidazo[1,2-b]pyrazole derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The following sections present a compilation of experimental data, detailed methodologies for key assays, and visual representations of associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of their therapeutic potential.

Data Presentation: In Vitro and In Vivo Bioactivity

The following tables summarize the quantitative data from various studies, offering a clear comparison of the anti-cancer activities of different 1H-Imidazo[1,2-b]pyrazole and structurally related compounds in both laboratory and living models.

Table 1: In Vitro Cytotoxicity of Imidazo[1,2-b]pyrazole and Related Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
DU385 HL-60 (Acute Promyelocytic Leukemia)0.0165[1]
MOLT-4 (Acute T-lymphoblastic Leukemia)0.0272[1]
MV-4-11 (Biphenotypic B myelomonocytic leukemia)0.0323[1]
Imidazo[1,2-b]pyrazole 9e HUVEC (Human Umbilical Vein Endothelial Cells)-[2]
Imidazo[1,2-a]pyridine 5j COX-20.05
Imidazo[1,2-a]quinoxaline EAPB0203 A375 (Melanoma)-
Imidazo[1,2-b]pyridazine derivative IKKβ-

Table 2: In Vivo Efficacy of Imidazo[1,2-b]pyrazole and Related Derivatives in Animal Models

CompoundAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Reference
Imidazo[1,2-a]pyridine 5j Acetic acid-induced writhing in mice--ED50: 12.38 mg/kg
Imidazo[1,2-a]quinoxaline EAPB0203 Athymic miceM4Be xenograft-Significant decrease in tumor size
Imidazo[1,2-b]pyridazine derivative Mice--Inhibition of TNFα production

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison tables, offering insights into the conditions under which the bioactivity of these compounds was assessed.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized 1H-Imidazo[1,2-b]pyrazole derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

  • Cell Seeding: Human and murine cancer cell lines were seeded in 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were solubilized by adding dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

In Vivo Tumor Xenograft Studies in Mice

The in vivo anti-tumor efficacy of promising 1H-Imidazo[1,2-b]pyrazole derivatives was evaluated in xenograft models using immunodeficient mice.

  • Tumor Cell Implantation: Human tumor cells (e.g., M4Be melanoma cells) were subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth Monitoring: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). The tumor volume was measured regularly using calipers and calculated using the formula: (length × width²) / 2.

  • Compound Administration: Once the tumors reached the desired size, the mice were randomized into control and treatment groups. The test compounds were administered via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

  • Efficacy Evaluation: Tumor growth was monitored throughout the treatment period. The anti-tumor efficacy was determined by comparing the tumor volume in the treated groups to the control group. Tumor growth inhibition was calculated as a percentage.

  • Toxicity Assessment: The general health and body weight of the mice were monitored to assess any potential toxicity of the compounds.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways targeted by 1H-Imidazo[1,2-b]pyrazole derivatives and the general workflow of their in vitro and in vivo evaluation.

G Signaling Pathways Targeted by 1H-Imidazo[1,2-b]pyrazole Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IKK IKK NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation Bcl2 Bcl-2 Bax Bax Bcl2->Bax inhibits Caspase Caspases Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis Imidazopyrazole 1H-Imidazo[1,2-b]pyrazole Derivatives Imidazopyrazole->PI3K inhibits Imidazopyrazole->AKT inhibits Imidazopyrazole->ERK inhibits Imidazopyrazole->IKK inhibits Imidazopyrazole->Bcl2 inhibits

Caption: Key signaling pathways modulated by 1H-Imidazo[1,2-b]pyrazole derivatives in cancer cells.

G Experimental Workflow for Bioactivity Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation Correlation and Analysis Synthesis Compound Synthesis (1H-Imidazo[1,2-b]pyrazole derivatives) CellLines Selection of Cancer Cell Lines Synthesis->CellLines Cytotoxicity Cytotoxicity Assays (e.g., MTT) CellLines->Cytotoxicity IC50 Determination of IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cytotoxicity->Mechanism LeadSelection Lead Compound Selection IC50->LeadSelection SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR AnimalModel Animal Model Selection (e.g., Xenograft in mice) LeadSelection->AnimalModel Toxicity Toxicity and Pharmacokinetic Studies LeadSelection->Toxicity Efficacy In Vivo Efficacy Studies (Tumor Growth Inhibition) AnimalModel->Efficacy Correlation In Vitro-In Vivo Correlation Analysis Efficacy->Correlation Efficacy->SAR Toxicity->Correlation

References

Validation

Assessing the Selectivity of 1H-Imidazo[1,2-b]pyrazole Compounds Against Off-Target Kinases: A Comparative Guide

The 1H-imidazo[1,2-b]pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors. While optimization efforts have traditionally focused on...

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-imidazo[1,2-b]pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors. While optimization efforts have traditionally focused on enhancing potency against the primary target, ensuring selectivity across the human kinome is a critical determinant of therapeutic success, minimizing the potential for off-target toxicity. This guide provides a comparative analysis of the selectivity profiles of several 1H-imidazo[1,2-b]pyrazole-based compounds, supported by experimental data and detailed methodologies to aid researchers in the design and evaluation of next-generation kinase inhibitors.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 in nM) of representative 1H-imidazo[1,2-b]pyrazole and related imidazo-pyridazine compounds against their primary targets and a panel of off-target kinases. This data, compiled from various studies, facilitates a direct comparison of their selectivity.

CompoundPrimary Target(s)Off-Target Kinase 1 (IC50 nM)Off-Target Kinase 2 (IC50 nM)Off-Target Kinase 3 (IC50 nM)Off-Target Kinase 4 (IC50 nM)Reference Compound
Compound A ALKTrkA (Potent Inhibition)Moderate activity vs other kinases--Crizotinib
Compound 11 Bcr-Abl----Ponatinib
Compound 6 Tyk2 JH2HIPK4 (>480-fold selective)Jak1 (>2000)Jak2 (>2000)Jak3 (>2000)-
Compound 20a PfCLK1 (32 nM)CLK1 (82 nM)CLK4 (44 nM)DYRK1A (50 nM)--
Compound 8 Aurora A/B (35/75 nM)22 kinases (>80% inh. at 1µM)----

Note: Direct comparison is challenging due to variations in assay conditions and the specific off-target panels used in different studies. The data presented is intended to provide a general overview of selectivity. For instance, one study noted that a sample compound from a series of pyrazole-based inhibitors showed off-target activity against LRRK2 and FYN.[1] Another imidazo[1,2-b]pyridazine derivative, compound 11, was found to be a favorable Bcr-Abl kinase inhibitor.[1]

Experimental Protocols

A standardized and rigorous assessment of kinase selectivity is paramount. Below is a generalized protocol for determining the inhibitory activity of compounds against a panel of purified kinases, based on methodologies reported in the literature.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase.

1. Reagents and Materials:

  • Kinase Buffer: Typically composed of Tris-HCl, MgCl2, and DTT.

  • Purified Kinase: The specific kinase of interest.

  • Substrate: A peptide or protein substrate specific to the kinase.

  • [γ-33P]ATP: Radiolabeled ATP.

  • Test Compound: The 1H-imidazo[1,2-b]pyrazole derivative to be tested, dissolved in DMSO.

  • 96-well Plates: For conducting the assay.

  • Phosphocellulose Paper: To capture the radiolabeled substrate.

  • Scintillation Counter: To measure radioactivity.

2. Assay Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, the peptide substrate, and the test compound in the kinase buffer.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Selectivity Profiling

To obtain a comprehensive selectivity profile, the test compound is typically screened against a large panel of purified kinases using the assay described above or a similar methodology. The results are often presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM) or as IC50 values for a subset of inhibited kinases. For example, a pyrazole-based dual inhibitor of Aurora A/B, compound 8, was tested at a 1 µM concentration against a panel of 105 kinases and demonstrated more than 80% inhibition against 22 of them.[1] Similarly, the Tyk2 JH2 inhibitor, compound 6, was found to be highly selective, showing over 10,000-fold selectivity for Tyk2 JH2 over a diverse panel of 230 kinases.[2]

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the intricate signaling networks targeted by these inhibitors and the experimental process for their evaluation is crucial for a comprehensive understanding.

G General Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Reaction_Setup Set up Kinase Reaction in Plate Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Capture Capture Substrate Reaction_Stop->Capture Wash Wash to Remove Unbound ATP Capture->Wash Measure Measure Signal Wash->Measure Data_Analysis Data Analysis (IC50 determination) Measure->Data_Analysis

Caption: Workflow for determining in vitro kinase inhibition.

G Simplified JAK-STAT Signaling Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (e.g., TYK2) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Expression Nucleus->Gene Inhibitor 1H-Imidazo[1,2-b]pyrazole Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by a kinase inhibitor.

The development of highly selective kinase inhibitors is a complex undertaking that requires a deep understanding of the structural biology of the target and off-target kinases, as well as robust and standardized screening methodologies. The 1H-imidazo[1,2-b]pyrazole scaffold continues to be a valuable starting point for the design of such inhibitors. The data and protocols presented in this guide are intended to serve as a resource for researchers in this field, facilitating the development of safer and more effective targeted therapies.

References

Comparative

A Comparative Guide to the Structure-Activity Relationship of 1H-Imidazo[1,2-b]pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The 1H-Imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its dive...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-Imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core have demonstrated potent anticancer, antimicrobial, and kinase inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-Imidazo[1,2-b]pyrazole derivatives, supported by experimental data, to aid in the rational design of novel therapeutic agents.

Anticancer Activity

Derivatives of 1H-Imidazo[1,2-b]pyrazole have shown promising cytotoxic activity against a range of cancer cell lines. The SAR studies reveal that substitutions at the C-2, C-3, C-6, and C-7 positions of the imidazo[1,2-b]pyrazole core are crucial for modulating their anticancer potency.

A study by Grosse et al. explored three series of derivatives: C-2/C-6/C-7 trisubstituted, C-2/C-3/C-6 tri(hetero)arylated, and C-2/C-3/C-6/C-7 tetrasubstituted imidazo[1,2-b]pyrazoles.[1] Their findings highlighted that specific substitutions can lead to compounds with significant growth inhibitory activities.[1] Of the 39 compounds evaluated, four demonstrated IC50 values of less than or equal to 10 μM across six different cancer cell lines.[1]

Another study focused on imidazo[1,2-b]pyrazole-7-carboxamides and identified a compound with remarkable potency against the HL-60 human promyelocytic leukemia cell line, exhibiting an IC50 of 0.183 μM.[2]

The general SAR for anticancer activity can be summarized as follows:

  • Position 7: Introduction of an aminomethylated group, particularly with a six-membered ring like N-methylpiperazine or morpholine, has been shown to enhance anticancer potency.

  • Positions 2, 3, and 6: Aryl or heteroaryl substitutions at these positions significantly influence the cytotoxic profile.

  • Tetrasubstitution: The addition of a fourth substituent does not consistently lead to an increase in anticancer activity, indicating that a careful balance of substitutions is required for optimal potency.

Below is a table summarizing the in vitro anticancer activity of selected 1H-Imidazo[1,2-b]pyrazole derivatives.

CompoundSubstituentsCancer Cell LineIC50 (µM)
4d C-2, C-6, C-7 trisubstitutedMultiple≤ 10
4g C-2, C-6, C-7 trisubstitutedMultiple≤ 10
9a C-2, C-3, C-6 tri(hetero)arylatedMultiple≤ 10
11a C-2, C-3, C-6/C-7 tetrasubstitutedMultiple≤ 10
63 Imidazo[1,2-b]pyrazole-7-carboxamideHL-600.183
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The cytotoxic activity of the 1H-Imidazo[1,2-b]pyrazole derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1]

  • Cell Culture: Human and murine cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions, which were then serially diluted with culture medium to achieve the desired final concentrations. The cells were treated with the compounds for 48-72 hours.

  • MTT Assay: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

anticancer_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding cell_treatment Incubate with Compounds (48-72h) compound_prep Compound Preparation (Stock & Dilutions) compound_prep->cell_treatment mtt_addition Add MTT Solution cell_treatment->mtt_addition formazan_formation Incubate (4h) mtt_addition->formazan_formation solubilization Dissolve Formazan (DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance (570nm) solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 kinase_inhibition_pathway cluster_components Reaction Components cluster_reaction Kinase Reaction cluster_outcome Outcome Kinase Kinase Enzyme Binding Binding Kinase->Binding Substrate Peptide Substrate Substrate->Binding ATP ATP ATP->Binding Inhibitor Imidazo[1,2-b]pyrazole Derivative Inhibitor->Binding Phosphorylation Substrate Phosphorylation Binding->Phosphorylation If no inhibitor Inhibited No Phosphorylation (Signal Off) Binding->Inhibited If inhibitor present Active Phosphorylated Substrate (Signal On) Phosphorylation->Active mic_determination_flow start Start prep_compounds Prepare Serial Dilutions of Compounds in 96-well Plate start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Wells with Microbes prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate Plates (18-48h) inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

References

Validation

Efficacy of 1H-Imidazo[1,2-b]pyrazole Derivatives: A Comparative Analysis Against Known Drugs

For Immediate Release Recent research has highlighted the therapeutic potential of 1H-Imidazo[1,2-b]pyrazole derivatives in the fields of oncology and inflammation. This guide provides a comparative analysis of the effic...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent research has highlighted the therapeutic potential of 1H-Imidazo[1,2-b]pyrazole derivatives in the fields of oncology and inflammation. This guide provides a comparative analysis of the efficacy of these novel compounds against established drugs, supported by experimental data from various studies. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the current landscape and future prospects of this promising chemical scaffold.

Anticancer Activity: In Vitro Studies

Derivatives of 1H-Imidazo[1,2-b]pyrazole have demonstrated significant cytotoxic activity against a range of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies indicate a potency that, in some cases, is comparable or superior to existing chemotherapeutic agents.

A series of aryl azo imidazo[1,2-b]pyrazole derivatives were shown to be more potent than the widely used anticancer drug doxorubicin against MCF-7 breast cancer cells.[1] Another study synthesized 39 derivatives of imidazo[1,2-b]pyrazoles and found that four of these compounds exhibited IC50 values below 10 µM against five human and one murine cancer cell lines.[2]

Table 1: Comparative Anticancer Efficacy of 1H-Imidazo[1,2-b]pyrazole Derivatives and Doxorubicin

Compound/DrugTarget Cell LineIC50 (µM)Reference
Aryl azo imidazo[1,2-b]pyrazole 26aMCF-76.1 ± 0.4[1]
Aryl azo imidazo[1,2-b]pyrazole 26bMCF-78.0 ± 0.5[1]
Aryl azo imidazo[1,2-b]pyrazole 26cMCF-77.4 ± 0.3[1]
DoxorubicinMCF-710.3 ± 0.8[1]
Imidazo[1,2-b]pyrazole 4d6 Cancer Cell Lines≤ 10[2]
Imidazo[1,2-b]pyrazole 4g6 Cancer Cell Lines≤ 10[2]
Imidazo[1,2-b]pyrazole 9a6 Cancer Cell Lines≤ 10[2]
Imidazo[1,2-b]pyrazole 11a6 Cancer Cell Lines≤ 10[2]

Anti-inflammatory Activity: COX-2 Inhibition

Inflammation is a key process in various diseases, and the cyclooxygenase-2 (COX-2) enzyme is a major target for anti-inflammatory drugs. Certain imidazo[1,2-b]pyrazole derivatives have been evaluated as COX-2 inhibitors and compared with non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and meloxicam.

One study synthesized imidazo[1,2-b]pyrazol-3-one derivatives and found that while they were less potent than celecoxib and meloxicam, they still exhibited inhibitory activity against COX-2.[1] In contrast, a different study on pyrazolo[1,5-a]pyrimidine derivatives, a related scaffold, identified compounds with high potency against COX-2, comparable to celecoxib.[3][4]

Table 2: Comparative COX-2 Inhibition of Imidazo[1,2-b]pyrazole and Related Derivatives vs. Known NSAIDs

Compound/DrugIC50 (µM) for COX-2Reference
Imidazo[1,2-b]pyrazol-3-one 19295.39 ± 4.04[1]
Imidazo[1,2-b]pyrazol-3-one 2079.32 ± 1.32[1]
Pyrazolo[1,5-a]pyrimidine 85.68 ± 0.08[3][4]
Pyrazolo[1,5-a]pyrimidine 133.37 ± 0.07[3][4]
Celecoxib3.60 ± 0.07[1][3][4]
Meloxicam7.58 ± 0.13[1][3][4]

Signaling Pathway Involvement

The mechanism of action for some of these bioactive compounds involves the modulation of key cellular signaling pathways. For instance, several pyrazole and imidazo-pyrazole derivatives have been shown to interfere with the phosphorylation of p38 Mitogen-Activated Protein Kinase (p38MAPK), a critical enzyme in inflammatory and cancer-related signaling cascades.

G cluster_0 Upstream Activators cluster_1 MAPK Signaling cluster_2 Cellular Response MKK3/MKK6 MKK3/MKK6 p38_MAPK p38 MAPK MKK3/MKK6->p38_MAPK Phosphorylation Downstream_Targets Downstream Targets (e.g., ATF2, MK2) p38_MAPK->Downstream_Targets Phosphorylation Inflammation_Cancer Inflammation / Cancer Progression Downstream_Targets->Inflammation_Cancer Imidazo_pyrazole 1H-Imidazo[1,2-b]pyrazole Derivatives Imidazo_pyrazole->p38_MAPK Inhibition

Caption: p38 MAPK signaling pathway and the inhibitory action of 1H-Imidazo[1,2-b]pyrazole derivatives.

Experimental Protocols

The data presented in this guide is based on established and validated experimental methodologies. Below are summaries of the key assays employed in the cited studies.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 1H-Imidazo[1,2-b]pyrazole derivatives) and a known drug (e.g., doxorubicin) for a specified period (e.g., 48-72 hours).

  • MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 550 and 590 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

G Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with Compounds/Drugs Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Solution Compound_Treatment->MTT_Addition Incubation Incubate (Formazan Crystal Formation) MTT_Addition->Incubation Solubilization Dissolve Crystals (e.g., DMSO) Incubation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Caption: General workflow for determining anticancer activity using the MTT assay.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[6][7]

  • Enzyme Preparation: Recombinant COX-2 enzyme is prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds (e.g., 1H-Imidazo[1,2-b]pyrazole derivatives) or known NSAIDs (e.g., celecoxib).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination: The reaction is stopped after a defined period.

  • Product Detection: The amount of prostaglandin produced is quantified using methods such as enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration to determine the IC50 value.

p38 MAPK Phosphorylation Assay

This assay quantifies the level of phosphorylated (activated) p38 MAPK in cells.

  • Cell Treatment: Cells are treated with the test compounds for a specific duration.

  • Cell Lysis: The cells are lysed to release cellular proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • Western Blotting or ELISA: The levels of phosphorylated p38 MAPK and total p38 MAPK are measured using specific antibodies via Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ratio of phosphorylated p38 MAPK to total p38 MAPK is calculated to determine the effect of the compound on p38 MAPK activation.

Conclusion

The available data suggests that 1H-Imidazo[1,2-b]pyrazole and its derivatives represent a versatile scaffold with significant potential for the development of new anticancer and anti-inflammatory agents. Certain derivatives have demonstrated superior or comparable efficacy to established drugs in preclinical models. Further research, including in vivo studies and detailed structure-activity relationship analyses, is warranted to fully elucidate their therapeutic potential and advance these promising compounds through the drug development pipeline.

References

Comparative

A Researcher's Guide to Cross-Validation of Biological Screening Results for 1H-Imidazo[1,2-b]pyrazole Libraries

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the essential cross-validation strategies for biological screening results of 1H-Imidazo[1,2-b]pyrazole lib...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the essential cross-validation strategies for biological screening results of 1H-Imidazo[1,2-b]pyrazole libraries. This guide will delve into detailed experimental methodologies, present comparative data, and visualize key workflows and pathways to ensure the robustness and reliability of your screening campaigns.

The 1H-Imidazo[1,2-b]pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties.[1] Initial high-throughput screening (HTS) of these libraries can yield a multitude of "hits." However, to confidently advance these hits into lead optimization, a rigorous cross-validation process is paramount. This process involves a series of secondary and orthogonal assays designed to confirm the initial activity, assess selectivity, and elucidate the mechanism of action.

The Cross-Validation Workflow: From Hit to Validated Lead

A systematic approach to cross-validation is crucial for minimizing false positives and ensuring the progression of high-quality candidate compounds. The following workflow outlines the key stages in this process.

Cross-Validation Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Selectivity & Off-Target Profiling cluster_3 Mechanism of Action & Cellular Activity cluster_4 In Vivo Validation HTS High-Throughput Screening (e.g., Cell Viability Assay) DoseResponse Dose-Response Curve (IC50 Determination) HTS->DoseResponse Initial Hits OrthogonalAssay Orthogonal Primary Assay (e.g., Different technology) DoseResponse->OrthogonalAssay Confirmed Hits KinasePanel Kinase Panel Screening (e.g., KINOMEScan) OrthogonalAssay->KinasePanel Triaged Hits hERG hERG Liability Assay KinasePanel->hERG Assess Safety TargetEngagement Target Engagement Assay (e.g., Western Blot) hERG->TargetEngagement Selective Compounds CellularPhenotype Cell-Based Phenotypic Assay (e.g., Apoptosis, Cell Cycle) TargetEngagement->CellularPhenotype Validate MoA PD_Model Pharmacodynamic (PD) Model CellularPhenotype->PD_Model Validated Leads Efficacy_Model Xenograft Efficacy Model PD_Model->Efficacy_Model Preclinical Candidates

Caption: A typical workflow for the cross-validation of hits from a primary screen of 1H-Imidazo[1,2-b]pyrazole libraries.

Comparative Performance of 1H-Imidazo[1,2-b]pyrazole Derivatives

The following tables summarize the biological activity of representative 1H-Imidazo[1,2-b]pyrazole derivatives against various cancer cell lines and kinases. This data highlights the importance of structure-activity relationship (SAR) studies in optimizing potency and selectivity.

Table 1: Anti-proliferative Activity of Selected 1H-Imidazo[1,2-b]pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
4d A549 (Lung Carcinoma)≤ 10[2]
HCT116 (Colon Carcinoma)≤ 10[2]
MCF7 (Breast Adenocarcinoma)≤ 10[2]
4g A549 (Lung Carcinoma)≤ 10[2]
HCT116 (Colon Carcinoma)≤ 10[2]
MCF7 (Breast Adenocarcinoma)≤ 10[2]
9a A549 (Lung Carcinoma)≤ 10[2]
HCT116 (Colon Carcinoma)≤ 10[2]
MCF7 (Breast Adenocarcinoma)≤ 10[2]
11a A549 (Lung Carcinoma)≤ 10[2]
HCT116 (Colon Carcinoma)≤ 10[2]
MCF7 (Breast Adenocarcinoma)≤ 10[2]
Compound 1h MeOV (Melanoma)~10 (at 72h)[3]
MeTA (Melanoma)~10 (at 72h)[3]

Table 2: Kinase Inhibitory Activity of Imidazo-Pyrazole Derivatives

CompoundTarget KinaseIC50 (nM)Selectivity ProfileReference
Compound 8 Aurora A35Inhibited 22 out of 105 kinases by >80% at 1 µM[4]
Aurora B75[4]
27e (CCT241736) Aurora A38Dual FLT3/Aurora inhibitor[5][6]
FLT3-S(10) selectivity score of 0.057 in a 442-kinase panel[5]
28c Aurora A67480-fold more potent for Aurora A over Aurora B in cells[6]
Aurora B12710[6]

Key Experimental Protocols for Cross-Validation

Detailed and reproducible experimental protocols are the cornerstone of robust cross-validation. Below are methodologies for key assays.

Dose-Response and IC50 Determination (Hit Confirmation)
  • Principle: To confirm the activity of initial hits and determine their potency, a dose-response curve is generated using a suitable assay (e.g., MTT or CellTiter-Glo for cell viability).

  • Methodology:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of the test compound (typically 8-10 concentrations) in culture medium.

    • Treat the cells with the compound dilutions and incubate for a specified period (e.g., 72 hours).

    • Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Selectivity Profiling (Off-Target Identification)
  • Principle: To assess the selectivity of kinase inhibitor hits, their activity is measured against a broad panel of kinases.

  • Methodology (example using KINOMEScan™):

    • A proprietary DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.

    • The amount of kinase bound to the immobilized ligand is measured via quantitative PCR of the DNA tag.

    • The results are reported as the percentage of the kinase that is bound to the test compound compared to a DMSO control. A lower percentage indicates a stronger interaction.

    • A selectivity score (e.g., S(10)) can be calculated by dividing the number of kinases with >90% inhibition by the total number of kinases tested.[5]

Target Engagement in a Cellular Context (Mechanism of Action)
  • Principle: To confirm that a compound inhibits its intended target within a cell, the phosphorylation status of a known downstream substrate of the target kinase is assessed by Western blotting.

  • Methodology:

    • Treat cells with various concentrations of the inhibitor for a defined period.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated substrate (e.g., phospho-Histone H3 for Aurora B).

    • Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the signal to a loading control (e.g., total protein or a housekeeping gene like GAPDH).

Visualizing Signaling Pathways

Understanding the signaling context of the target is crucial for interpreting screening results. The diagram below illustrates a simplified representation of the Aurora kinase signaling pathway, a common target for 1H-Imidazo[1,2-b]pyrazole derivatives.

Aurora Kinase Signaling cluster_0 Upstream Regulation cluster_1 Aurora Kinases cluster_2 Downstream Effects cluster_3 Inhibition Plk1 Plk1 AuroraA Aurora A Plk1->AuroraA Activates CyclinB_CDK1 Cyclin B/CDK1 CyclinB_CDK1->AuroraA Activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 Cytokinesis Cytokinesis HistoneH3->Cytokinesis Inhibitor Imidazo[1,2-b]pyrazole Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Simplified Aurora kinase signaling pathway and points of inhibition by 1H-Imidazo[1,2-b]pyrazole derivatives.

By implementing a rigorous cross-validation strategy, researchers can confidently identify and advance promising 1H-Imidazo[1,2-b]pyrazole derivatives from initial screening hits to validated lead compounds, ultimately increasing the efficiency and success rate of the drug discovery process.

References

Safety & Regulatory Compliance

Handling

Safeguarding Your Research: Personal Protective Equipment and Disposal Plan for 1H-Imidazo[1,2-b]pyrazole

Essential guidance for the safe handling and disposal of 1H-Imidazo[1,2-b]pyrazole in a laboratory setting. This document provides immediate, procedural, and step-by-step safety and logistical information to ensure the w...

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 1H-Imidazo[1,2-b]pyrazole in a laboratory setting. This document provides immediate, procedural, and step-by-step safety and logistical information to ensure the well-being of researchers, scientists, and drug development professionals.

Given the absence of a specific Safety Data Sheet (SDS) for 1H-Imidazo[1,2-b]pyrazole, a conservative approach is warranted, leveraging safety protocols for the closely related and hazardous parent compound, pyrazole. Pyrazole is known to be harmful if swallowed, toxic upon skin contact, and can cause severe skin and eye irritation, with potential for organ damage after prolonged exposure.[1][2] Therefore, stringent safety measures are essential.

Hazard Summary and Personal Protective Equipment

A multi-layered approach to Personal Protective Equipment (PPE) is critical to mitigate the risks associated with handling 1H-Imidazo[1,2-b]pyrazole. The following table summarizes the potential hazards and the corresponding recommended PPE.

HazardAffected AreaRecommended Personal Protective Equipment (PPE)
Harmful if Swallowed InternalDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Toxic in Contact with Skin SkinWear a flame-resistant lab coat and chemical-resistant gloves. For chemicals with special skin hazard designations or unknown toxicity, double gloving with a flexible laminate glove under a heavy-duty, chemically resistant outer glove is recommended.[3]
Causes Skin Irritation SkinWear a flame-resistant lab coat. Ensure gloves are inspected before use and removed properly to avoid skin contact.
Causes Serious Eye Damage Eyes, FaceChemical splash goggles are mandatory.[3] For operations outside a fume hood that could result in splashes, a face shield must be worn in addition to goggles.[3]
May Cause Respiratory Irritation RespiratoryHandle in a well-ventilated area or in a chemical fume hood.[1] If exposure limits are exceeded, a full-face respirator may be necessary.[4]
May Cause Damage to Organs InternalAdhere to all recommended PPE and handling procedures to minimize exposure.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling 1H-Imidazo[1,2-b]pyrazole in a laboratory environment.

Experimental Workflow for Handling 1H-Imidazo[1,2-b]pyrazole cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) for Pyrazole and related compounds B Ensure proper ventilation (fume hood availability) A->B C Gather all necessary PPE B->C D Don appropriate PPE (gloves, lab coat, goggles) C->D E Weigh and handle solid compound in a fume hood D->E F Prepare solutions in a fume hood E->F G Decontaminate work surfaces F->G H Properly dispose of waste G->H I Remove PPE and wash hands thoroughly H->I

Caption: A step-by-step workflow for the safe handling of 1H-Imidazo[1,2-b]pyrazole.

Disposal Plan

Proper disposal of 1H-Imidazo[1,2-b]pyrazole and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedures:

  • Waste Segregation :

    • Solid Waste : Collect unused or expired solid 1H-Imidazo[1,2-b]pyrazole and any contaminated disposable materials (e.g., weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[5]

    • Liquid Waste : Solutions containing 1H-Imidazo[1,2-b]pyrazole should be collected in a separate, sealed, and clearly labeled container for hazardous liquid chemical waste.[5] Do not mix with other incompatible waste streams.

  • Container Selection and Labeling :

    • Use containers that are chemically compatible, in good condition, and have a secure, tight-fitting lid.[5]

    • Label containers clearly with "Hazardous Waste," a precise list of constituents with approximate concentrations, and the accumulation start date.[6]

  • Storage :

    • Store waste containers in a designated hazardous waste accumulation area within the laboratory.

  • Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal service.[5][6]

    • Under no circumstances should 1H-Imidazo[1,2-b]pyrazole be disposed of down the drain or in regular trash. [6]

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with 1H-Imidazo[1,2-b]pyrazole.

Disposal Decision Tree for 1H-Imidazo[1,2-b]pyrazole Start Material Contaminated with 1H-Imidazo[1,2-b]pyrazole IsSolid Is the waste solid? Start->IsSolid SolidWaste Collect in designated solid hazardous waste container IsSolid->SolidWaste Yes LiquidWaste Collect in designated liquid hazardous waste container IsSolid->LiquidWaste No Dispose Arrange for pickup by EHS or licensed disposal service SolidWaste->Dispose LiquidWaste->Dispose

Caption: A decision tree for the proper segregation and disposal of waste.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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